Isopropyl methanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-4(2)7-8(3,5)6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWHCQCMVCPLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031497 | |
| Record name | Isopropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [HSDB] | |
| Record name | Isopropyl methanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5726 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
82 °C at 6 mm Hg | |
| Record name | ISOPROPYL METHANESULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.145 | |
| Record name | ISOPROPYL METHANESULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.43 [mmHg] | |
| Record name | Isopropyl methanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5726 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
926-06-7 | |
| Record name | Isopropyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL METHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0K2TXY26B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOPROPYL METHANESULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Isopropyl methanesulfonate chemical properties
An In-depth Technical Guide to Isopropyl Methanesulfonate (B1217627)
Abstract
Isopropyl methanesulfonate (IMS), also known as isopropyl mesylate, is an alkylating agent belonging to the class of methanesulfonic acid esters.[1][2][3] With the CAS number 926-06-7, this compound is primarily utilized in organic synthesis and research, particularly in studies evaluating the carcinogenic effects of methylating agents.[4][5] This document provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, handling protocols, and metabolic fate, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid under standard conditions.[1][2][3] It is characterized by its use as a methylating agent in various chemical syntheses.[6]
Identifiers and Structure
| Identifier | Value |
| IUPAC Name | propan-2-yl methanesulfonate[1][3] |
| Synonyms | Isopropyl mesylate, Methanesulfonic acid isopropyl ester[1][2][3] |
| CAS Number | 926-06-7[1][7] |
| Molecular Formula | C₄H₁₀O₃S[1][3][8][9] |
| Molecular Weight | 138.19 g/mol [1][3][8][9] |
| SMILES | CC(C)OS(=O)(=O)C[1][10] |
| InChI Key | SWWHCQCMVCPLEQ-UHFFFAOYSA-N[1][7][9] |
Physicochemical Data
The physical properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.
| Property | Value |
| Appearance | Clear, colorless liquid[1][3] |
| Melting Point | 7 °C[2][4][8] |
| Boiling Point | 220.0 ± 9.0 °C at 760 mmHg[8] 82 °C at 6 mmHg[3][4][9] 67 °C at 5 mmHg[2] |
| Density | 1.145 g/mL[9][11] 1.1351 g/mL at 25 °C[7] |
| Refractive Index | 1.4180 to 1.4210 (n20/D)[7][9] |
| Flash Point | 104 °C[2][4][9] |
| Solubility | Miscible with water[11][12] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25 °C[8] |
Reactivity and Stability
Chemical Stability: this compound is stable under normal temperatures and pressures.[8]
Conditions to Avoid: Exposure to incompatible materials, sources of ignition, excess heat, and strong oxidants should be avoided.[8] It is also noted to be moisture-sensitive.[2]
Incompatible Materials: It is incompatible with strong oxidizing agents.[8]
Hazardous Decomposition Products: Upon thermal decomposition, it may produce hazardous substances including carbon monoxide, carbon dioxide, and oxides of sulfur.[8][13]
Hazardous Reactions: No dangerous reactions are known under normal conditions of use, and hazardous polymerization does not occur.[11][13]
Experimental Protocols and Handling
Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
General Handling and Storage Protocol
This protocol is based on standard material safety data sheet recommendations.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Facilities must be equipped with an eyewash station and a safety shower.[8][14]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[8][14]
-
Respiratory Protection: If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[8]
Handling Procedures:
-
Wash hands thoroughly after handling.
-
Avoid contact with eyes, skin, and clothing.[14]
-
Do not ingest or inhale the substance.[14]
-
Keep the container tightly closed when not in use.[14]
-
Remove and wash contaminated clothing before reuse; discard contaminated shoes.[8]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep the container tightly closed.
-
It is recommended to store in a corrosives area and keep refrigerated (below 4°C / 39°F).[8][14]
Synthesis Workflow
This compound is synthesized via the esterification of isopropanol (B130326) with a methanesulfonyl source, typically methanesulfonyl chloride, in the presence of a base to neutralize the HCl byproduct.
Caption: General workflow for the synthesis of this compound.
Metabolism
In vivo studies in rats have shown that this compound is metabolized and excreted. The primary metabolic pathway involves its breakdown into isopropanol and methanesulfonic acid.[1] A significant portion of the administered dose (around 30%) is metabolized to S-isopropylcysteine and its N-acetylated derivative, which are then found in urine.[1]
Caption: Metabolic pathways of this compound in rats.
Safety and Hazards
This compound is a hazardous chemical with multiple warnings associated with its handling and use. It is classified as a combustible, corrosive hazardous material.[7]
GHS Hazard Classification:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][9] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1][9] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects[1][2][9] |
| Carcinogenicity | H351 | Suspected of causing cancer[1][2][9] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child[2] |
Toxicological Information:
-
It is a highly reactive chemical that functions as an alkylating agent, introducing alkyl radicals into biologically active molecules.[1]
-
This activity is linked to its use as an antineoplastic agent, but also underlies its toxicity, including carcinogenic, mutagenic, and teratogenic actions.[1]
-
It has been shown to induce dominant lethal mutations in the sperm of mice and rats and to decrease fertility in female mice.[1]
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[9]
-
If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical aid.[8]
References
- 1. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 926-06-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 926-06-7 [chemicalbook.com]
- 5. Naarini Molbio Pharma [naarini.com]
- 6. Page loading... [guidechem.com]
- 7. This compound 95 926-06-7 [sigmaaldrich.com]
- 8. This compound | CAS#:926-06-7 | Chemsrc [chemsrc.com]
- 9. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. cpachem.com [cpachem.com]
- 12. britiscientific.com [britiscientific.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Isopropyl methanesulfonate physical properties
An In-depth Technical Guide to the Physical Properties of Isopropyl Methanesulfonate (B1217627)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methanesulfonate (IMS), also known as isopropyl mesylate, is an organic chemical compound classified as a sulfonate ester. With the chemical formula C4H10O3S, it serves as a reagent in organic synthesis.[1][2] Notably, it is also monitored as a potential genotoxic impurity (PGI) in the pharmaceutical industry due to the structural alerts for mutagenicity associated with alkyl sulfonate esters. Its use in studies includes evaluating the carcinogenic effects of related compounds like methyl methanesulfonate.[3][4] A thorough understanding of its physical properties is essential for its safe handling, use in synthetic processes, and analytical detection.
Core Physical and Chemical Properties
The physical properties of this compound have been determined and are reported across various chemical safety and supplier databases. These properties are crucial for handling, storage, and process design.
Data Summary of Physical Properties
The following table summarizes the key quantitative physical data for this compound.
| Property | Value | Notes |
| Molecular Formula | C4H10O3S | [1][2][5][6][7][8] |
| Molecular Weight | 138.19 g/mol | [5][6][7][8][9] |
| Appearance | Colorless to light yellow, clear liquid.[1][7][10] | |
| Melting Point | 7 °C | [2][3][5][11][12][13] |
| Boiling Point | 220.0 ± 9.0 °C at 760 mmHg 82 °C at 6 mmHg 67 °C at 5 mmHg | [1][2][3][5][6][12] |
| Density | 1.145 g/mL at 20 °C 1.1351 g/mL at 25 °C | [1][6][9] |
| Refractive Index | 1.418 - 1.421 at 20 °C | [2][3][14] |
| Flash Point | 104 °C | [1][2][3][6] |
| Solubility | Fully miscible with water.[9][13][15] Soluble in chloroform (B151607) and slightly soluble in methanol.[4] | |
| Vapor Pressure | 0.171 mmHg at 25°C | [12] |
| CAS Number | 926-06-7 | [2][5][7][8][9] |
Experimental Protocols for Property Determination
While specific experimental protocols for the determination of this compound's physical properties are not detailed in the provided literature, standard laboratory procedures are employed for these measurements. The following outlines the general methodologies.
1. Melting Point Determination:
-
Methodology: Differential Scanning Calorimetry (DSC) is a common and precise method. A small, weighed sample is placed in a sealed pan and subjected to a controlled temperature program (heating and cooling cycles) alongside an empty reference pan. The melting point is identified as the peak of the endothermic transition on the resulting thermogram, where the sample absorbs heat to transition from solid to liquid. For compounds with a melting point near ambient temperature like IMS, a cooling stage is required.
2. Boiling Point Determination:
-
Methodology: The boiling point is typically determined using distillation or a specialized boiling point apparatus. For substances that may decompose at atmospheric pressure, vacuum distillation is employed to determine the boiling point at a reduced pressure, as reported for IMS (e.g., at 6 mmHg).[1][2][3][6] The temperature at which the liquid's vapor pressure equals the applied pressure is recorded as the boiling point.
3. Density Measurement:
-
Methodology: Density is measured using a pycnometer or a digital density meter. A pycnometer is a flask with a precise, known volume. It is weighed empty, then filled with the sample liquid, and weighed again at a specific temperature (e.g., 20 °C). The density is calculated by dividing the mass of the liquid by the known volume. Digital density meters measure the oscillation frequency of a U-shaped tube filled with the sample, which directly relates to the sample's density.
4. Refractive Index Measurement:
-
Methodology: A refractometer, typically an Abbé refractometer, is used. A few drops of the liquid sample are placed on the prism surface. Light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through the sample, and the angle of refraction is measured at a controlled temperature (e.g., 20 °C). This angle is used to calculate the refractive index, a dimensionless number that indicates how light propagates through the material.
Relevant Workflow: Impurity Identification
This compound is not typically involved in specific biological signaling pathways. However, its role as a potential genotoxic impurity (PGI) is of high importance in drug development. The workflow below illustrates a typical process for identifying and controlling such an impurity in an active pharmaceutical ingredient (API).
Caption: Workflow for identification and control of this compound as a PGI.
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects and cancer.[6][8][9]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and clothing.[8][10] Wash thoroughly after handling.[5][10]
-
Storage: Store in a cool, dry place in a tightly closed container. It is often recommended to keep it refrigerated (below 4°C / 39°F).[5][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 926-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 926-06-7 [chemicalbook.com]
- 4. Naarini Molbio Pharma [naarini.com]
- 5. This compound | CAS#:926-06-7 | Chemsrc [chemsrc.com]
- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. cpachem.com [cpachem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Page loading... [wap.guidechem.com]
- 12. chembk.com [chembk.com]
- 13. Page loading... [guidechem.com]
- 14. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. britiscientific.com [britiscientific.com]
Isopropyl methanesulfonate molecular structure
An In-Depth Technical Guide to the Molecular Structure and Properties of Isopropyl Methanesulfonate (B1217627)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl methanesulfonate (IMS), also known as isopropyl mesylate, is an aliphatic sulfonate ester with the chemical formula C₄H₁₀O₃S. It functions as a potent monofunctional alkylating agent and is recognized as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. A thorough understanding of its molecular structure, physicochemical properties, synthesis, and spectral characteristics is crucial for its detection, control, and safe handling in research and drug development settings. This guide provides a comprehensive technical overview of this compound, consolidating its chemical identity, properties, synthetic protocols, and analytical data into a resource for scientific professionals.
Chemical Identity and Structure
This compound is the ester of isopropanol (B130326) and methanesulfonic acid. The central sulfur atom is bonded to a methyl group, two oxygen atoms via double bonds (a sulfonyl group), and an oxygen atom connected to an isopropyl group. This structure makes it a member of the mesylate class of organic compounds, which are known for being excellent leaving groups in nucleophilic substitution reactions.
graph "Isopropyl_Methanesulfonate_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Atom nodes with positions
S [label="S", pos="0,0!"];
O1 [label="O", pos="-0.9,0.7!"];
O2 [label="O", pos="0.9,0.7!"];
C_Me [label="CH₃", pos="0,-1.2!"];
O_Ester [label="O", pos="1.2,-0.7!"];
C_CH [label="CH", pos="2.2,-0.7!"];
C_Me1 [label="CH₃", pos="2.8,0!"];
C_Me2 [label="CH₃", pos="2.8,-1.4!"];
// Bond edges
S -- O1 [label=""];
S -- O2 [label=""];
S -- C_Me [label=""];
S -- O_Ester [label=""];
O_Ester -- C_CH [label=""];
C_CH -- C_Me1 [label=""];
C_CH -- C_Me2 [label=""];
// Add double bond indicators near the S=O bonds
db1 [label="=", pos="-0.45,0.35!", fontsize=14];
db2 [label="=", pos="0.45,0.35!", fontsize=14];
}
Isopropyl Methanesulfonate (CAS 926-06-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methanesulfonate (B1217627) (IPMS), with CAS number 926-06-7, is an alkylating agent of significant interest in chemical synthesis and toxicological research. As an ester of isopropanol (B130326) and methanesulfonic acid, it serves as a reactive intermediate and is also a known genotoxic impurity that can arise during pharmaceutical manufacturing processes. This technical guide provides an in-depth overview of the core chemical and physical properties, synthesis and purification protocols, analytical methods, and the toxicological profile of isopropyl methanesulfonate, with a focus on its mechanism of action.
Chemical and Physical Properties
This compound is a colorless liquid under standard conditions.[1] A comprehensive summary of its chemical identifiers and physical properties is provided in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 926-06-7[2] |
| IUPAC Name | propan-2-yl methanesulfonate[2] |
| Molecular Formula | C₄H₁₀O₃S[2] |
| Molecular Weight | 138.19 g/mol [2] |
| Canonical SMILES | CC(C)OS(=O)(=O)C[2] |
| InChI | InChI=1S/C4H10O3S/c1-4(2)7-8(3,5)6/h4H,1-3H3[2] |
| InChIKey | SWWHCQCMVCPLEQ-UHFFFAOYSA-N[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Physical State | Liquid[3] |
| Color | Colorless to slightly pale yellow[3] |
| Melting Point | 7 °C[1] |
| Boiling Point | 82 °C at 6 mmHg[1] |
| Density | 1.145 g/cm³[1] |
| Flash Point | 104 °C[1] |
| Vapor Pressure | 0.436 mmHg at 25 °C (estimated)[1] |
| Refractive Index | 1.418-1.421[1] |
| Solubility | Soluble in organic solvents and water.[1] |
Synthesis and Purification
The synthesis of this compound typically involves the reaction of isopropyl alcohol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. A detailed experimental protocol is outlined below, based on established methodologies.[3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Isopropyl alcohol
-
Methanesulfonyl chloride
-
Xylene (or other suitable aromatic solvent)[3]
-
2% Aqueous sodium carbonate solution[3]
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a nitrogen-purged reaction vessel, combine 1 part by mass of isopropyl alcohol and 2.5 parts by mass of xylene.[3] Cool the mixture to 10-15 °C.[3]
-
Addition of Reactants: Add methanesulfonyl chloride in a 1:1 molar ratio relative to the isopropyl alcohol.[3] Subsequently, add triethylamine dropwise in a 0.99 molar ratio relative to the isopropyl alcohol, while maintaining the temperature at 10-15 °C.[3]
-
Reaction: Allow the mixture to react for 2 hours at 10-15 °C.[3]
-
Work-up:
-
Wash the resulting solution with a 2% aqueous sodium carbonate solution (5 parts by mass per 1 part by mass of the initial isopropyl alcohol).[3] Stir for 30 minutes at 10-15 °C and then separate the aqueous layer.[3]
-
Wash the organic layer with water (2 parts by mass per 1 part by mass of the initial isopropyl alcohol).[3] Stir for 30 minutes at 10-15 °C and separate the aqueous layer.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4]
-
Purification: If necessary, the crude this compound can be further purified by vacuum distillation.[3]
Analytical Methods
Accurate detection and quantification of this compound, especially at trace levels in pharmaceutical ingredients, are crucial. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.
Table 3: Analytical Methods for this compound
| Method | Column | Detection | Key Parameters |
| GC-MS | DB-624 capillary column (30m x 0.32mm, 1.8µm)[5] | Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode[5] | Initial column temperature: 110°C; Injection volume: 1µL; Split ratio: 1:1[5] |
| HPLC | Newcrom R1 (reverse phase)[6] | Diode Array Detector (DAD) or Mass Spectrometry (MS)[6][7] | Mobile phase: Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility)[6] |
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GCMS-QP 7000 system).[5]
-
DB-624 capillary column (30m x 0.32mm, 1.8µm).[5]
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in methanol.[5]
-
Injection: Inject 1µL of the sample solution into the GC with a split ratio of 1:1.[5]
-
Chromatographic Separation: Employ a suitable temperature program, starting at 110°C, to separate the components.[5]
-
Detection: Use the mass spectrometer in SIM mode to selectively detect and quantify this compound.[5] The mass spectrum of this compound shows a parent peak at m/z 123 (C₄H₁₀O₃S).[5]
Toxicology and Biological Activity
This compound is a known genotoxic agent, meaning it can damage DNA, which can lead to mutations and potentially cancer.[8] Its toxicity is primarily attributed to its ability to act as an alkylating agent.
Mechanism of Genotoxicity
This compound is classified as an S(_N)1 alkylating agent.[9] This means it can form a carbocation intermediate that then reacts with nucleophilic sites on DNA bases. It has been shown to alkylate DNA at several positions, including the N7 and O6 positions of guanine (B1146940), and the O2 and O4 positions of thymine.[9] The alkylation at the O6 position of guanine is particularly mutagenic as it can lead to mispairing during DNA replication.[8]
Metabolism
In vivo, this compound is metabolized to produce urinary metabolites. The primary metabolic pathway involves its hydrolysis to isopropanol and methanesulfonic acid.[2] Further metabolism can lead to the formation of S-isopropylcysteine and S-isopropylcysteine N-acetate.[2]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 4: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed[10] | P270: Do not eat, drink or smoke when using this product. |
| H314: Causes severe skin burns and eye damage[10] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] |
| H341: Suspected of causing genetic defects[10] | P201: Obtain special instructions before use. |
| H351: Suspected of causing cancer[10] | P202: Do not handle until all safety precautions have been read and understood. |
Handling and Storage:
-
Handling: Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Avoid contact with skin, eyes, and clothing.[6] Wash thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6] Keep away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
This compound is a reactive chemical with important applications in synthesis, but its genotoxic properties necessitate careful handling and monitoring, particularly within the pharmaceutical industry. This guide has provided a comprehensive technical overview of its properties, synthesis, analysis, and toxicological profile to aid researchers and professionals in their work with this compound. A thorough understanding of its reactivity and biological effects is essential for its safe and effective use.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Isopropyl Methanesulfonate: A Comprehensive Technical Guide to its Mechanism of Action as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl methanesulfonate (B1217627) (IPMS) is a monofunctional alkylating agent with potent genotoxic and carcinogenic properties. As a potential impurity in pharmaceutical manufacturing processes, a thorough understanding of its mechanism of action is critical for risk assessment and management. This technical guide provides an in-depth analysis of the core mechanisms by which IPMS exerts its effects, from its chemical reactivity as an SN1 agent to the cellular consequences of the DNA damage it induces. Detailed experimental protocols for key assays and quantitative data on its biological activities are presented to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.
Introduction
Alkylating agents are a class of reactive compounds that covalently modify biological macromolecules, with DNA being a primary target.[1] This modification, or alkylation, can disrupt normal cellular processes, leading to cytotoxicity, mutagenicity, and carcinogenicity.[2] Isopropyl methanesulfonate (IPMS) belongs to the family of alkyl sulfonates and is recognized as a potent genotoxic impurity (GTI) that can arise during pharmaceutical synthesis.[3] Its mechanism of action is primarily attributed to its ability to transfer an isopropyl group to nucleophilic sites on DNA bases, forming DNA adducts.[4] This guide will elucidate the chemical and biological pathways through which IPMS acts as an alkylating agent.
Chemical Mechanism of Action
IPMS is characterized as a direct-acting SN1 (unimolecular nucleophilic substitution) alkylating agent.[4] This classification is crucial as it dictates its reactivity and the profile of DNA adducts it forms. The SN1 mechanism involves a two-step process:
-
Formation of a Carbocation: The methanesulfonate group, being a good leaving group, detaches from the isopropyl group, forming a secondary isopropyl carbocation. This is the rate-determining step.
-
Nucleophilic Attack: The highly reactive and planar isopropyl carbocation is then rapidly attacked by a nucleophile, such as a nitrogen or oxygen atom on a DNA base.
This SN1 character results in a preference for alkylating exocyclic oxygen atoms on DNA bases, in addition to the more common nitrogen alkylation.[4] This is in contrast to SN2 alkylating agents, such as methyl methanesulfonate (MMS), which have a stronger preference for nitrogen alkylation.[5]
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Induction and Validation of Cellular Senescence in Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopropyl methanesulfonate synthesis from isopropyl alcohol
An In-depth Technical Guide to the Synthesis of Isopropyl Methanesulfonate (B1217627) from Isopropyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of isopropyl methanesulfonate from isopropyl alcohol. This compound is a valuable intermediate in the production of various fine chemicals, including agricultural fungicides.[1] This document details the underlying chemical principles, optimized experimental protocols, and quantitative data to enable the safe and efficient laboratory- and industrial-scale synthesis of this compound. The primary synthesis route involves the reaction of isopropyl alcohol with methanesulfonyl chloride in the presence of a base.
Introduction
This compound, also known as isopropyl mesylate, is an alkylating agent used in organic synthesis.[2] The conversion of the hydroxyl group of an alcohol into a mesylate is a common strategy to create a good leaving group for subsequent nucleophilic substitution or elimination reactions.[3][4] This guide focuses on the practical aspects of synthesizing this compound from isopropyl alcohol, providing detailed methodologies and process parameters.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from isopropyl alcohol is a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.[3][4]
The overall balanced chemical equation is:
CH₃SO₂Cl + (CH₃)₂CHOH + (C₂H₅)₃N → CH₃SO₂OCH(CH₃)₂ + (C₂H₅)₃NH⁺Cl⁻
Reaction Mechanism Diagram
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary protocols are presented, one based on an industrial patent and another representing a general laboratory procedure.
Industrial Synthesis Protocol
This protocol is adapted from a patented process for the preparation of an alkyl methanesulfonate solution.[1][5][6]
Materials:
-
Isopropyl alcohol
-
Methanesulfonyl chloride
-
Triethylamine
-
Xylene (or other aromatic solvents like toluene, ethylbenzene)[1][5]
-
Water
Equipment:
-
Nitrogen-purged reaction vessel with cooling capabilities
-
Stirrer
-
Dropping funnel
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
In a nitrogen-purged reaction vessel, charge 1 part by mass of isopropyl alcohol and 2.5 parts by mass of xylene.[1][5]
-
Add methanesulfonyl chloride in a 1:1 molar ratio relative to the isopropyl alcohol.[1][5]
-
Add triethylamine dropwise in a 0.99 molar ratio relative to the isopropyl alcohol while maintaining the temperature at 10-15°C.[1][5]
-
Allow the mixture to stand for 2 hours at 10-15°C to yield a crude solution of this compound in xylene.[1][5]
-
Add 5 parts by mass of a 2% aqueous sodium bicarbonate solution per 1 part by mass of isopropyl alcohol.[1][5]
-
Stir the mixture for 30 minutes at 10-15°C, then allow the layers to separate. The pH of the aqueous layer should be between 6.5 and 7.8.[1][5]
-
Separate the organic layer.
-
Wash the organic layer with 2 parts by mass of water per 1 part by mass of isopropyl alcohol, stir for 30 minutes at 10-15°C, and separate the layers.[1][5]
-
The resulting aromatic organic solvent solution of this compound can be further purified by vacuum distillation at a pressure of 3 kPa and a temperature of 50°C or lower to remove the xylene, yielding a concentrated solution of this compound.[1][5]
Experimental Workflow Diagram
Caption: Industrial synthesis workflow for this compound.
General Laboratory Synthesis Protocol
This protocol is a generalized procedure suitable for laboratory-scale synthesis.[3][4][7]
Materials:
-
Isopropyl alcohol
-
Methanesulfonyl chloride
-
Triethylamine (or pyridine)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Water
-
Brine solution
-
Sodium sulfate, anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve isopropyl alcohol (1 equivalent) in anhydrous dichloromethane (10 volumes) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents).[7]
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.[7]
-
Stir the reaction mixture at 0°C for 4 hours. If the reaction is incomplete (monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.[7]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired this compound.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from the described protocols.
Table 1: Reactant Molar Ratios and Equivalents
| Reactant | Industrial Protocol (Molar Ratio) | Laboratory Protocol (Equivalents) |
| Isopropyl Alcohol | 1 | 1 |
| Methanesulfonyl Chloride | 1 | 1.2 |
| Triethylamine | 0.99 | 1.5 |
Table 2: Reaction Conditions and Yield
| Parameter | Industrial Protocol | Laboratory Protocol |
| Solvent | Xylene | Dichloromethane |
| Temperature | 10-15°C | 0°C to Room Temperature |
| Reaction Time | 2 hours | 4-6 hours |
| Yield | 82% (as a 50 mass% solution)[1][5] | Typically high (product dependent) |
Safety Considerations
-
Methanesulfonyl chloride is corrosive, toxic, a lachrymator, and reacts exothermically with water and other nucleophiles. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[3][8]
-
This compound is a suspected carcinogen and may cause genetic defects and damage fertility. Handle with extreme care and appropriate containment.
-
The reaction is exothermic, and proper temperature control is crucial to avoid side reactions and ensure safety.
Conclusion
The synthesis of this compound from isopropyl alcohol is a well-established and efficient process. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. The provided protocols offer robust starting points for both industrial and laboratory-scale preparations. Adherence to safety protocols is paramount when handling the hazardous materials involved in this synthesis.
References
- 1. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 2. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US20130020537A1 - Method for producing methanesulfonic acid alkyl ester solution - Google Patents [patents.google.com]
- 6. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of Isopropyl Methanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl methanesulfonate (B1217627) (IMS), a key intermediate and potential genotoxic impurity in pharmaceutical manufacturing. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The spectroscopic data for isopropyl methanesulfonate (CAS No. 926-06-7, Molecular Formula: C₄H₁₀O₃S, Molecular Weight: 138.19 g/mol ) are summarized below. These data are essential for the structural elucidation and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits two distinct signals corresponding to the methine and methyl protons of the isopropyl group, and the methyl protons of the methanesulfonyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~4.8 - 5.0 | Septet | 1H | ~6.3 | -CH- |
| ~3.0 | Singlet | 3H | - | CH₃-S |
| ~1.4 | Doublet | 6H | ~6.3 | -(CH₃)₂ |
¹³C NMR (Carbon-13 NMR) Data
The proton-decoupled ¹³C NMR spectrum of this compound shows three signals corresponding to the three distinct carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~75 | -CH- |
| ~38 | CH₃-S |
| ~22 | -(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. A product specification sheet confirms that the infrared spectrum conforms to the structure.[1]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2980 - 2880 | C-H | Stretching |
| ~1350 | S=O | Asymmetric Stretching |
| ~1175 | S=O | Symmetric Stretching |
| ~950 | S-O-C | Stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions. The mass spectrum shows a parent peak at m/z 138, corresponding to the molecular weight of the compound.[2] Other significant fragments are also observed.[3][4][5]
| m/z | Relative Intensity | Assignment |
| 138 | Moderate | [M]⁺ (Molecular Ion) |
| 123 | High | [M - CH₃]⁺ |
| 79 | Moderate | [CH₃SO₂]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy: A proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. The acquisition parameters typically include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.
Infrared (IR) Spectroscopy
A Fourier-transform infrared (FT-IR) spectrometer is used to obtain the infrared spectrum. A small amount of neat liquid this compound is placed as a thin film between two potassium bromide (KBr) plates. Alternatively, a diamond attenuated total reflectance (ATR) accessory can be used. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean KBr plates or ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Chromatographic Separation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar or moderately polar column).
-
Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-Depth Technical Guide to the Solubility of Isopropyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isopropyl methanesulfonate (B1217627) (IMS) in water and various organic solvents. Isopropyl methanesulfonate, a member of the alkyl methanesulfonate class of compounds, is utilized in chemical synthesis and is of significant interest to the pharmaceutical industry. An understanding of its solubility is crucial for its application in drug development, formulation, and safety assessment.
Executive Summary
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. For this compound, its solubility profile is influenced by its molecular structure, which includes both a polar sulfonate group and a nonpolar isopropyl group.
Water Solubility
This compound is consistently reported to be miscible or fully miscible with water.[1][2][3] This high degree of aqueous solubility can be attributed to the polarity of the methanesulfonate group, which can form hydrogen bonds with water molecules.
Organic Solvent Solubility
Quantitative solubility data for this compound in organic solvents is limited in publicly accessible scientific literature. However, qualitative descriptions and information on similar compounds provide valuable insights. One source describes this compound as having "excellent solubility in organic solvents and water".[4] More specific, yet qualitative, data indicates that it is sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[5][6]
To provide a comparative overview, the following table summarizes the available solubility information for this compound.
| Solvent System | Solvent Type | Quantitative Solubility | Qualitative Solubility | Citation(s) |
| Water | Polar Protic | Miscible / Fully Miscible | - | [1][2][3] |
| Methanol | Polar Protic | Data not available | Slightly Soluble | [5][6] |
| Chloroform | Chlorinated | Data not available | Sparingly Soluble | [5][6] |
| General Organic Solvents | - | Data not available | Excellent Solubility | [4] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for research and development. The following are standardized methods for measuring the solubility of chemical substances.
OECD Guideline 105: Water Solubility
The Organisation for Economic Co-operation and Development (OECD) Guideline 105 is a widely accepted standard for determining the water solubility of chemicals. It outlines two primary methods: the flask method and the column elution method.
Flask Method: This method is suitable for substances with a solubility of 10 mg/L or higher.
-
Preparation: An excess amount of the test substance (this compound) is added to a flask containing purified water.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved substance. This is typically done for 24 to 48 hours.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Column Elution Method: This method is designed for substances with low solubility (less than 10 mg/L).
-
Column Preparation: A column is packed with an inert support material, which is then coated with an excess of the test substance.
-
Elution: Water is passed through the column at a slow, constant flow rate.
-
Sample Collection: The eluate is collected in fractions.
-
Analysis: The concentration of the test substance in each fraction is determined. Equilibrium is considered reached when the concentration of several consecutive fractions is constant.
The following diagram illustrates the general workflow for the flask method of solubility determination.
Synthesis of this compound
For professionals in drug development and chemical synthesis, understanding the formation of this compound is also relevant. The synthesis of alkyl methanesulfonates can occur via two primary routes: esterification and transesterification. The following diagram illustrates the synthesis pathways for this compound.
Conclusion
This compound is a water-miscible compound with good general solubility in organic solvents. While specific quantitative solubility data in a wide array of organic solvents remains an area for further investigation, the established qualitative solubility and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. The application of standardized methods like the OECD Guideline 105 will ensure the generation of reliable and comparable solubility data, which is essential for the effective and safe use of this compound in scientific and industrial applications.
References
- 1. In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. britiscientific.com [britiscientific.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Naarini Molbio Pharma [naarini.com]
Isopropyl methanesulfonate genotoxicity and mutagenicity studies
An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of Isopropyl Methanesulfonate (B1217627)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopropyl methanesulfonate (IPMS) is a monofunctional alkylating agent recognized for its potent genotoxic and mutagenic properties. As a potential genotoxic impurity (PGI) that can form during the synthesis of pharmaceutical substances, a thorough understanding of its toxicological profile is critical for risk assessment and control. This document provides a comprehensive overview of the genotoxicity and mutagenicity of IPMS, summarizing key data from a range of in vitro and in vivo studies. It details the underlying molecular mechanisms, presents quantitative data in structured tables, outlines experimental protocols for pivotal assays, and uses visualizations to clarify complex pathways and workflows.
Mechanism of Genotoxicity and Mutagenicity
This compound exerts its genotoxic effects primarily through the alkylation of DNA. As a secondary methanesulfonate, it reacts predominantly via a unimolecular nucleophilic substitution (S(_N)1) mechanism. This process involves the formation of an isopropyl carbocation intermediate, which is a reactive electrophile that readily attacks nucleophilic centers in DNA.
The primary targets for alkylation are the N7 and O
6
positions of guanine (B1146940) bases. While N7-alkylation is more frequent, the formation of O6
Studies suggest that the genotoxicity of IPMS is particularly pronounced because the bulky isopropyl group attached to the O
6
position of guanine may hinder recognition and repair by the DNA repair enzyme O6
Data Presentation: Genotoxicity and Mutagenicity Studies
The genotoxic potential of IPMS has been demonstrated across a standard battery of tests. It is a direct-acting mutagen, showing activity without the need for metabolic activation.
In Vitro Studies
IPMS is consistently positive in bacterial reverse mutation assays and induces significant chromosomal damage in mammalian cells.
Table 1: Summary of In Vitro Genotoxicity Data for this compound
| Assay Type | Test System | Metabolic Activation | Concentration/Dose Range | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA100, TA1535 | Without S9 | Not specified | Potent mutagen | [2][3] |
| SOS-Chromotest | Escherichia coli PQ37 | Without S9 | Not specified | High SOS inducing potency | [3] |
| Chromosome Aberration | Chicken DT40 cells, Human TK6 cells | Not applicable | Not specified | Increased sensitivity in FANC-deficient cells | [2] |
In Vivo Studies
In vivo studies confirm that IPMS is a potent mutagen and clastogen in somatic and germ cells.
Table 2: Summary of In Vivo Genotoxicity & Mutagenicity Data for this compound
| Assay Type | Test System | Route of Administration | Dose Range | Key Findings | Reference |
| Micronucleus Test | Mouse (CBA, (C3H/El X 102/E1)F1, MutaMouse) | Intraperitoneal (i.p.) | Not specified | Potent inducer of micronuclei in bone marrow; significantly more active than its n-propyl analogue. | [4] |
| Pig-a Gene Mutation Assay | Rat (Wistar Han) | Oral (gavage) | Acute: 3.5 - 56 mg/kgSub-chronic (28-day): 0.125 - 2 mg/kg/day | Dose-dependent increase in mutant reticulocytes and RBCs. A No Observed Effect Level (NOEL) of 0.25 mg/kg/day was established in the 28-day study. | [2][5] |
| Pig-a Gene Mutation Assay (PIGRET vs RBC) | Rat (Crl:CD(SD)) | Intraperitoneal (i.p.) | 50, 100, 200 mg/kg (single dose) | Statistically significant increase in mutant frequency detected earlier (1 week) and at higher levels in reticulocytes (PIGRET) compared to RBCs (2 weeks). | [6] |
| Transgenic Rodent (TGR) Assay | Mouse (MutaMouse, lacZ) | Intraperitoneal (i.p.) | 100 - 200 mg/kg (single dose) | Increased mutant frequencies in testicular DNA and postmeiotic germ cells. | [7][8] |
| Dominant Lethal Test | Mouse | Intraperitoneal (i.p.) | Not specified | Induces dominant lethal mutations, confirming mutagenic effects in male germ cells. | [4][8][9] |
Experimental Protocols
Methodologies for key genotoxicity assays are based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the ability of a substance to induce reverse mutations at the histidine locus in specific strains of Salmonella typhimurium.
-
Objective: To detect gene mutations (base-pair substitutions and frameshifts).
-
Guideline: Conforms to OECD Test Guideline 471.
-
Methodology:
-
Strains: At least five strains are recommended, including TA98, TA100, TA1535, and TA1537, and either E. coli WP2 uvrA or TA102.[10][11] Strains sensitive to base-pair substitutions like TA100 and TA1535 are most relevant for IPMS.[3]
-
Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate). As a direct-acting mutagen, IPMS shows activity without S9.
-
Procedure (Plate Incorporation Method):
-
Aliquots of tester strain culture, the test article (IPMS) at several concentrations, and either S9 mix or a buffer are combined in molten top agar (B569324).
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (his+) per plate is counted. A positive response is defined as a concentration-related increase in revertant colonies, typically at least a two-fold increase over the solvent control.[12]
-
In Vivo Mammalian Erythrocyte Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed erythrocytes.
-
Objective: To detect in vivo clastogenicity and aneugenicity.
-
Guideline: Conforms to OECD Test Guideline 474.
-
Methodology:
-
Test System: Typically rodents, such as male CBA mice or Wistar rats.[4][5]
-
Administration: IPMS is administered, usually via intraperitoneal injection or oral gavage, at a minimum of three dose levels.[4] A vehicle control and a positive control are included.
-
Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after treatment (e.g., 24 and 48 hours) to capture the peak of micronucleated polychromatic erythrocyte (MNPCE) induction.[13][14]
-
Slide Preparation: Bone marrow cells are flushed, centrifuged, and smears are prepared on glass slides.
-
Staining and Analysis: Slides are stained with a dye like acridine (B1665455) orange or Giemsa that differentiates polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).[13] At least 2000 PCEs per animal are scored under a microscope for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.
-
Data Analysis: The frequency of MNPCEs in treated groups is statistically compared to the vehicle control group. A positive result is a dose-dependent, statistically significant increase in MNPCEs.[14]
-
In Vivo Pig-a Gene Mutation Assay
This assay measures in vivo gene mutation in a reporter gene (Pig-a) located on the X-chromosome. A mutation in this gene prevents the synthesis of glycosylphosphatidylinositol (GPI) anchors, leading to the loss of GPI-anchored proteins (like CD59) from the cell surface of hematopoietic stem cells and their progeny.
-
Objective: To detect in vivo gene mutations in somatic cells.
-
Guideline: Conforms to principles outlined in OECD Test Guideline 488 (Transgenic Rodent Somatic and Germ Cell Gene Mutation Assays), adapted for a non-transgenic endpoint.
-
Methodology:
-
Test System: Typically rats (e.g., Wistar Han).[5]
-
Dosing Regimen: Can be acute (single high dose) or sub-chronic (e.g., daily dosing for 28 days) to assess mutation accumulation. Doses for IPMS have ranged from 0.125 to 56 mg/kg/day.[5]
-
Blood Sampling: Small volumes of peripheral blood are collected serially from each animal over time (e.g., weekly for several weeks post-treatment).
-
Flow Cytometry Analysis:
-
Red blood cells (RBCs) and reticulocytes (RETs) are labeled with fluorescent antibodies against a GPI-anchored protein (e.g., anti-CD59) and a marker for total cells or specific cell types.
-
A flow cytometer is used to count the number of mutant cells (lacking the fluorescent CD59 signal) within a very large population of normal cells (typically >10
cells).6
-
-
Data Analysis: Mutant frequencies (MF) for both RBCs and RETs are calculated. The RET MF provides an earlier indication of mutation induction, while the RBC MF reflects the accumulation of mutations over the lifespan of the red blood cell. A significant increase in MF in treated animals over concurrent controls indicates a positive result.
-
Conclusion and Regulatory Implications
The collective evidence from a comprehensive suite of in vitro and in vivo assays unequivocally establishes this compound as a potent, direct-acting genotoxic agent and mutagen. Its S(N)1 alkylating mechanism, leading to the formation of pro-mutagenic O
6
-isopropylguanine adducts, is the primary driver of its mutagenicity. The positive results in bacterial and mammalian cell assays, robustly confirmed by in vivo findings in micronucleus, Pig-a, and transgenic rodent assays, highlight its ability to induce both gene mutations and chromosomal damage in somatic and germ cells.[4][8]
Due to this hazardous profile, IPMS is considered a cohort of concern impurity under the ICH M7 guideline for the assessment and control of DNA reactive impurities in pharmaceuticals.[15] Its presence in any active pharmaceutical ingredient (API) must be strictly controlled to a level that poses negligible carcinogenic risk, typically at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , unless compound-specific data, such as the NOEL of 0.25 mg/kg/day from the 28-day Pig-a study, can justify a higher permitted daily exposure (PDE).[5] This technical guide underscores the critical importance of diligent process control and sensitive analytical methods to manage the risk associated with this potent genotoxin.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of iPMS and nPMS in mouse bone marrow micronucleus assays: comparison with mouse dominant lethal assay data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of in vivo mutagenicity of this compound by RBC Pig-a and PIGRET assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on mutations in male germ cells of transgenic mice following exposure to this compound, ethylnitrosourea or X-ray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The activity of ENU, iPMS and MMS in male mouse germ cells using the Muta Mouse positive selection transgenic mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ames Assay Transferred from the Microtiter Plate to the Planar Assay Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The micronucleus test of methyl methanesulfonate with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. researchgate.net [researchgate.net]
In Vivo Metabolism and Byproducts of Isopropyl Methanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl methanesulfonate (B1217627) (IPMS) is a potent monofunctional alkylating agent with known genotoxic and carcinogenic properties. A thorough understanding of its in vivo metabolism is critical for assessing its toxicological profile and for the safety evaluation of pharmaceuticals where it may be present as a genotoxic impurity. This technical guide provides a comprehensive overview of the known metabolic pathways of IPMS, its metabolic byproducts, and the experimental methodologies used to study its in vivo fate. Quantitative data from published studies are summarized, and key metabolic and experimental workflows are visualized.
Introduction
Isopropyl methanesulfonate (IPMS) belongs to the class of alkyl sulfonates, which are recognized for their reactivity towards nucleophilic sites in biologically important macromolecules, such as DNA. Its genotoxicity is primarily attributed to its ability to act as an S(_N)1 alkylating agent, leading to the formation of DNA adducts, particularly at the O
6
position of guanine. The metabolic fate of IPMS in vivo plays a crucial role in either its detoxification or potential bioactivation, influencing its overall toxicity and carcinogenicity. This document details the current understanding of IPMS metabolism, focusing on the primary pathways of hydrolysis and glutathione (B108866) conjugation.
Metabolic Pathways of this compound
The in vivo metabolism of this compound proceeds through two primary pathways: hydrolysis and glutathione (GSH) conjugation. These pathways lead to the formation of several metabolites that are subsequently excreted.
Hydrolysis Pathway
IPMS can undergo hydrolysis to yield isopropanol (B130326) and methanesulfonic acid[1]. Isopropanol is then further metabolized through oxidation to acetone, which can be further broken down to CO(_2) or undergo conjugation to form isopropyl glucuronic acid[2][3][4]. Methanesulfonic acid is expected to be excreted in the urine.
Glutathione Conjugation Pathway
A significant detoxification route for IPMS is conjugation with endogenous glutathione (GSH), a reaction likely catalyzed by glutathione S-transferases (GSTs)[5][6][7][8][9]. This initial conjugation is followed by the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, and subsequent N-acetylation of the cysteine conjugate, following the mercapturic acid pathway. The final products of this pathway that are excreted in the urine are S-isopropylcysteine and S-isopropylcysteine N-acetate[1].
The following diagram illustrates the proposed metabolic pathways of this compound.
Quantitative Data on this compound Metabolism
Quantitative data on the in vivo metabolism of IPMS is limited. The available information primarily comes from studies in rats.
| Parameter | Value | Species | Dose | Route | Source |
| Urinary Excretion of Conjugates | |||||
| S-isopropylcysteine and S-isopropylcysteine N-acetate | 30% of administered dose | Rat | 75 mg/kg | Not specified | [1] |
| Pharmacokinetics of Isopropanol (Metabolite) | |||||
| Elimination Half-life | 0.8 - 0.9 hours | Rat | Not specified | Dermal | [10][11] |
| In Vivo Genotoxicity Study Dosing | |||||
| Acute Dose Range | 3.5 - 56 mg/kg | Rat | Single administration | Not specified | [12] |
| Subchronic Dose Range | 0.125 - 2 mg/kg/day | Rat | 28 days | Not specified | [12] |
Experimental Protocols
The following sections detail generalized experimental protocols for the in vivo analysis of IPMS metabolism, based on methodologies reported in the literature for related compounds and genotoxicity testing.
In Vivo Metabolism Study Design
A typical in vivo study to investigate the metabolism of IPMS would involve the following steps:
-
Animal Model: Male Wistar Han rats are a commonly used model for in vivo mutagenicity and metabolism studies[12].
-
Dosing: Administration can be via oral gavage or intravenous injection to assess different routes of exposure. Doses used in genotoxicity studies can serve as a reference[12].
-
Sample Collection: Urine and blood samples are collected at various time points post-administration to characterize the pharmacokinetic profile and identify metabolites.
-
Sample Storage: Samples should be stored at -80°C until analysis to ensure the stability of metabolites.
Sample Preparation for LC-MS/MS Analysis of Urinary Metabolites
The following is a generalized protocol for the preparation of urine samples for the analysis of IPMS and its metabolites.
-
Thawing and Centrifugation: Urine samples are thawed on ice and centrifuged to remove any particulate matter.
-
Protein Precipitation: For plasma samples, a protein precipitation step is necessary. This is typically achieved by adding a threefold volume of cold acetonitrile (B52724), followed by vortexing and centrifugation.
-
Dilution: Urine samples may be diluted with a suitable solvent (e.g., water or a water/acetonitrile mixture) prior to analysis.
-
Internal Standard Spiking: An appropriate internal standard is added to all samples and calibration standards to correct for variations in sample preparation and instrument response.
-
Filtration: Samples are filtered through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and specific quantification of IPMS and its metabolites.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used for the separation of small polar molecules.
-
Mobile Phase: A gradient elution with a binary mobile phase system, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for the parent compound and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Discussion and Conclusion
The in vivo metabolism of this compound is characterized by two main pathways: hydrolysis and glutathione conjugation. The glutathione conjugation pathway represents a significant route of detoxification, leading to the formation of mercapturic acid derivatives that are excreted in the urine. The hydrolysis pathway results in the formation of isopropanol, which is then further metabolized.
The genotoxicity of IPMS is a critical consideration, and understanding its metabolic fate provides insights into the potential for detoxification and the systemic exposure to the reactive parent compound. The quantitative balance between the hydrolysis and glutathione conjugation pathways is an important area for further research to fully elucidate the toxicokinetic profile of IPMS.
The experimental protocols outlined in this guide provide a framework for conducting in vivo metabolism studies of IPMS. The use of sensitive and specific analytical techniques, such as LC-MS/MS, is essential for the accurate identification and quantification of IPMS and its metabolites in biological matrices. Further studies are warranted to determine the specific enzymes involved in IPMS metabolism and to obtain a more comprehensive quantitative understanding of its pharmacokinetics and metabolic disposition. This knowledge is crucial for the accurate risk assessment of this potent genotoxic compound.
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dermal absorption and pharmacokinetics of isopropanol in the male and female F-344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Dermal absorption and pharmacokinetics of isopropanol in the male and female F-344 rat. | Semantic Scholar [semanticscholar.org]
- 11. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Isopropyl Methanesulfonate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl methanesulfonate (B1217627) (IPMS) is a potent alkylating agent of significant interest in the pharmaceutical industry, primarily due to its classification as a potential genotoxic impurity (PGI). Understanding its reactivity with various nucleophiles is paramount for controlling its formation, ensuring its removal during drug substance manufacturing, and comprehending its toxicological profile. This technical guide provides a comprehensive overview of the reactivity of isopropyl methanesulfonate with a range of nucleophiles, including alcohols, water, amines, thiols, and carboxylates. It delves into the mechanistic aspects of these reactions, presents available quantitative kinetic data, and furnishes detailed experimental protocols for studying these transformations.
Introduction to this compound and its Reactivity
This compound (IPMS), with the chemical formula C₄H₁₀O₃S, is the isopropyl ester of methanesulfonic acid.[1] As a member of the sulfonate ester class of compounds, it is recognized for the excellent leaving group ability of the mesylate anion, which makes the isopropyl group susceptible to nucleophilic attack.[2] This reactivity is the basis for its utility as a research chemical and its notoriety as a potential genotoxic impurity in pharmaceuticals.[3][4] The formation of IPMS can occur from the reaction of methanesulfonic acid with isopropyl alcohol, a common solvent in pharmaceutical manufacturing.[5]
The nucleophilic substitution reactions of this compound are generally considered to proceed through a borderline S(_N)1/S(_N)2 mechanism.[6] The secondary nature of the isopropyl group means that both the unimolecular (S(_N)1) pathway, involving a carbocation intermediate, and the bimolecular (S(_N)2) pathway, involving a concerted backside attack, are possible. The predominant mechanism is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Reaction Mechanisms with Various Nucleophiles
The reaction of this compound with a nucleophile (Nu⁻) can be depicted as follows:
The nature of the nucleophile dictates the type of product formed. Below are the general reaction schemes for common classes of nucleophiles:
-
Alcohols (Alcoholysis): Reaction with an alcohol (R'OH) yields an ether and methanesulfonic acid. This reaction is relevant in the context of IPMS formation and its subsequent reactions in alcoholic solvents.
-
Water (Hydrolysis): Reaction with water leads to the formation of isopropyl alcohol and methanesulfonic acid. The rate of hydrolysis is an important factor in determining the persistence of IPMS in aqueous environments.[7]
-
Amines: Primary and secondary amines react with IPMS to form secondary and tertiary amines, respectively. This is a common alkylation reaction.
-
Thiols: Thiols, being excellent nucleophiles, react readily with IPMS to form thioethers.[8]
-
Carboxylates: Carboxylate anions react with IPMS to form esters.
The following diagram illustrates the general nucleophilic substitution pathway.
Caption: General pathway for nucleophilic substitution on IPMS.
Quantitative Reactivity Data
Quantitative data on the reactivity of this compound is crucial for predicting its fate in chemical processes. The following tables summarize the available kinetic data.
Table 1: Solvolysis Rate Constants and Activation Energy for this compound
| Reaction | Solvent | Temperature (°C) | Forward Rate Constant (s⁻¹) | Alcoholysis Rate Constant (s⁻¹) | Hydrolysis Rate Constant (L·mol⁻¹·s⁻¹) | Activation Energy (kJ·mol⁻¹) | Reference |
| Formation | Isopropanol (B130326) | 60 | - | - | - | 95.8 | [1] |
| Formation | Isopropanol | 70 | 4.0 x 10⁻⁸ | 4.0 x 10⁻⁷ | - | - | [1] |
| Hydrolysis | Water | 70 | - | - | 1.3 x 10⁻⁵ | - | [1] |
Note: The forward rate constant refers to the formation of IPMS from methanesulfonic acid and isopropanol. The alcoholysis rate constant refers to the reaction of IPMS with isopropanol.
RS⁻ > R₂N⁻ > RO⁻ > RCO₂⁻ > RSH > RNH₂ > ROH > H₂O
This trend suggests that thiols and amines will react significantly faster with IPMS than alcohols or water.
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of IPMS reactivity. The following sections provide methodologies for kinetic analysis and product identification.
Protocol for Kinetic Analysis of IPMS Solvolysis
This protocol is adapted from methods used to study the solvolysis of sulfonate esters and can be used to determine the rate of hydrolysis or alcoholysis of IPMS.[1][9]
Objective: To determine the pseudo-first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound (IPMS)
-
Solvent (e.g., 80:20 ethanol:water for hydrolysis, or anhydrous isopropanol for alcoholysis)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Acetone (B3395972) (for quenching)
-
Thermostated water bath
-
Volumetric flasks, pipettes, burette, conical flasks
-
Stopwatch
Procedure:
-
Preparation of Reaction Mixture: Prepare a solution of IPMS of known concentration (e.g., 0.1 M) in the chosen solvent in a volumetric flask.
-
Temperature Control: Place the reaction flask in a thermostated water bath set to the desired temperature (e.g., 70 °C) and allow it to reach thermal equilibrium.
-
Reaction Initiation and Sampling: Start the stopwatch upon addition of the IPMS to the pre-heated solvent. At recorded time intervals (e.g., every 30 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing cold acetone to stop the reaction.[9]
-
Titration: Add a few drops of bromothymol blue indicator to the quenched sample and titrate with the standardized NaOH solution until the endpoint (color change from yellow to blue) is reached. The volume of NaOH used is proportional to the amount of methanesulfonic acid produced.
-
Data Analysis: The concentration of methanesulfonic acid at time 't' can be calculated from the volume of NaOH used. The concentration of IPMS remaining can then be determined. A plot of ln([IPMS]) versus time will yield a straight line with a slope equal to -k, where k is the pseudo-first-order rate constant.
The following diagram illustrates the experimental workflow for this kinetic study.
Caption: Workflow for a solvolysis kinetic study of IPMS.
Protocol for Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of reaction products from the reaction of IPMS with various nucleophiles. Specific parameters may need to be optimized for each product.
Objective: To identify and quantify the products of the reaction between IPMS and a nucleophile.
Materials:
-
Reaction mixture containing the product of interest
-
Appropriate solvent for extraction (e.g., dichloromethane, hexane)
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
Reference standards for expected products
Procedure:
-
Sample Preparation:
-
Quench the reaction at the desired time point.
-
If the product is not water-soluble, perform a liquid-liquid extraction of the reaction mixture with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to a suitable volume.
-
Prepare a calibration curve using reference standards of the expected products.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 250 °C. Use a splitless injection mode for trace analysis.
-
Oven Program: A typical temperature program could be: initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes. This program should be optimized based on the volatility of the analytes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the expected products (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the product peaks by comparing their retention times and mass spectra with those of the reference standards and library data.
-
Quantify the products using the calibration curve.
-
The following diagram outlines the general workflow for GC-MS analysis.
Caption: General workflow for GC-MS analysis of reaction products.
Relevance in Drug Development
The reactivity of this compound is of high relevance in the drug development process. As a potential genotoxic impurity, regulatory agencies require stringent control of its levels in active pharmaceutical ingredients (APIs).[10] A thorough understanding of its reactivity with nucleophiles allows for the development of effective control strategies, such as:
-
Process Optimization: Designing manufacturing processes that minimize the formation of IPMS by controlling temperature, solvent composition, and the presence of acidic catalysts.[4]
-
Purge Strategies: Developing purification steps that effectively remove any formed IPMS, for example, by reacting it with a nucleophilic scavenger.
-
Risk Assessment: Accurately assessing the risk of IPMS presence in the final drug product based on its reactivity and the conditions of the manufacturing process.
Conclusion
This compound exhibits significant reactivity towards a wide range of nucleophiles, a characteristic that underpins its toxicological properties and its importance as a potential genotoxic impurity in the pharmaceutical industry. While quantitative kinetic data is most readily available for its solvolysis reactions, the established principles of nucleophilicity provide a framework for predicting its reactivity with other nucleophiles such as amines and thiols. The experimental protocols outlined in this guide provide a starting point for researchers to further investigate the kinetics and mechanisms of these reactions, leading to a more comprehensive understanding and control of this critical impurity.
References
- 1. enovatia.com [enovatia.com]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. [PDF] A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Semantic Scholar [semanticscholar.org]
- 5. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Isopropyl Methanesulfonate: A Comprehensive Technical Guide on its Discovery and Historical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methanesulfonate (B1217627) (IPMS), a potent alkylating agent, has been a subject of significant scientific interest due to its genotoxic and carcinogenic properties. This technical guide provides an in-depth overview of the discovery, historical research, and key experimental findings related to IPMS. While a singular "discovery" event is not prominently documented, its synthesis is a logical extension of the work on methanesulfonic acid (MSA), first identified by Hermann Kolbe between 1842 and 1845.[1] The esterification of MSA with isopropyl alcohol yields IPMS, a process that has been refined over the years for various industrial and research applications.[2] This document will delve into the chemical and physical characteristics of IPMS, historical and modern synthesis protocols, its toxicological profile, and its mechanism of action as a DNA alkylating agent, with a particular focus on its interaction with the Fanconi anemia (FANC) DNA repair pathway.
Chemical and Physical Properties
Isopropyl methanesulfonate is a clear, colorless liquid with a molecular formula of C4H10O3S.[3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research settings.
| Property | Value | Reference |
| Molecular Weight | 138.19 g/mol | [3] |
| CAS Number | 926-06-7 | [3] |
| Melting Point | 7 °C | [3] |
| Boiling Point | 82 °C at 6 mmHg | [3] |
| Density | 1.145 g/cm³ | [3] |
| Flash Point | 104 °C | |
| Vapor Pressure | 0.43 mmHg at 25 °C (estimated) | [3] |
| Solubility | Soluble in water and organic solvents | [4] |
Experimental Protocols
The synthesis and analysis of this compound have evolved over time. Early laboratory-scale syntheses were likely based on direct esterification, while modern industrial processes are detailed in various patents.
Historical Synthesis: Esterification of Methanesulfonyl Chloride
A common laboratory method for preparing this compound involves the reaction of methanesulfonyl chloride with isopropyl alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Methanesulfonyl chloride
-
Isopropyl alcohol
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, dissolve isopropyl alcohol in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add triethylamine to the cooled solution with stirring.
-
From the dropping funnel, add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Modern Industrial Synthesis (based on Patent EP2543662A1)[5]
This method describes a process for producing a stable solution of this compound.
Materials:
-
Isopropyl alcohol
-
Xylene
-
Methanesulfonyl chloride
-
Triethylamine
-
2% aqueous sodium bicarbonate solution
-
Water
Procedure:
-
In a nitrogen-purged reaction vessel, charge isopropyl alcohol, xylene, and methanesulfonyl chloride in a 1:2.5:1 molar ratio, respectively.[5]
-
Cool the mixture to 10-15 °C.[5]
-
Add triethylamine dropwise in a 0.99 molar ratio relative to isopropyl alcohol.[5]
-
Allow the mixture to stand for 2 hours at 10-15 °C to form a crude solution of this compound in xylene.[5]
-
Wash the crude solution with a 2% aqueous sodium bicarbonate solution.[5]
-
Separate the organic layer and wash it with water.[5]
-
The resulting aromatic organic solvent solution of this compound can be further purified by vacuum distillation to remove the solvent.[5]
Analytical Methods: Gas Chromatography (GC)
Historically and currently, gas chromatography is a primary method for the analysis and quantification of this compound, particularly for detecting trace amounts in pharmaceutical substances.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Capillary column (e.g., DB-WAX or DB-624).
General Procedure (based on various sources):
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent such as n-hexane or a mixture of methanol (B129727) and chloroform.
-
Injection: Inject a small volume of the sample solution into the GC inlet.
-
Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to achieve optimal separation.
-
Detection: As the separated components elute from the column, they are detected by the FID or MS.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a known standard.
Toxicological Properties
This compound is recognized as a potent mutagen and carcinogen. Its toxicity stems from its ability to act as an alkylating agent, transferring an isopropyl group to nucleophilic sites in cellular macromolecules, most notably DNA.
| Parameter | Value | Species | Route | Reference |
| LD50 (Oral) | 562 mg/kg | Quail | Oral | [3] |
| Carcinogenicity | Suspected of causing cancer | Human (classification) | - | |
| Mutagenicity | Suspected of causing genetic defects | Human (classification) | - | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Human (classification) | - |
Early research demonstrated that IPMS is a direct-acting SN1 alkylating agent that induces thymic lymphomas in mice.[3]
Mechanism of Action: DNA Alkylation and the FANC Pathway
The primary mechanism of toxicity for this compound is its action as an alkylating agent. It operates through an SN1 (unimolecular nucleophilic substitution) mechanism, which distinguishes it from other alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) that react via an SN2 mechanism.
DNA Adduct Formation
IPMS reacts with DNA to form various isopropyl adducts. The primary targets are the nitrogen and oxygen atoms in the DNA bases. Key adducts include:
-
7-isopropyl-guanine (7-IP-Gua)
-
O6-isopropyl-guanine (O6-IP-Gua)
-
O2-isopropyl-cytosine (O2-IP-Cyt)
-
O2-isopropyl-thymine (O2-IP-dThd)
-
3-isopropyl-thymine (3-IP-dThd)
-
O4-isopropyl-thymine (O4-IP-dThd)
The formation of these adducts, particularly at the O6 position of guanine, is highly mutagenic as it can lead to mispairing during DNA replication.
Role of the Fanconi Anemia (FANC) Pathway
The Fanconi anemia (FANC) pathway is a crucial DNA repair pathway involved in the resolution of DNA interstrand crosslinks and other forms of DNA damage. Research has shown that cells deficient in the FANC pathway exhibit increased sensitivity to IPMS. This suggests that the FANC pathway plays a significant role in repairing the DNA damage induced by IPMS.
The key event in the FANC pathway is the monoubiquitination of the FANCD2-FANCI complex, which is then targeted to the site of DNA damage to coordinate repair. Dysfunction in this pathway leads to an accumulation of DNA damage, which can result in cell death or the formation of micronuclei. Studies have indicated that the FANC pathway is particularly important in repairing the damage caused by IPMS that is poorly recognized by other repair mechanisms, such as O6-methylguanine-DNA methyltransferase (MGMT).
Conclusion
This compound, since its implicit discovery through the study of methanesulfonic acid and its esters, has served as a critical tool in toxicological and cancer research. Its well-defined SN1 alkylating mechanism and potent genotoxicity have made it a model compound for studying DNA damage and repair pathways. The historical and ongoing research into IPMS continues to provide valuable insights for drug development professionals and scientists in understanding the mechanisms of carcinogenesis and for the safety assessment of pharmaceuticals where it may be present as a genotoxic impurity. The detailed experimental protocols and data presented in this guide offer a solid foundation for further research and a deeper understanding of this scientifically significant compound.
References
- 1. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
Isopropyl Methanesulfonate: A Theoretical and Computational Deep Dive into Genotoxicity and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methanesulfonate (B1217627) (IMS) is a potent alkylating agent recognized for its significant genotoxic and mutagenic properties. As a potential process-related impurity in pharmaceuticals, understanding its reactivity and toxicological profile at a molecular level is of paramount importance for drug safety and risk assessment. This technical guide provides an in-depth analysis of the theoretical and computational studies that have elucidated the mechanisms of IMS-induced genotoxicity, focusing on its reaction mechanisms, DNA damage pathways, and the computational models used to predict its behavior.
Molecular Properties and Reactivity
IMS is an ester of methanesulfonic acid and isopropanol. Its genotoxicity is primarily attributed to its ability to alkylate nucleophilic sites in cellular macromolecules, most critically DNA.
Computational Chemistry Data
Computational models provide valuable insights into the physicochemical properties of IMS that govern its reactivity.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₃S | ChemScene[1] |
| Molecular Weight | 138.19 g/mol | ChemScene[1] |
| TPSA (Topological Polar Surface Area) | 43.37 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coefficient) | 0.371 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Reaction Mechanism: A Preference for S(_N)1
Theoretical and experimental studies have established that the genotoxicity of alkylating agents is closely linked to their reaction mechanism, primarily categorized as either bimolecular nucleophilic substitution (S(_N)2) or unimolecular nucleophilic substitution (S(_N)1). Isopropyl methanesulfonate is characterized by its propensity to react via an S(_N)1 mechanism. This is attributed to the stability of the secondary isopropyl carbocation intermediate formed upon the departure of the methanesulfonate leaving group.
The S(_N)1 reactivity of IMS is a critical factor in its high genotoxicity compared to agents that react primarily via an S(_N)2 mechanism, such as methyl methanesulfonate (MMS). The S(_N)1 mechanism allows IMS to exhibit a greater propensity for alkylating the O⁶ position of guanine (B1146940) in DNA, a lesion that is highly mutagenic.
Genotoxicity and DNA Damage Response
The alkylation of DNA by IMS triggers a cellular DNA Damage Response (DDR). The specific pathways activated depend on the nature of the DNA adducts formed. The O⁶-isopropyl dG adduct is a particularly problematic lesion that can be poorly recognized by certain DNA repair mechanisms, leading to double-strand breaks and subsequent cell death or mutation.
Studies using DNA repair-deficient cell lines, such as the chicken DT40 B-lymphocyte line, have been instrumental in dissecting the pathways involved in repairing IMS-induced damage. These studies have revealed a critical role for the Fanconi Anemia (FANC) pathway in the tolerance and repair of IMS-induced DNA lesions.
Quantitative Genotoxicity Data
The differential sensitivity of DNA repair-deficient cell lines to IMS provides a quantitative measure of the involvement of specific repair pathways. The LC50 (lethal concentration, 50%) is a key metric in these assays.
| Cell Line | Genotype | IMS LC50 (µM) | Reference |
| DT40 | Wild-Type | 706 | [1] |
| DT40 | FANCD2⁻/⁻ | 142 | [1] |
The significantly lower LC50 value in FANCD2-deficient cells highlights the crucial role of the Fanconi Anemia pathway in repairing the DNA damage caused by IMS.[1]
Experimental Protocols
Computational Methodology: Density Functional Theory (DFT) Studies
While specific DFT studies exclusively on this compound are not widely published, the computational investigation of similar secondary alkyl sulfonates provides a representative protocol for understanding its reactivity. These studies often focus on elucidating the S(_N)1/S(_N)2 reaction mechanisms and the influence of solvent effects.
Objective: To model the reaction pathway of a secondary alkyl sulfonate to determine the energetic favorability of S(_N)1 versus S(_N)2 mechanisms.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated choice for organic reaction mechanisms.[2]
-
Basis Set: The 6-31G* or a larger basis set like 6-311++G(d,p) is used to describe the atomic orbitals. The choice represents a balance between computational cost and accuracy.[3]
-
Solvation Model: To simulate the reaction in a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) is often applied.
-
Calculations:
-
Geometry Optimization: The structures of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation is used to verify that a transition state connects the correct reactants and products on the potential energy surface.
-
In Vitro Genotoxicity: DNA Damage Response (DDR) Assay in DT40 Cells
Objective: To determine the cytotoxicity of this compound in wild-type and DNA repair-deficient chicken DT40 B-lymphocyte cell lines to identify the key DNA repair pathways involved.
Methodology:
-
Cell Culture:
-
DT40 wild-type and various DNA repair-deficient mutant cell lines (e.g., FANCD2⁻/⁻) are cultured in RPMI 1640 medium supplemented with fetal bovine serum, chicken serum, penicillin/streptomycin, and 2-mercaptoethanol.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Exposure:
-
Cells are seeded into 96-well or 384-well plates.
-
This compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for a defined period (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Cell viability is measured using a colorimetric assay such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is read using a plate reader.
-
-
Data Analysis:
-
The relative cell viability is calculated as a percentage of the vehicle control.
-
Dose-response curves are generated, and the LC50 values for each cell line are determined.
-
A significantly lower LC50 in a mutant cell line compared to the wild-type indicates that the deficient pathway is critical for repairing the damage induced by the compound.
-
Conclusion
Theoretical and computational studies are indispensable tools for characterizing the reactivity and genotoxic potential of compounds like this compound. Computational modeling, particularly DFT, can predict the S(_N)1 reaction mechanism that underpins its high reactivity towards DNA. This theoretical understanding is complemented by experimental assays, such as the DDR assay in DT40 cells, which quantitatively demonstrate the reliance on specific DNA repair pathways, like the Fanconi Anemia pathway, for mitigating IMS-induced damage. The integration of these computational and experimental approaches provides a robust framework for the risk assessment of potential genotoxic impurities in drug development, ensuring greater safety and regulatory compliance.
References
Methodological & Application
Application Notes and Protocols for In Vitro DNA Alkylation using Isopropyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methanesulfonate (B1217627) (IMS) is a potent monofunctional alkylating agent known to induce DNA damage by covalently adding an isopropyl group to DNA bases.[1][2] As an SN1 alkylating agent, IMS can react with both nitrogen and exocyclic oxygen atoms on DNA bases.[1][2][3] This property makes it a valuable tool in cancer research and drug development for studying DNA damage and repair mechanisms.[2][4] Understanding the specifics of IMS-induced DNA alkylation is crucial for evaluating its mutagenic and carcinogenic potential, as well as for developing novel therapeutic strategies.[5][6]
These application notes provide detailed protocols for the in vitro alkylation of DNA using IMS, subsequent purification of the alkylated DNA, and methods for the analysis of the resulting DNA adducts.
Data Presentation: Quantitative Analysis of IMS-Induced DNA Adducts
The following table summarizes the quantitative data on DNA adducts formed from the in vitro reaction of Isopropyl methanesulfonate with calf thymus DNA. The data is derived from studies conducted at a pH range of 6.5 to 7.5, a temperature of 37°C, and a reaction time of 3 hours.[1]
| DNA Adduct | Yield (nmol/mg DNA) |
| 7-isopropyl-guanine (7-IP-Gua) | 22 |
| O⁶-isopropyl-deoxyguanosine (O⁶-IP-dGuo) | 11 |
| O²-isopropyl-cytosine (O²-IP-Cyt) | 9 |
| O²-isopropyl-thymidine (O²-IP-dThd) | 2 |
| O⁴-isopropyl-thymidine (O⁴-IP-dThd) | 2 |
| 3-isopropyl-adenine (3-IP-Ade) | 0.2 |
| 3-isopropyl-thymidine (3-IP-dThd) | 0.2 |
Experimental Protocols
In Vitro DNA Alkylation with this compound
This protocol describes the procedure for the direct alkylation of purified DNA in a controlled in vitro setting.
Materials:
-
Purified DNA (e.g., calf thymus DNA)
-
This compound (IMS)
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.0)
-
Nuclease-free water
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
DNA Preparation: Dissolve the purified DNA in the reaction buffer to a final concentration of 1 mg/mL.
-
IMS Solution Preparation: Prepare a stock solution of IMS in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the reaction should be kept low to avoid interference.
-
Reaction Setup: In a microcentrifuge tube, combine the DNA solution with the IMS stock solution. The final concentration of IMS will depend on the desired level of alkylation. A typical starting point is a molar ratio of IMS to DNA bases of 1:10.
-
Incubation: Incubate the reaction mixture at 37°C for 3 hours.[1] The incubation time can be varied to control the extent of alkylation.
-
Reaction Termination: Stop the reaction by proceeding immediately to the DNA purification step to remove unreacted IMS and byproducts.
Purification of Alkylated DNA
Following the alkylation reaction, it is essential to purify the DNA to remove any unreacted IMS and other contaminants.[7] Ethanol (B145695) precipitation is a common and effective method.
Materials:
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
-
Microcentrifuge
-
Ice
Procedure:
-
Precipitation: To the alkylated DNA solution, add 1/10th volume of 3 M Sodium Acetate. Mix gently. Add 2.5 volumes of ice-cold 100% ethanol and mix by inverting the tube several times.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.
-
Washing: Carefully decant the supernatant without disturbing the DNA pellet. Wash the pellet with 1 mL of ice-cold 70% ethanol to remove residual salts and IMS. Centrifuge again for 5 minutes at 4°C.
-
Drying: Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to resuspend.
-
Resuspension: Resuspend the purified alkylated DNA in an appropriate volume of nuclease-free water or TE buffer.
Alternatively, commercially available silica-based DNA purification kits can be used for a more rapid and standardized purification process.[7]
Analysis of DNA Adducts
Several techniques can be employed to analyze and quantify the DNA adducts formed by IMS.
This is a highly sensitive and specific method for identifying and quantifying specific DNA adducts.[8][9]
Materials:
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate buffer
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Standards for expected DNA adducts
Procedure:
-
Enzymatic Digestion: The purified alkylated DNA is enzymatically hydrolyzed to individual nucleosides. This is typically a two-step process involving Nuclease P1 followed by Alkaline Phosphatase.
-
HPLC Separation: The resulting mixture of nucleosides is separated by reverse-phase HPLC.
-
MS/MS Detection: The eluting nucleosides are introduced into the mass spectrometer for detection and quantification. By using known standards, specific adducts can be identified based on their retention time and mass-to-charge ratio.
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites, which can be formed as a consequence of DNA alkylation and subsequent repair processes.[10][11]
Materials:
-
Agarose (B213101) (normal and low melting point)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., propidium (B1200493) iodide, SYBR Green)
-
Fluorescence microscope
Procedure:
-
Cell Encapsulation: If starting from cells treated with IMS, embed the cells in low melting point agarose on a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Visualizations
Caption: Mechanism of DNA alkylation by this compound (IMS).
Caption: Workflow for in vitro DNA alkylation and analysis.
References
- 1. In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]
- 4. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Purification | DNA Extraction Methods [worldwide.promega.com]
- 8. Methodologies for Detecting Environmentally-Induced DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of DNA Adducts Using Data-Independent wSIM/MS2 Acquisition and wSIM-City - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of DNA alkylation damage and repair in mammalian cells by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rodent Studies with Isopropyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of isopropyl methanesulfonate (B1217627) (IPMS) for in vivo rodent studies, with a focus on genotoxicity and mutagenicity assays. The information is compiled from peer-reviewed literature to guide researchers in designing and executing methodologically sound experiments.
Overview and Key Considerations
Isopropyl methanesulfonate is a potent genotoxic and mutagenic alkylating agent.[1] Its handling and administration require strict adherence to safety protocols. Due to its hazardous profile, careful dose selection and appropriate administration routes are critical for obtaining meaningful and reproducible data in rodent models. The primary application of IPMS in in vivo studies is as a positive control in genotoxicity and mutagenicity assays to assess the mutagenic potential of test compounds.
Key considerations before initiating a study:
-
Hazard Assessment: IPMS is a suspected carcinogen and a known mutagen. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Animal Welfare: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines.
-
Dose Selection: Dose levels should be selected based on the study objectives, whether it is an acute, subchronic, or chronic study. The data presented below can serve as a starting point for dose-range finding studies.
-
Vehicle Selection: The choice of vehicle for dissolving IPMS is crucial for ensuring its stability and bioavailability. Phosphate (B84403) buffer is a commonly used vehicle.
Dosage and Administration Data
The following tables summarize the quantitative data on IPMS dosage and administration from various in vivo rodent studies.
Table 1: this compound Dosage in Rat Studies
| Study Type | Strain | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Acute Mutagenicity | Wistar Han | Not Specified | 3.5 to 56 mg/kg | Single administration | Induced mutations in the Pig-a assay. | [2] |
| Subchronic Mutagenicity | Wistar Han | Not Specified | 0.125 to 2 mg/kg/day | 28 days | A No Observed Effect Level (NOEL) of 0.25 mg/kg/day was determined. | [1][2] |
| Acute Mutagenicity | Crl:CD(SD) | Intraperitoneal | 50, 100, and 200 mg/kg | Single administration | Used to compare the red blood cell (RBC) Pig-a assay and the PIGRET assay. | [1] |
Table 2: this compound Dosage in Mouse Studies
| Study Type | Strain | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Germ Cell Mutagenesis | Muta™ Mouse | Intraperitoneal | 200 mg/kg | Single administration | Induced mutations in epididymal spermatozoa. | [3][4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of this compound to rodents.
Preparation of Dosing Solution
Objective: To prepare a stable and accurate dosing solution of IPMS for administration to rodents.
Materials:
-
This compound (CAS No. 926-06-7)
-
1/15 M Phosphate buffer (pH 6.0)
-
Sterile vials
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of IPMS based on the desired concentration and the total volume of the dosing solution needed for the study.
-
In a chemical fume hood, accurately weigh the calculated amount of IPMS using a calibrated analytical balance.
-
Transfer the weighed IPMS to a sterile vial.
-
Add the required volume of 1/15 M phosphate buffer (pH 6.0) to the vial.[3]
-
Place a sterile magnetic stir bar in the vial and cap it securely.
-
Stir the solution on a magnetic stirrer until the IPMS is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.
-
Once dissolved, filter-sterilize the dosing solution using a 0.22 µm sterile filter into a new sterile vial.
-
Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the solution appropriately, protected from light, until administration. The stability of the solution under storage conditions should be determined.
Administration of this compound
Objective: To accurately and safely administer the prepared IPMS dosing solution to rodents via the intraperitoneal route.
Materials:
-
Prepared IPMS dosing solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles of an appropriate gauge (e.g., 25-27G for mice and rats)
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of the dosing solution to be administered.
-
Properly restrain the animal to ensure its safety and the accuracy of the injection. For intraperitoneal injections, the animal is typically held with its head tilted downwards.
-
-
Dose Calculation:
-
Calculate the injection volume for each animal using the following formula:
-
Injection Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration of Dosing Solution (mg/mL)
-
-
-
Intraperitoneal (IP) Injection:
-
Swab the injection site in the lower abdominal quadrant with 70% ethanol.
-
Draw the calculated volume of the IPMS dosing solution into a sterile syringe.
-
Insert the needle into the peritoneal cavity, aspirating slightly to ensure that the needle has not entered the bladder or intestines.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
For repeated daily dosing, alternate the injection site between the left and right lower abdominal quadrants.[5]
-
-
Post-Administration Monitoring:
-
Observe the animals closely for any signs of toxicity, distress, or adverse reactions immediately after dosing and at regular intervals thereafter.
-
Record all observations in the study log.
-
Visualizations
Experimental Workflow for an Acute Mutagenicity Study
Caption: Workflow for an acute in vivo mutagenicity study.
Simplified Signaling Pathway of IPMS-Induced Genotoxicity
Caption: Alkylation of guanine by IPMS leading to DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary results of ethylnitrosourea, isopropyl methanesulphonate and methyl methanesulphonate activity in the testis and epididymal spermatozoa of Muta Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on mutations in male germ cells of transgenic mice following exposure to this compound, ethylnitrosourea or X-ray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for the Analytical Determination of Isopropyl Methanesulfonate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methanesulfonate (B1217627) (IPMS) is an alkylating agent that is considered a potential genotoxic impurity (GTI). Genotoxic impurities have the potential to damage DNA and are of significant concern in the pharmaceutical industry. Regulatory bodies worldwide have stringent requirements for the control and monitoring of such impurities in active pharmaceutical ingredients (APIs) and drug products. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective determination of trace levels of IPMS. This document provides detailed application notes and protocols for the analysis of Isopropyl methanesulfonate by GC-MS.
Analytical Method Overview
The determination of IPMS in pharmaceutical substances by GC-MS typically involves three key stages: sample preparation, GC separation, and MS detection. The choice of sample preparation technique is critical and often depends on the nature of the drug substance matrix. The goal is to efficiently extract IPMS while minimizing matrix interference. Gas chromatography provides the necessary separation of IPMS from other volatile and semi-volatile components in the sample. Mass spectrometry offers high sensitivity and specificity for the detection and quantification of the target analyte.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated GC-MS methods for the determination of this compound and other related alkyl methanesulfonates.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Alkyl Methanesulfonates
| Analyte | LOD (ppm) | LOQ (ppm) | Reference |
| This compound (IPMS) | 0.11 | 0.34 | [1] |
| This compound (IPMS) | - | 1.5 (µg/mL) | [2] |
| This compound (IPMS) | - | 2.5 | [3] |
| Methyl methanesulfonate (MMS) | 0.12 | 0.37 | [1] |
| Ethyl methanesulfonate (EMS) | 0.13 | 0.38 | [1] |
Note: ppm values are often reported with respect to a specific concentration of the active pharmaceutical ingredient (API).
Table 2: Linearity Data for this compound
| Linearity Range (ppm) | Correlation Coefficient (r²) | Reference |
| 0.7 - 2.1 | >0.999 | [1] |
| 2.5 - 75 | >0.99 | [3] |
Experimental Protocols
Protocol 1: Direct Injection GC-MS for IPMS in Lopinavir API
This protocol is based on the method described for the determination of alkyl methanesulfonates in Lopinavir API.[1]
1. Materials and Reagents:
-
This compound (IPMS) reference standard
-
Lopinavir API sample
-
Methanol (B129727) (GC grade or equivalent), used as diluent[1]
-
Volumetric flasks and pipettes
2. Standard Solution Preparation:
-
Prepare a stock solution of IPMS by accurately weighing and dissolving the reference standard in methanol to achieve a known concentration (e.g., 10 mg in 100 mL).
-
Prepare a working standard solution by diluting the stock solution with methanol to a final concentration within the desired calibration range (e.g., 10 µg/mL).[1]
3. Sample Solution Preparation:
-
Accurately weigh approximately 500 mg of the Lopinavir API sample into a 10 mL volumetric flask.[1]
-
Add methanol to dissolve the sample and make up the volume to the mark.[1]
-
Further dilute this solution to achieve a final concentration where the expected IPMS level falls within the calibration range.[1]
4. GC-MS Instrumental Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-624 capillary column (30 m x 0.32 mm, 1.8 µm film thickness)[1] |
| Carrier Gas | Helium at a flow rate of 2 mL/min[1] |
| Inlet Temperature | 200°C[1] |
| Injection Volume | 1 µL[1] |
| Split Ratio | 1:1[1] |
| Oven Temperature Program | Initial temperature of 110°C, hold for 15 min, then ramp at 25°C/min to 225°C, and hold for 15 min.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[1] |
| Ion Source Temperature | 230°C[1] |
| GC-MS Interface Temp. | 270°C[1] |
| Detection Mode | Selected Ion Monitoring (SIM)[1] |
| Monitored Ion (m/z) for IPMS | 123 (corresponding to its molecular weight)[1] |
5. Data Analysis:
-
Identify the IPMS peak in the sample chromatogram based on its retention time, which should match that of the standard.
-
Quantify the amount of IPMS in the sample using a calibration curve generated from the standard solutions.
Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS/MS for Alkyl Mesylates in Alalevonadifloxacin Mesylate
This protocol is adapted from a method for the trace estimation of genotoxic impurities in a new antibacterial agent.[4]
1. Materials and Reagents:
-
This compound (IPMS) reference standard
-
Alalevonadifloxacin mesylate (ALA) drug substance
-
Dichloromethane (DCM), HPLC grade[4]
-
Water, Milli-Q or equivalent[4]
-
Vortex mixer
2. Standard Solution Preparation:
-
Prepare a standard stock solution of IPMS at a concentration of 50 ng/mL in DCM.[4]
-
To prepare the standard solution for analysis, add 0.5 mL of water to 1 mL of the standard stock solution, vortex for 30 seconds, and allow the layers to separate. The lower DCM layer is used for analysis.[4]
3. Sample Solution Preparation:
-
Dissolve 100 mg of the ALA drug substance in 0.5 mL of water.[4]
-
Add 1 mL of DCM (the extraction solvent) to the aqueous solution.[4]
-
Vortex the mixture for 30 seconds to facilitate the extraction of IPMS into the organic layer.[4]
-
Allow the two layers to separate.
-
The lower DCM layer is collected for GC-MS/MS analysis.[4]
4. GC-MS/MS Instrumental Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Column | Rtx-624 (30 m x 0.32 mm I.D., 1.8 µm film thickness)[4] |
| Carrier Gas | Helium |
| Inlet Temperature | Not specified, typically 220-250°C |
| Injection Volume | Not specified, typically 1 µL |
| Split Mode | Not specified, often splitless for trace analysis |
| Oven Temperature Program | Optimized to achieve separation of analytes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Time-dependent Selected Reaction Monitoring (t-SRM)[4] |
| Monitored Transitions for IPMS | Specific precursor and product ions to be determined using an auto-SRM tool or from literature.[4] |
5. Data Analysis:
-
The area ratio of the analyte peak to an internal standard (if used) is considered for quantitation.[4]
-
A calibration curve is constructed to determine the concentration of IPMS in the sample.
Experimental Workflows and Diagrams
The following diagrams illustrate the logical flow of the analytical procedures described.
References
Application Note: Determination of Isopropyl Methanesulfonate in Pharmaceutical Ingredients by HPLC-MS/MS
AN-PQA-2512
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and specific method for the quantitative analysis of Isopropyl Methanesulfonate (B1217627) (IPMS), a potential genotoxic impurity (PGI), in active pharmaceutical ingredients (APIs). Due to their ability to alkylate DNA, sulfonate esters like IPMS are considered a risk to patient safety and are strictly regulated.[1][2][3] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate that such impurities be controlled at or below a Threshold of Toxicological Concern (TTC), which often requires analytical methods capable of detecting trace levels (ppm).[1] This document provides a comprehensive protocol for the determination of IPMS using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a technique well-suited for the low-level detection required for genotoxic impurities.[1][4]
Introduction
Isopropyl methanesulfonate (IPMS) is an alkylating agent that can form during the synthesis of pharmaceutical ingredients, particularly in processes involving methanesulfonic acid and isopropyl alcohol.[2] As a potential genotoxic impurity, the presence of IPMS in the final drug substance must be carefully monitored and controlled to ensure patient safety.[5] This necessitates a highly sensitive, selective, and validated analytical method for its detection and quantification at trace levels. This application note describes a robust HPLC-MS/MS method for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound (IPMS) reference standard
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Active Pharmaceutical Ingredient (API) sample for testing
Standard Solution Preparation
-
IPMS Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of IPMS reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations across the desired calibration range (e.g., 0.5 ng/mL to 50 ng/mL).
Sample Preparation
-
Accurately weigh approximately 500 mg of the API sample into a 10 mL volumetric flask.[5]
-
Add 10 mL of Methanol to the flask.[5]
-
Sonicate for 10 minutes to ensure complete dissolution of the IPMS from the API matrix.
-
Filter the solution through a 0.45 µm membrane filter prior to injection into the HPLC system.
HPLC-MS/MS Method
A sensitive LC-MS/MS method is employed for the analysis.[4]
-
HPLC System: UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3][6]
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution suitable for resolving IPMS from matrix |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive or APCI |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined based on IPMS fragmentation |
| Product Ion (m/z) | To be determined based on IPMS fragmentation |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for IPMS signal |
| Source Temp. | 500 °C |
Data Presentation and Method Validation
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Table 3: Summary of Quantitative Data for Sulfonate Esters
| Parameter | This compound (IPMS) | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) |
| Linearity Range | 0.7 - 2.1 ppm[5] | 0.0025 - 0.3 µg/mL[4] | 0.0025 - 0.3 µg/mL[4] |
| Correlation Coeff. (r²) | > 0.999[5] | > 0.999[4] | > 0.999[4] |
| LOD | 0.11 ppm[5] | 0.3 µg/g[4] | 0.3 µg/g[4] |
| LOQ | 0.34 ppm[5] | 0.4 µg/g[4] | 0.4 µg/g[4] |
| Accuracy (% Recovery) | 90.4%–105.2% (for sulfonate esters)[6] | 80%–120%[4] | 80%–120%[4] |
| Precision (%RSD) | < 7.1% (for sulfonate esters)[6] | Not Specified | Not Specified |
Note: Data for IPMS is primarily from a GC-MS/MS method, as detailed HPLC-MS/MS validation data was not available in the cited literature. Data for MMS and EMS are from an LC-MS/MS method and are included for comparison.
Visualization of Experimental Workflow
Caption: Workflow for IPMS analysis in APIs.
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in active pharmaceutical ingredients. The method is specific for IPMS and can achieve the low detection and quantification limits required for the control of potential genotoxic impurities. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for use in a regulated quality control environment, ultimately contributing to the safety and quality of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. [PDF] Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS | Semantic Scholar [semanticscholar.org]
Application Note and Protocol: Quantification of Isopropyl Methanesulfonate-Induced DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methanesulfonate (B1217627) (IPMS) is a monofunctional alkylating agent known for its mutagenic properties.[1][2] Understanding the extent and nature of the DNA damage caused by such agents is crucial in toxicology, cancer research, and drug development. The covalent modifications of DNA by genotoxicants, known as DNA adducts, can serve as biomarkers of exposure and the biologically effective dose.[3] The quantification of these adducts is essential for assessing the genotoxic potential of a compound and for elucidating its mechanism of action. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of DNA adducts due to its high selectivity, sensitivity, accuracy, and reproducibility.[4][5][6] This application note provides a detailed protocol for the quantification of IPMS-induced DNA adducts using LC-MS/MS, summarizes quantitative data from in vitro studies, and illustrates the experimental workflow and relevant DNA damage response pathways.
Data Presentation
The following table summarizes the quantitative data on DNA adducts formed from the in vitro reaction of Isopropyl methanesulfonate with calf thymus DNA.[1]
| DNA Adduct | Adduct Yield (nmol/mg DNA) |
| 7-isopropyl-guanine (7-IP-Gua) | 22 |
| O6-isopropyl-deoxyguanosine (O6-IP-dGuo) | 11 |
| O2-isopropyl-cytosine (O2-IP-Cyt) | 9 |
| O2-isopropyl-deoxythymidine (O2-IP-dThd) | 2 |
| O4-isopropyl-deoxythymidine (O4-IP-dThd) | 2 |
| 3-isopropyl-adenine (3-IP-Ade) | 0.2 |
| 3-isopropyl-deoxythymidine (3-IP-dThd) | 0.2 |
Experimental Protocols
This section details the methodology for the quantification of IPMS-induced DNA adducts.
Materials and Reagents
-
DNA source (e.g., cultured cells treated with IPMS, calf thymus DNA)
-
This compound (IPMS)
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
DNase I
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Stable isotope-labeled internal standards for relevant adducts (if available)
Detailed Experimental Workflow
The overall experimental workflow for the quantification of IPMS-induced DNA adducts is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis of DNA adducts.
Step-by-Step Protocol
1. DNA Extraction and Purification
-
Isolate genomic DNA from cells or tissues treated with IPMS using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Ensure high purity of the DNA, as contaminants can interfere with the analysis. The A260/A280 ratio should be ~1.8.
2. Enzymatic Hydrolysis of DNA
-
The purified DNA is enzymatically digested to its constituent deoxynucleosides.[5]
-
To a solution of purified DNA (e.g., 100 µg in a suitable buffer), add DNase I and incubate at 37°C for 2 hours.
-
Subsequently, add nuclease P1 and alkaline phosphatase and continue the incubation at 37°C for an additional 2-4 hours or overnight.
-
The resulting mixture will contain normal and adducted deoxynucleosides.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The digested DNA sample is injected into an ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.[5]
-
A C18 reverse-phase column is typically used for the separation of nucleosides.
-
A gradient elution with mobile phases consisting of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization, is employed.
-
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
-
The mass spectrometer is operated in the positive ion mode.
-
For quantification, selected reaction monitoring (SRM) is used. This involves selecting the protonated molecular ion ([M+H]+) of a specific adduct in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.[7]
-
The transition from the protonated adducted deoxynucleoside to the corresponding protonated adducted base (loss of the deoxyribose moiety) is a common fragmentation pathway used for detection.[7]
-
-
Data Analysis and Quantification:
-
The peak areas of the specific SRM transitions for each adduct are integrated.
-
Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard. If a specific standard for an IPMS adduct is unavailable, relative quantification can be performed.
-
DNA Damage Response to Alkylating Agents
Upon formation, IPMS-induced DNA adducts can trigger a complex cellular DNA damage response (DDR).[8] If not repaired, these adducts can block DNA replication and transcription, leading to mutations or cell death. The primary repair pathway for the types of lesions generated by IPMS is Base Excision Repair (BER).
Caption: Simplified DNA damage response to alkylating agents.
The BER pathway involves the recognition and removal of the damaged base by a specific DNA glycosylase.[9] Subsequently, an AP endonuclease cleaves the phosphodiester backbone at the abasic site. DNA polymerase then inserts the correct nucleotide, and DNA ligase seals the remaining nick, restoring the integrity of the DNA strand. If the DNA damage is too extensive and overwhelms the repair capacity of the cell, signaling pathways leading to apoptosis (programmed cell death) or cellular senescence may be activated to prevent the propagation of mutations.[10]
References
- 1. In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 9. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated Stochastic Model of DNA Damage Repair by Non-homologous End Joining and p53/p21- Mediated Early Senescence Signalling | PLOS Computational Biology [journals.plos.org]
Application Notes and Protocols for Isopropyl Methanesulfonate as a Positive Control in Genotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methanesulfonate (B1217627) (IMS) is a potent, direct-acting monofunctional alkylating agent that is highly effective as a positive control in a variety of in vitro and in vivo genotoxicity assays. Its primary mechanism of genotoxicity involves the alkylation of DNA, particularly at the O6 position of guanine, leading to DNA damage and mutations.[1] IMS is categorized as a potent mutagen, making it an excellent choice for ensuring the sensitivity and proper performance of genotoxicity test systems.[1] These application notes provide detailed protocols for the use of IMS as a positive control in the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.
Mechanism of Action: DNA Alkylation
Isopropyl methanesulfonate is an SN1-type alkylating agent, which allows it to react with various nucleophilic sites on DNA bases. A primary target for IMS is the O6 position of guanine, forming O6-isopropylguanine. This adduct can lead to mispairing during DNA replication (O6-isopropylguanine pairing with thymine (B56734) instead of cytosine), resulting in G:C to A:T transition mutations. Other DNA adducts formed by IMS include 7-isopropylguanine (B14627692) and alkylated adenines and thymines.[2] The cellular response to IMS-induced DNA damage involves complex DNA repair pathways, including base excision repair (BER) and mismatch repair (MMR). Unrepaired or misrepaired DNA lesions can lead to point mutations, chromosomal breaks, and cell death.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of chemical substances. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay assesses the ability of a test compound to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Protocol
This protocol is based on the OECD 471 guideline for the bacterial reverse mutation test.[3][4]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound (IMS)
-
Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Molten top agar (B569324) (0.6% agar, 0.5% NaCl)
-
Minimal glucose agar plates
-
Histidine/Biotin solution
-
S9 fraction (for metabolic activation, if required, though IMS is a direct-acting mutagen)
-
Positive controls for other strains (e.g., 2-nitrofluorene (B1194847) for TA98, sodium azide (B81097) for TA1535)
Procedure:
-
Strain Preparation: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Solutions: Prepare a stock solution of IMS in a suitable vehicle (e.g., DMSO). Serially dilute the stock solution to obtain the desired test concentrations.
-
Plate Incorporation Method: a. To a sterile tube containing 2 mL of molten top agar at 45°C, add:
- 0.1 mL of the overnight bacterial culture
- 0.1 mL of the IMS dilution or vehicle control
- 0.5 mL of S9 mix or phosphate (B84403) buffer b. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. c. Distribute the top agar evenly by tilting the plate. d. Allow the top agar to solidify.
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
Quantitative Data
The following table presents illustrative data for a typical positive control response in the Ames test with S. typhimurium strain TA100.
| Concentration of Positive Control (µ g/plate ) | Mean Revertant Colonies ± SD (without S9) |
| Vehicle Control (DMSO) | 120 ± 15 |
| 0.1 | 250 ± 25 |
| 0.3 | 600 ± 50 |
| 1.0 | 1500 ± 120 |
| 3.0 | 2800 ± 200 |
Note: This data is illustrative for a potent mutagen and demonstrates a clear dose-dependent increase in revertant colonies.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. This assay can be performed in various mammalian cell lines, including Chinese Hamster Ovary (CHO) cells.
Experimental Protocol
This protocol is based on the OECD 487 guideline for the in vitro micronucleus test.[5][6][7]
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells
-
This compound (IMS)
-
Vehicle (e.g., DMSO)
-
Cell culture medium (e.g., Ham's F-12) with fetal bovine serum and antibiotics
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
-
Microscope slides
Procedure:
-
Cell Culture: Culture CHO-K1 cells to approximately 50% confluency.
-
Treatment: a. Add IMS at various concentrations (with and without S9 metabolic activation) to the cell cultures. Include a vehicle control. b. Incubate for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours).
-
Recovery and Cytokinesis Block: a. For short treatments, wash the cells and add fresh medium. b. Add cytochalasin B to the cultures to arrest cytokinesis, allowing for the accumulation of binucleated cells. The timing of cytochalasin B addition should be such that it allows for one cell division after treatment. c. Incubate for a further 1.5-2 normal cell cycle lengths.
-
Harvesting and Slide Preparation: a. Trypsinize and harvest the cells. b. Treat with a hypotonic solution to swell the cells. c. Fix the cells with a cold fixative. d. Drop the cell suspension onto clean microscope slides and air dry.
-
Staining and Scoring: a. Stain the slides with an appropriate DNA stain. b. Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.
Quantitative Data
The following table presents illustrative data for a positive control in the in vitro micronucleus assay using CHO-K1 cells.
| Concentration of Positive Control (µg/mL) | % Binucleated Cells with Micronuclei ± SD |
| Vehicle Control (DMSO) | 1.5 ± 0.5 |
| 1.0 | 5.0 ± 1.2 |
| 3.0 | 12.5 ± 2.1 |
| 10.0 | 25.0 ± 3.5 |
| 30.0 | 45.0 ± 4.8 |
Note: This data is illustrative and shows a clear dose-dependent increase in the percentage of micronucleated cells.
In Vitro Chromosomal Aberration Assay
The in vitro chromosomal aberration assay is used to identify substances that cause structural damage to chromosomes in cultured mammalian cells, such as human peripheral blood lymphocytes.
Experimental Protocol
This protocol is based on the OECD 473 guideline for the in vitro mammalian chromosomal aberration test.[8][9]
Materials:
-
Human peripheral blood lymphocytes
-
This compound (IMS)
-
Vehicle (e.g., DMSO)
-
Culture medium (e.g., RPMI-1640) with phytohemagglutinin (PHA), fetal bovine serum, and antibiotics
-
Colcemid (to arrest cells in metaphase)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa)
-
Microscope slides
Procedure:
-
Lymphocyte Culture: Isolate lymphocytes from whole blood and stimulate them to divide with PHA in a complete culture medium.
-
Treatment: After approximately 48 hours of culture, treat the cells with various concentrations of IMS (with and without S9 metabolic activation). Include a vehicle control. The treatment period can be short (e.g., 3-6 hours) followed by a recovery period, or continuous until harvest.
-
Metaphase Arrest: Add colcemid to the cultures for the final 2-3 hours of incubation to arrest cells in metaphase.
-
Harvesting and Slide Preparation: a. Harvest the cells by centrifugation. b. Resuspend the cells in a hypotonic solution. c. Fix the cells in several changes of cold fixative. d. Drop the cell suspension onto clean, cold, wet microscope slides and air dry.
-
Staining and Scoring: a. Stain the slides with Giemsa. b. Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges). A positive result is a significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.
Quantitative Data
The following table presents illustrative data for a positive control in the in vitro chromosomal aberration assay using human lymphocytes.
| Concentration of Positive Control (µg/mL) | % Cells with Structural Aberrations (excluding gaps) ± SD |
| Vehicle Control (DMSO) | 2.0 ± 1.0 |
| 5.0 | 8.5 ± 2.5 |
| 15.0 | 20.0 ± 4.0 |
| 50.0 | 45.5 ± 6.2 |
| 150.0 | 70.0 ± 8.5 |
Note: This data is illustrative and demonstrates a clear dose-dependent increase in the percentage of cells with chromosomal aberrations.
Conclusion
This compound is a reliable and potent positive control for use in a battery of in vitro genotoxicity assays. Its direct-acting, alkylating mechanism of action ensures a robust and reproducible genotoxic response, confirming the validity and sensitivity of the test systems. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers in the fields of genetic toxicology and drug safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scantox.com [scantox.com]
- 4. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 5. nucro-technics.com [nucro-technics.com]
- 6. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
Application Notes & Protocols: Experimental Design for Studying Isopropyl Methanesulfonate Carcinogenicity
Audience: Researchers, scientists, and drug development professionals.
Introduction Isopropyl methanesulfonate (B1217627) (IPMS) is an alkylating agent that can form as a potential genotoxic impurity (GTI) during pharmaceutical manufacturing processes.[1] Due to its chemical structure, IPMS is suspected to be a mutagen and a potential carcinogen.[1][2] Its genotoxic potential is attributed to its ability to alkylate DNA, particularly at the O6 position of guanine.[1] A thorough evaluation of its carcinogenic potential is critical for risk assessment and establishing safe exposure limits, such as a Permitted Daily Exposure (PDE).[3] This document provides a comprehensive experimental framework for assessing the carcinogenicity of Isopropyl methanesulfonate, from initial genotoxicity screening to long-term animal bioassays and mechanistic studies.
Overall Experimental Design Workflow
A tiered approach is recommended to systematically evaluate the carcinogenic potential of IPMS. The workflow begins with assessing genotoxicity and determining appropriate dose ranges, followed by a long-term bioassay, and supplemented by mechanistic and toxicokinetic studies to provide a comprehensive risk assessment.
References
Purifying Synthesized Isopropyl Methanesulfonate: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This document provides detailed application notes and protocols for the purification of isopropyl methanesulfonate (B1217627), a key intermediate in various chemical syntheses.
This guide outlines three primary techniques for the purification of isopropyl methanesulfonate: a wash and distillation procedure, preparative high-performance liquid chromatography (HPLC), and silica (B1680970) gel column chromatography. A protocol for recrystallization, a common technique for solid compounds, is also adapted for the purification of sulfonate esters and may be applicable depending on the nature of the impurities.
Data Summary of Purification Techniques
The following table summarizes the quantitative data associated with the described purification methods for this compound. This allows for a direct comparison of the effectiveness and conditions of each technique.
| Purification Technique | Key Parameters | Purity Achieved | Yield/Recovery | Reference |
| Aqueous Wash & Vacuum Distillation | Wash: 2% w/w aq. NaHCO3; Distillation: 3 kPa, ≤ 50°C | Not explicitly stated, but sufficient for further use | 82% | [1][2] |
| Preparative HPLC | Column: Reversed-phase (e.g., Newcrom R1); Mobile Phase: Acetonitrile (B52724)/Water/Acid | High purity, suitable for removing closely related impurities | Dependent on scale and loading | [1] |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Carbon Tetrachloride/Chloroform (1:1) | Effective for separating from non-polar impurities | Dependent on loading and separation | [3] |
Experimental Protocols
This section provides detailed methodologies for the key purification techniques.
Protocol 1: Aqueous Wash and Vacuum Distillation
This protocol is adapted from established industrial processes and is effective for removing acidic impurities and residual reagents from the crude synthesis product.[1][2][4]
Materials:
-
Crude this compound in an aromatic solvent (e.g., xylene, toluene)
-
2% (w/w) aqueous sodium bicarbonate (NaHCO₃) solution or 2% (w/w) aqueous sodium carbonate (Na₂CO₃) solution
-
Water
-
Separatory funnel
-
Round-bottom flask
-
Vacuum distillation apparatus
-
Rotary evaporator
Procedure:
-
Aqueous Wash:
-
Place the crude solution of this compound in the aromatic solvent into a separatory funnel.
-
For every 1 part by mass of isopropyl alcohol used in the synthesis, add 5 parts by mass of the 2% aqueous sodium bicarbonate or sodium carbonate solution.[1][4]
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with water (approximately 2 parts by mass of water per 1 part by mass of isopropyl alcohol used in the synthesis).
-
Again, allow the layers to separate and discard the aqueous layer.
-
-
Vacuum Distillation:
-
Transfer the washed organic layer to a round-bottom flask.
-
Set up a vacuum distillation apparatus.
-
Apply a vacuum to the system, aiming for a pressure of approximately 3 kPa.
-
Gently heat the flask to a temperature of 50°C or lower to distill off the aromatic solvent.[1][2]
-
The purified this compound will remain in the distillation flask.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This method is suitable for achieving high purity and for separating this compound from structurally similar impurities. The analytical method described by SIELC Technologies is scalable for preparative purposes.[1]
Materials:
-
Crude this compound
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Formic acid or phosphoric acid, HPLC grade
-
Preparative HPLC system with a suitable detector
-
Reversed-phase preparative column (e.g., Newcrom R1 or similar)
-
Fraction collector
Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase composition to an appropriate concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Initially, develop an analytical method on a smaller scale to determine the optimal mobile phase composition and gradient.
-
A typical starting mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid for MS compatibility).
-
Optimize the gradient to achieve good separation between the this compound peak and any impurity peaks.
-
-
Scale-Up to Preparative Scale:
-
Based on the optimized analytical method, scale up to the preparative column. The flow rate and injection volume will need to be adjusted according to the dimensions of the preparative column.
-
Set the preparative HPLC system with the determined mobile phase and gradient.
-
Inject the prepared sample onto the column.
-
-
Fraction Collection:
-
Monitor the elution profile using the detector.
-
Collect the fraction corresponding to the this compound peak.
-
-
Solvent Removal:
-
Combine the collected fractions containing the pure product.
-
Remove the mobile phase solvents using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Silica Gel Column Chromatography
This is a standard laboratory technique for purifying organic compounds. The following protocol is a general procedure adapted from methods used for other sulfonate esters and may require optimization for this compound.[3]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Carbon tetrachloride
-
Chloroform
-
Glass chromatography column
-
Collection flasks or test tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of carbon tetrachloride and chloroform, starting with a higher ratio of the less polar solvent).
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
A common starting eluent for sulfonate esters could be a 1:1 mixture of carbon tetrachloride and chloroform.[3] The polarity of the eluent can be gradually increased if necessary to elute the desired compound.
-
Collect fractions as the solvent passes through the column.
-
-
Analysis and Collection:
-
Monitor the composition of the collected fractions using an appropriate analytical technique, such as thin-layer chromatography (TLC) or analytical HPLC.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Visualizing the Purification Workflows
The following diagrams illustrate the logical flow of the described purification techniques.
Caption: Workflow for Purification by Aqueous Wash and Vacuum Distillation.
Caption: Workflow for Purification by Preparative HPLC.
Caption: Workflow for Purification by Column Chromatography.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. CN102791680B - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
developing a standard operating procedure for Isopropyl methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, synthesis, and use of Isopropyl Methanesulfonate (B1217627) (IPMS) in a research and drug development setting. IPMS is a potent, direct-acting SN1 alkylating agent and a suspected carcinogen, necessitating strict adherence to safety procedures.
Chemical and Physical Properties
Isopropyl Methanesulfonate (CAS No: 926-06-7) is a clear, colorless liquid.[1] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 926-06-7 | [2][3] |
| Molecular Formula | C4H10O3S | [1][2] |
| Molecular Weight | 138.19 g/mol | [1][3] |
| Density | 1.1351 g/mL at 25 °C | [3] |
| Boiling Point | 220.0 ± 9.0 °C at 760 mmHg | [2] |
| Melting Point | 7 °C (lit.) | [2][4] |
| Flash Point | 104 °C (219.2 °F) | [3][5] |
| Refractive Index | n20/D 1.419 | [3] |
| Synonyms | Isopropyl Mesylate, Methanesulfonic Acid Isopropyl Ester | [6][7][8] |
Safety and Handling
Emergency Overview: this compound is corrosive and causes severe skin burns and eye damage.[2][9] It is harmful if swallowed and is suspected of causing genetic defects and cancer.[3][6][9]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[2][5]
-
Clothing: Wear appropriate protective clothing to minimize contact with skin.[2]
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[2][5]
Handling and Storage
-
Handling: Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Use with adequate ventilation in a chemical fume hood.[2][5][10]
-
Storage: Store in a cool, dry place. Keep the container tightly closed when not in use. Store in a corrosives area and keep refrigerated below 4°C (39°F).[2][5]
First Aid Measures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.
-
Ingestion: If swallowed, do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2][5]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[2][5]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from isopropyl alcohol and methanesulfonyl chloride.[11][12]
Materials:
-
Isopropyl alcohol
-
Methanesulfonyl chloride
-
Xylene
-
2% (w/v) Aqueous sodium bicarbonate solution
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, dropping funnel, and thermometer
Procedure:
-
Purge the reaction vessel with nitrogen gas.
-
Charge the vessel with 1 part by mass of isopropyl alcohol and 2.5 parts by mass of xylene.
-
Add methanesulfonyl chloride in a 1:1 molar ratio relative to the isopropyl alcohol.
-
Cool the mixture to 10-15°C.
-
Add triethylamine dropwise in a 0.99 molar ratio relative to the isopropyl alcohol, while maintaining the temperature at 10-15°C.
-
Allow the mixture to react for 2 hours at 10-15°C to form a crude solution of this compound.
-
Add 5 parts by mass of 2% aqueous sodium bicarbonate solution per 1 part by mass of the initial isopropyl alcohol.
-
Stir the mixture for 30 minutes at 10-15°C, then allow the layers to separate. The pH of the aqueous layer should be between 6.5 and 7.8.[12]
-
Separate and remove the aqueous layer.
-
To the remaining organic layer, add 2 parts by mass of water per 1 part by mass of the initial isopropyl alcohol.
-
Stir for 30 minutes at 10-15°C, then allow the layers to separate and remove the aqueous layer.
-
The resulting organic layer is a solution of this compound in xylene.
-
To obtain a more concentrated solution, xylene can be removed by vacuum distillation at a pressure of 3 kPa and a temperature below 50°C. This can yield a 50% mass solution of this compound.[11][12]
Expected Yield: Approximately 82%.[11][12]
In Vitro DNA Alkylation Assay
This protocol outlines a general procedure for studying the reaction of this compound with DNA in vitro.[13]
Materials:
-
This compound (IPMS)
-
Calf Thymus DNA
-
Reaction Buffer (e.g., pH 6.5-7.5 phosphate (B84403) buffer)
-
HPLC system for adduct analysis
-
Mass spectrometer for adduct characterization
Procedure:
-
Prepare a solution of calf thymus DNA in the reaction buffer.
-
Add IPMS to the DNA solution. The final concentration of IPMS should be determined based on the experimental goals.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 3 hours).[13]
-
After incubation, stop the reaction (e.g., by ethanol (B145695) precipitation of the DNA).
-
Hydrolyze the DNA to release the adducted nucleobases.
-
Analyze the resulting mixture by HPLC to separate the different DNA adducts.
-
Characterize the adducts using UV and mass spectrometry.[13]
Expected DNA Adducts: Based on previous studies, the following isopropyl (IP) adducts can be expected: 7-IP-Guanine, O6-IP-Guanine, O2-IP-Cytosine, O2-IP-Thymidine, 3-IP-Thymidine, and O4-IP-Thymidine.[13]
In Vivo Mutagenicity Study (Pig-a Assay)
This protocol is a summary of an in vivo study to evaluate the mutagenicity of this compound in rats using the Pig-a mutation assay.[14][15]
Animal Model:
Dosing Regimens:
-
Acute Study: Single administration of IPMS at doses ranging from 3.5 to 56 mg/kg.[14][15]
-
Subchronic Study: Daily administration for 28 days at doses ranging from 0.125 to 2 mg/kg/day.[14][15]
Endpoint Measurement:
-
The in vivo Pig-a mutation assay is used to identify mutant phenotype reticulocytes (Ret) and red blood cells (RBC).[14][15]
-
Blood samples are collected at various time points after the last dose to measure the frequency of mutant cells.
Key Findings from a Representative Study:
-
The maximum mutant response was observed approximately 15 and 28 days after the last dose in the mutant Ret and RBC populations, respectively, in the acute study.[14][15]
-
In the subchronic study, the maximum response was observed on Day 29 and 56 in the mutant Ret and RBC populations, respectively.[14][15]
-
A No Observed Effect Level (NOEL) of 0.25 mg/kg/day was determined.[14][15]
Application Notes: Mechanism of Action and Cellular Response
This compound is a monofunctional alkylating agent that exerts its genotoxic effects by covalently attaching an isopropyl group to DNA bases.[7][13] This alkylation can occur at several positions on the DNA bases, with a notable propensity for reaction at exocyclic oxygen atoms.[13]
DNA Adduct Formation
IPMS reacts with DNA to form various adducts, including:
-
Guanine (B1146940) Adducts: 7-isopropyl-guanine and O6-isopropyl-guanine.[13]
-
Cytosine Adducts: O2-isopropyl-cytosine.[13]
-
Thymidine Adducts: O2-isopropyl-thymidine, 3-isopropyl-thymidine, and O4-isopropyl-thymidine.[13]
The formation of O6-isopropyl-guanine is particularly mutagenic as it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[16]
DNA Damage Response Pathways
Cells have evolved several pathways to repair DNA alkylation damage. The primary pathways involved in repairing damage from agents like IPMS are:
-
Direct Reversal: The O6-methylguanine-DNA methyltransferase (MGMT) enzyme directly removes the alkyl group from the O6 position of guanine in a "suicide" mechanism, restoring the correct base.[1][2][6]
-
Base Excision Repair (BER): This pathway is primarily responsible for repairing N-alkylated purines, such as N7-methylguanine and N3-methyladenine. A DNA glycosylase recognizes and removes the damaged base, followed by the action of other enzymes to replace it with the correct one.[1][17][18]
-
Mismatch Repair (MMR): The MMR system can recognize the O6-alkylguanine:thymine mismatch that occurs during replication. However, instead of correcting the lesion, futile cycles of repair can lead to the formation of double-strand breaks, which can trigger apoptosis.[10][11][19]
Analytical Methods
The detection and quantification of this compound, particularly as a potential genotoxic impurity in pharmaceutical products, is critical. Several analytical methods have been developed for this purpose.
| Analytical Method | Matrix | Limit of Detection (LOD) | Reference |
| Capillary Gas Chromatography with Flame Ionization Detection | Pharmaceutical Preparation | 1 µg/g | [1] |
| Gas Chromatography with Mass Selective Detection (SIM mode) | Pharmaceutical Preparation | 5 ppm | [1] |
| In situ Derivatization and Headspace GC-MS | Pharmaceutical Preparation | 0.07 ng/mg | [1] |
| HPLC with Diode Array Detection (for Isopropyl p-toluenesulfonate, a related compound) | Isopropyl Esters | 0.96 µg/g | [16] |
References
- 1. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 2. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. The Role of DNA Mismatch Repair and Recombination in the Processing of DNA Alkylating Damage in Living Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylated DNA damage flipping bridges base and nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. britannica.com [britannica.com]
- 15. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alkylation damage causes MMR-dependent chromosomal instability in vertebrate embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopropyl Methanesulfonate in Microbial Mutagenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Isopropyl methanesulfonate (B1217627) (IMS) in microbial mutagenesis assays, primarily focusing on the bacterial reverse mutation test, commonly known as the Ames test.
Introduction
Isopropyl methanesulfonate (IMS) is a monofunctional alkylating agent known for its potent mutagenic activity.[1] It belongs to the class of methanesulfonic acid esters, which are genotoxic due to their ability to alkylate DNA, particularly at the O6 position of guanine (B1146940).[1] This alkylation can lead to mispairing during DNA replication, resulting in point mutations. The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of chemical compounds.[2][3] It utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operons, respectively, rendering them unable to synthesize the essential amino acid.[2][3] The assay detects reverse mutations that restore the functional capability of the bacteria to synthesize the amino acid, allowing them to grow on a minimal medium. A positive test, indicated by a dose-dependent increase in the number of revertant colonies, suggests that the test substance is mutagenic.
Mechanism of Action of this compound
IMS is a direct-acting SN1 alkylating agent. Its isopropyl group is transferred to nucleophilic centers in DNA. The primary mechanism of its mutagenicity involves the alkylation of guanine at the O6 position to form O6-isopropylguanine. During DNA replication, this modified base can mispair with thymine (B56734) instead of cytosine, leading to a G:C to A:T transition point mutation. Other DNA adducts can also be formed, contributing to its mutagenic profile.
Bacterial Strains
The selection of bacterial strains is critical for a comprehensive assessment of mutagenicity. The following strains are recommended for testing with IMS:
-
Salmonella typhimurium
-
TA100: Detects base-pair substitution mutagens. It has a G:C target site in the hisG gene.[4]
-
TA98: Detects frameshift mutagens.[4] While IMS is primarily a base-pair substitution mutagen, testing with a frameshift-detecting strain is recommended for a complete profile.
-
TA1535: Also detects base-pair substitutions and is often used in conjunction with TA100.[5]
-
-
Escherichia coli
Data Presentation
Quantitative data from microbial mutagenesis assays with this compound should be summarized in clear and structured tables to facilitate comparison and interpretation. Due to the limited availability of public quantitative data for IMS in the Ames test, the following tables are presented as templates with illustrative data for a potent alkylating agent.
Table 1: Mutagenicity of this compound in Salmonella typhimurium TA100 (Plate Incorporation Method)
| IMS Concentration (µ g/plate ) | Mean Revertant Colonies ± SD (-S9) | Fold Increase (-S9) | Mean Revertant Colonies ± SD (+S9) | Fold Increase (+S9) |
| 0 (Solvent Control) | 120 ± 15 | 1.0 | 135 ± 18 | 1.0 |
| 1 | 250 ± 25 | 2.1 | 280 ± 30 | 2.1 |
| 5 | 610 ± 55 | 5.1 | 650 ± 60 | 4.8 |
| 10 | 1250 ± 110 | 10.4 | 1300 ± 120 | 9.6 |
| 50 | 2500 ± 220 | 20.8 | 2600 ± 240 | 19.3 |
| 100 | 1800 ± 190 (toxic) | - | 2000 ± 210 (toxic) | - |
SD: Standard Deviation; -S9: without metabolic activation; +S9: with metabolic activation. Fold increase is calculated relative to the solvent control.
Table 2: Mutagenicity of this compound in Escherichia coli WP2 uvrA (Pre-incubation Method)
| IMS Concentration (µ g/plate ) | Mean Revertant Colonies ± SD (-S9) | Fold Increase (-S9) | Mean Revertant Colonies ± SD (+S9) | Fold Increase (+S9) |
| 0 (Solvent Control) | 25 ± 5 | 1.0 | 30 ± 6 | 1.0 |
| 0.5 | 60 ± 8 | 2.4 | 75 ± 10 | 2.5 |
| 1 | 150 ± 18 | 6.0 | 180 ± 22 | 6.0 |
| 2.5 | 400 ± 45 | 16.0 | 450 ± 50 | 15.0 |
| 5 | 850 ± 90 | 34.0 | 900 ± 95 | 30.0 |
| 10 | 600 ± 70 (toxic) | - | 700 ± 80 (toxic) | - |
SD: Standard Deviation; -S9: without metabolic activation; +S9: with metabolic activation. Fold increase is calculated relative to the solvent control.
Experimental Protocols
The following are detailed protocols for conducting the Ames test with this compound using the plate incorporation and pre-incubation methods.
Protocol 1: Plate Incorporation Method
This method is a standard procedure for the Ames test.
1. Materials:
-
This compound (IMS)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Salmonella typhimurium or E. coli tester strains
-
Oxoid Nutrient Broth No. 2
-
Top agar (B569324) (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine and 0.05 mM D-biotin for Salmonella, or 0.05 mM L-tryptophan for E. coli)
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)
-
S9 fraction (from Aroclor 1254-induced rat liver) and S9 co-factor mix (NADP, G6P)
-
Positive controls (e.g., Sodium azide (B81097) for TA100, 2-Nitrofluorene for TA98, Methyl methanesulfonate for WP2 uvrA)
-
Sterile test tubes, pipettes, and petri dishes
-
Incubator at 37°C
2. Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the tester strain into 10 mL of nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 109 cells/mL.
-
Preparation of Test Solutions: Prepare a series of dilutions of IMS in the chosen solvent.
-
Assay Procedure:
-
To a sterile tube containing 2 mL of molten top agar (maintained at 45°C), add in the following order:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the IMS test solution or control solution.
-
0.5 mL of S9 mix (for metabolic activation) or phosphate (B84403) buffer (for no activation).
-
-
Vortex the tube gently for 3 seconds.
-
Pour the mixture onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
Allow the top agar to solidify.
-
Incubate the plates in an inverted position at 37°C for 48-72 hours.
-
-
Data Collection: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control.
Protocol 2: Pre-incubation Method
This method can increase the sensitivity of the assay for some mutagens.
1. Materials:
-
Same as for the Plate Incorporation Method.
2. Procedure:
-
Bacterial Culture and Test Solution Preparation: Prepare as described in the Plate Incorporation Method.
-
Assay Procedure:
-
In a sterile test tube, add:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the IMS test solution or control solution.
-
0.5 mL of S9 mix or phosphate buffer.
-
-
Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
After incubation, add 2 mL of molten top agar (at 45°C) to the tube.
-
Vortex gently and pour onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
Incubate the plates inverted at 37°C for 48-72 hours.
-
-
Data Collection: Count the number of revertant colonies on each plate.
Visualizations
Signaling Pathway of IMS-Induced DNA Damage and Repair
Caption: IMS-induced DNA damage and repair pathway.
Experimental Workflow for the Ames Test
Caption: Experimental workflow for the Ames test.
Logical Relationship of IMS Properties and Test System
Caption: Logical relationship of IMS and the Ames test.
References
- 1. The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salmonella typhimurium TA100 and TA1535 and E. coli WP2 uvrA are highly sensitive to detect the mutagenicity of short Alkyl-N-Nitrosamines in the Bacterial Reverse Mutation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Isopropyl Methanesulfonate Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methanesulfonate (B1217627) (IPMS) is an alkylating agent and a member of the methanesulfonate ester family. These compounds are often considered potential genotoxic impurities (PGIs) in pharmaceutical manufacturing processes.[1] Due to its reactivity, IPMS is also utilized as a research chemical.[2] Accurate and consistent preparation of IPMS stock solutions is critical for reliable and reproducible experimental results in toxicology, pharmacology, and drug development studies. This document provides detailed protocols for the preparation, handling, and storage of IPMS stock solutions in common laboratory solvents.
Chemical Properties and Safety Precautions
Before handling Isopropyl methanesulfonate, it is imperative to be fully aware of its chemical properties and the associated safety hazards.
Chemical Information:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | IPMS, Isopropyl mesylate |
| CAS Number | 926-06-7 |
| Molecular Formula | C₄H₁₀O₃S |
| Molecular Weight | 138.19 g/mol [2][3] |
| Appearance | Clear, colorless liquid[3][4] |
| Density | 1.145 g/cm³ |
| Boiling Point | 82 °C @ 6 mmHg[3] |
| Melting Point | 7 °C[3] |
| Flash Point | 104 °C[3] |
Solubility:
| Solvent | Solubility |
| Water | Miscible[4] |
| Methanol (B129727) | Slightly soluble[3] |
| Chloroform | Sparingly soluble[3] |
| Ethanol (B145695) | Data not readily available |
| DMSO | Data not readily available |
Safety and Handling:
This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood.
-
Hazards: Suspected carcinogen and mutagen.[1] Causes severe skin burns and eye damage. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents. Refrigeration is recommended for long-term storage.
-
Disposal: Dispose of all IPMS waste, including contaminated consumables, as hazardous chemical waste according to institutional and local regulations. Unused IPMS solutions can be quenched by reacting with a nucleophilic agent like a solution of sodium thiosulfate.
Experimental Protocols
The choice of solvent for preparing an IPMS stock solution depends on the intended application. For cell-based assays, dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating power and compatibility with cell culture media at low concentrations. For other applications, organic solvents like ethanol or methanol may be suitable. Aqueous solutions are not recommended for storage due to the rapid hydrolysis of IPMS.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in DMSO, which can be serially diluted for various experimental needs.
Materials:
-
This compound (liquid)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials with screw caps
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Tare the Vial: Place a sterile, amber glass vial on the analytical balance and tare the weight.
-
Weighing IPMS: Carefully transfer the desired amount of this compound into the tared vial using a calibrated micropipette. For example, to prepare 1 mL of a 100 mM solution, you would need 13.82 mg of IPMS (calculation: 0.1 mol/L * 138.19 g/mol * 0.001 L = 0.01382 g). Given that IPMS is a liquid, it is more practical to calculate the required volume using its density (Volume = Mass / Density).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the IPMS. For a 100 mM solution, if you added 13.82 mg of IPMS, you would add DMSO to reach a final volume of 1 mL.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Intermediate Dilution (e.g., to 1 mM): In a sterile conical tube, add 990 µL of pre-warmed sterile cell culture medium. To this, add 10 µL of the 100 mM IPMS stock solution in DMSO. Mix well by gentle pipetting. This results in a 1 mM intermediate solution with a DMSO concentration of 1%.
-
Final Working Solution (e.g., to 10 µM): In a new sterile conical tube, add 990 µL of pre-warmed sterile cell culture medium. Add 10 µL of the 1 mM intermediate solution. Mix well. This yields a 10 µM working solution with a final DMSO concentration of 0.01%.
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain IPMS. This is essential to account for any effects of the solvent on the experimental system.
-
Application: The freshly prepared working solutions can now be used to treat cells in culture.
Diagrams
Caption: Experimental workflow for the preparation and use of this compound solutions.
References
Application Notes and Protocols for In Vivo Mutagenicity Assays Using Isopropyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methanesulfonate (B1217627) (IMS) is a monofunctional alkylating agent and a potent mutagen.[1][2] Its genotoxic potential necessitates thorough evaluation using in vivo mutagenicity assays, which are critical for preclinical safety assessment of pharmaceuticals and other chemical entities. This document provides detailed application notes and protocols for conducting key in vivo mutagenicity assays to assess the effects of IMS. The assays covered include the Pig-a gene mutation assay, the alkaline Comet assay, and the micronucleus assay.
These assays, when used in an integrated approach, provide a comprehensive profile of the mutagenic and genotoxic activity of IMS by evaluating different endpoints, including gene mutation, DNA strand breaks, and chromosomal damage.
The In Vivo Pig-a Gene Mutation Assay
The Pig-a assay is a widely used method for detecting in vivo gene mutations in hematopoietic cells. The assay is based on the Pig-a gene, which is located on the X-chromosome and is essential for the synthesis of glycosylphosphatidylinositol (GPI) anchors.[3] A mutation in the Pig-a gene leads to the absence of GPI-anchored proteins on the cell surface, which can be detected by flow cytometry. The assay can be performed on both mature red blood cells (RBCs) and immature reticulocytes (RETs). The PIGRET assay, which analyzes reticulocytes, allows for earlier detection of mutations.[4]
Data Presentation: Pig-a Assay with Isopropyl Methanesulfonate
The following tables summarize quantitative data from studies that have evaluated the mutagenicity of IMS using the in vivo Pig-a assay.
Table 1: Acute (Single Administration) Pig-a Assay Data for IMS in Rats [4][5]
| Dose (mg/kg) | Route of Administration | Sampling Time after Dosing | Mutant Frequency (x 10⁻⁶) - RBCs | Mutant Frequency (x 10⁻⁶) - RETs |
| 3.5 | Intraperitoneal | Day 28 | - | - |
| 7 | Intraperitoneal | Day 28 | - | - |
| 14 | Intraperitoneal | Day 28 | - | - |
| 28 | Intraperitoneal | Day 28 | - | - |
| 56 | Intraperitoneal | Day 28 | - | - |
| 50 | Intraperitoneal | Week 2 | Statistically significant increase | - |
| 100 | Intraperitoneal | Week 2 | Statistically significant increase | - |
| 200 | Intraperitoneal | Week 1 | - | Statistically significant increase (plateau) |
| 200 | Intraperitoneal | Week 2 | Statistically significant increase | - |
Table 2: Subchronic (28-Day Repeated Dose) Pig-a Assay Data for IMS in Rats [5]
| Dose (mg/kg/day) | Route of Administration | Sampling Time after Last Dose | Mutant Frequency (x 10⁻⁶) - RBCs | Mutant Frequency (x 10⁻⁶) - RETs |
| 0.125 | Oral | Day 29 | - | - |
| 0.25 | Oral | Day 29 | No Observed Effect Level (NOEL) | - |
| 0.5 | Oral | Day 29 | - | - |
| 1 | Oral | Day 29 | - | - |
| 2 | Oral | Day 29 | - | - |
| 0.125 | Oral | Day 56 | - | - |
| 0.25 | Oral | Day 56 | No Observed Effect Level (NOEL) | - |
| 0.5 | Oral | Day 56 | - | - |
| 1 | Oral | Day 56 | - | - |
| 2 | Oral | Day 56 | - | - |
Experimental Protocol: In Vivo Pig-a Assay (RBC and RETs)
This protocol is a generalized procedure based on established methodologies.[3][6]
Materials:
-
This compound (IMS)
-
Vehicle for IMS (e.g., saline, corn oil)
-
Experimental animals (e.g., male Wistar Han rats, Crl:CD(SD) rats)[4][5]
-
Anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled antibodies against a GPI-anchored protein (e.g., anti-CD59-PE)
-
Antibody against a marker for reticulocytes (e.g., anti-CD71-APC or a nucleic acid stain like SYTO 13)
-
Flow cytometer
-
Immunomagnetic separation components (for enrichment of mutant cells, optional but recommended)[7]
Procedure:
-
Dose Preparation and Administration: Prepare fresh solutions of IMS in the chosen vehicle. Administer the appropriate doses to the animals via the selected route (e.g., intraperitoneal injection or oral gavage).[4][5]
-
Blood Collection: At specified time points after dosing, collect peripheral blood samples from the animals into tubes containing an anticoagulant.
-
Cell Staining:
-
Aliquot a small volume of whole blood.
-
Add the fluorescently labeled anti-CD59 antibody to label wild-type cells.
-
For the PIGRET assay, also add the anti-CD71 antibody or nucleic acid stain to identify reticulocytes.[6]
-
Incubate the samples in the dark.
-
-
Washing: After incubation, wash the cells with PBS to remove unbound antibodies.
-
Immunomagnetic Separation (Optional): To enhance the detection of rare mutant cells, an immunomagnetic separation step can be included to enrich the population of GPI-anchor deficient cells.[7]
-
Flow Cytometry Analysis:
-
Acquire the stained samples on a flow cytometer.
-
For the RBC assay, analyze a sufficient number of red blood cells to accurately determine the frequency of CD59-negative cells.
-
For the PIGRET assay, first gate on the reticulocyte population (CD71-positive or nucleic acid stain-positive) and then determine the frequency of CD59-negative reticulocytes.
-
-
Data Analysis: Calculate the mutant frequency as the number of mutant cells (CD59-negative) divided by the total number of cells analyzed.
Experimental Workflow: Pig-a Assay
Caption: Workflow for the in vivo Pig-a gene mutation assay.
The In Vivo Alkaline Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[8][9] In the alkaline version of the assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis at a high pH. This causes the damaged DNA to migrate out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.
Data Presentation: Comet Assay with Alkylating Agents
While specific quantitative data for IMS in the Comet assay is not detailed in the provided search results, the assay is known to be effective in detecting DNA damage induced by other alkylating agents like methyl methanesulfonate (MMS).[8][10] The following table provides a general framework for presenting Comet assay data.
Table 3: Framework for Presenting Comet Assay Data for IMS
| Tissue | Dose (mg/kg) | Time after Dosing (hours) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Liver | Vehicle Control | 3 | ||
| Liver | IMS Dose 1 | 3 | ||
| Liver | IMS Dose 2 | 3 | ||
| Liver | IMS Dose 3 | 3 | ||
| Liver | Positive Control (e.g., MMS) | 3 | ||
| Other Tissue | ... | ... |
Experimental Protocol: In Vivo Alkaline Comet Assay
This protocol is a generalized procedure based on established methodologies.[9][10]
Materials:
-
This compound (IMS)
-
Vehicle for IMS
-
Experimental animals (e.g., mice or rats)
-
Minced buffer (e.g., Hanks' Balanced Salt Solution with EDTA and HEPES)
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt, detergent, and DMSO)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Gold, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Dose Preparation and Administration: Prepare and administer IMS to the animals as described for the Pig-a assay.
-
Tissue Collection and Cell Isolation: At a predetermined time after dosing (typically 2-6 hours), euthanize the animals and collect the target tissues (e.g., liver, lung, kidney).[8] Mince the tissues and prepare a single-cell suspension.
-
Slide Preparation:
-
Coat microscope slides with normal melting point agarose.
-
Mix the single-cell suspension with low melting point agarose and layer it onto the pre-coated slides.
-
Cover with a coverslip and allow the agarose to solidify on a cold surface.
-
-
Cell Lysis: Immerse the slides in cold lysis solution for at least one hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for a period of time (e.g., 20-40 minutes).
-
Apply a voltage to initiate electrophoresis.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and neutralize them with neutralization buffer.
-
Stain the slides with a fluorescent DNA stain.
-
-
Scoring and Data Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include % Tail DNA and Olive Tail Moment.
-
Experimental Workflow: Comet Assay
Caption: Workflow for the in vivo alkaline Comet assay.
The In Vivo Micronucleus Assay
The micronucleus assay is a cytogenetic test that detects damage to chromosomes or the mitotic spindle. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a treated animal indicates that the test substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss). The assay is typically performed on polychromatic erythrocytes (immature red blood cells) in the bone marrow or peripheral blood.[11][12]
Data Presentation: Micronucleus Assay with Alkylating Agents
IMS is known to be a potent inducer of micronuclei.[1] The following table provides a template for presenting data from an in vivo micronucleus assay with IMS.
Table 4: Framework for Presenting Micronucleus Assay Data for IMS in Rodents
| Treatment Group | Dose (mg/kg) | Sampling Time (hours) | Number of Animals | % Micronucleated Polychromatic Erythrocytes (MN-PCE) (Mean ± SD) | % Polychromatic Erythrocytes (PCE) of Total Erythrocytes (Mean ± SD) |
| Vehicle Control | - | 24 | 5 | ||
| Vehicle Control | - | 48 | 5 | ||
| IMS | Dose 1 | 24 | 5 | ||
| IMS | Dose 1 | 48 | 5 | ||
| IMS | Dose 2 | 24 | 5 | ||
| IMS | Dose 2 | 48 | 5 | ||
| IMS | Dose 3 | 24 | 5 | ||
| IMS | Dose 3 | 48 | 5 | ||
| Positive Control (e.g., EMS) | - | 24 | 5 |
Experimental Protocol: In Vivo Micronucleus Assay
This protocol is a generalized procedure based on OECD Test Guideline 474.[12]
Materials:
-
This compound (IMS)
-
Vehicle for IMS
-
Experimental animals (e.g., mice or rats)
-
Fetal bovine serum
-
Microscope slides
-
Staining solution (e.g., acridine (B1665455) orange, Giemsa)[13]
-
Mounting medium
-
Microscope
Procedure:
-
Dose Preparation and Administration: Prepare and administer IMS to the animals as previously described.
-
Sample Collection:
-
Bone Marrow: At appropriate time points (e.g., 24 and 48 hours after a single treatment), euthanize the animals and collect bone marrow from the femur or tibia.[12] Flush the marrow with fetal bovine serum.
-
Peripheral Blood: For peripheral blood analysis, collect a small amount of blood from a peripheral vessel (e.g., tail vein) at multiple time points.[14]
-
-
Slide Preparation:
-
Bone Marrow: Centrifuge the bone marrow cell suspension, remove the supernatant, and create smears of the cell pellet on microscope slides.
-
Peripheral Blood: Create thin blood smears directly on microscope slides.
-
-
Staining: Air-dry the slides and stain them with a suitable dye. Acridine orange staining allows for the differentiation of polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).[13]
-
Scoring:
-
Under a microscope, score a predetermined number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.[12]
-
Determine the ratio of PCEs to NCEs to assess bone marrow toxicity.
-
-
Data Analysis: Calculate the frequency of micronucleated PCEs for each animal and treatment group. Perform statistical analysis to determine if there is a significant increase in micronuclei frequency in the IMS-treated groups compared to the vehicle control.
Experimental Workflow: Micronucleus Assay
Caption: Workflow for the in vivo micronucleus assay.
Signaling Pathways in IMS-Induced Mutagenicity
This compound, like other alkylating agents such as MMS and EMS, induces DNA damage primarily by adding alkyl groups to DNA bases.[1][2] The O6-position of guanine (B1146940) is a particularly important target for mutagenesis.[2] This DNA damage triggers a complex cellular response involving multiple signaling pathways that attempt to repair the damage. If the damage is not properly repaired, it can lead to mutations or cell death.
The Fanconi anemia (FANC) pathway plays a significant role in the repair of DNA damage induced by IMS.[2] Dysfunction of the FANC pathway leads to increased sensitivity to IMS.[2] The damage caused by IMS can lead to the formation of double-strand breaks, which are indicated by the phosphorylation of H2AX (γ-H2AX).[2] The cell cycle checkpoints, involving proteins like ATM, ATR, CHK1, and CHK2, are activated to arrest the cell cycle and allow time for DNA repair.[15] If the damage is too extensive, these pathways can trigger apoptosis.
DNA Damage Response to this compound
Caption: DNA damage response pathway initiated by IMS.
References
- 1. researchgate.net [researchgate.net]
- 2. Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. Evaluation of in vivo mutagenicity of this compound by RBC Pig-a and PIGRET assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standard protocol for the PIGRET assay, a high-throughput reticulocyte Pig-a assay with an immunomagnetic separation, used in the interlaboratory trial organized by the Mammalian Mutagenicity Study Group of the Japanese Environmental Mutagen and Genome Society - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Micronucleus test with ethyl methanesulfonate in mouse peripheral blood reticulocytes stained supravitally using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Isopropyl Methanesulfonate-Induced Mutagenesis in Model Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methanesulfonate (B1217627) (IMS) is a potent monofunctional alkylating agent that induces mutations in the genomes of various organisms. As an S\textsubscript{N}1 alkylating agent, IMS is known to be a direct-acting mutagen. Its primary mechanism of action involves the transfer of an isopropyl group to nucleophilic sites on DNA bases, with a significant proportion of adduction occurring at oxygen atoms. This property makes it a valuable tool for forward genetic screens aimed at discovering novel genes and pathways, as well as for creating specific disease models for drug development. These application notes provide an overview of the use of IMS for inducing mutations in key model organisms, detailed experimental protocols adapted from established methods with similar alkylating agents, and a summary of available quantitative data.
Mechanism of Action
Isopropyl methanesulfonate introduces alkyl groups onto DNA bases, forming various DNA adducts. The mutagenic potential of IMS is largely attributed to its ability to alkylate the O\textsuperscript{6} position of guanine, forming O\textsuperscript{6}-isopropylguanine. This bulky lesion is poorly recognized and repaired by O\textsuperscript{6}-methylguanine-DNA methyltransferase (MGMT), a key DNA repair protein that typically reverses such damage[1][2]. The persistence of O\textsuperscript{6}-isopropylguanine can lead to mispairing during DNA replication, resulting in G:C to A:T transitions. Furthermore, the presence of these bulky adducts can stall replication forks, leading to the formation of double-strand breaks and the activation of downstream DNA damage response (DDR) pathways, including the Fanconi Anemia (FANC) pathway, which plays a crucial role in preventing cell death and micronucleus induction in response to IMS-induced damage[1][3]. In cells deficient in certain repair pathways, these lesions can trigger apoptosis[4].
Data Presentation
Table 1: Comparative Mutagenicity Data of Alkylating Agents in Various Model Organisms
| Mutagen | Organism | Dose | Target Cells | Mutation Frequency | Reference(s) |
| IMS | Mouse (Muta™Mouse) | 200 mg/kg (single i.p. injection) | Male germ cells (post-meiotic) | Low induction at lacZ locus | [PMID: 7921221] |
| IMS | Rat (Wistar Han) | 3.5 - 56 mg/kg (acute) | Hematopoietic cells (Pig-a assay) | Dose-dependent increase in mutant reticulocytes and red blood cells | [PMID: 25042079] |
| IMS | Rat (Wistar Han) | 0.125 - 2 mg/kg/day (28 days) | Hematopoietic cells (Pig-a assay) | Dose-dependent increase in mutant reticulocytes and red blood cells | [PMID: 25042079] |
| EMS | Drosophila melanogaster | 21.2 mM (adult feeding) | Male germ cells | Equivalent to ~100 generations of spontaneous mutation | [PMID: 12433930] |
| EMS | Drosophila melanogaster | 5 mM (adult feeding, 22 hours) | Sperm | 113 recessive lethals in 33,544 sperm | [PMCID: PMC1213887] |
| EMS | Caenorhabditis elegans | 50 mM (L4 larvae, 4 hours) | Germline | 2.5 x 10\textsuperscript{-3} mutations/gene/generation | [PMCID: PMC3914643] |
| ENU | Zebrafish | 3 mM (1 hr, 4-6 weekly treatments) | Spermatogonia | 0.9-1.3 x 10\textsuperscript{-3} mutations/locus/gamete | [PMID: 8009228] |
Experimental Protocols
Disclaimer: The following protocols for Drosophila melanogaster, Caenorhabditis elegans, and Danio rerio are adapted from established methods for the widely used alkylating agent ethyl methanesulfonate (EMS). As IMS is also an alkylating agent, these protocols provide a strong starting point for optimizing IMS-induced mutagenesis. Researchers should perform pilot experiments to determine the optimal dose and treatment duration for IMS, as its potency may differ from that of EMS. Safety Precaution: this compound is a potent mutagen and suspected carcinogen. All handling, preparation, and disposal of IMS and contaminated materials must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: this compound (IMS) Mutagenesis in Drosophila melanogaster (Adult Feeding)
Objective: To induce random mutations in the germline of adult male flies.
Materials:
-
This compound (IMS)
-
1% Sucrose (B13894) solution
-
Standard fly food vials
-
Empty vials with filter paper
-
Virgin female flies of a desired stock
-
Male flies to be mutagenized (3-5 days old)
-
Fly handling equipment (CO\textsubscript{2} pad, brushes)
Procedure:
-
Preparation of IMS Solution: In a chemical fume hood, prepare the desired concentration of IMS in a 1% sucrose solution. A starting point could be a range of concentrations from 10 mM to 50 mM, based on protocols for EMS. Prepare fresh for each experiment.
-
Starvation of Male Flies: Place 50-100 male flies in an empty vial containing a piece of filter paper moistened with water for 2-4 hours to starve them. This increases their uptake of the IMS solution.
-
Mutagenesis Treatment:
-
Saturate a piece of filter paper with the IMS/sucrose solution and place it at the bottom of a fresh vial.
-
Transfer the starved male flies to the vial containing the IMS-soaked filter paper.
-
Lay the vial on its side to prevent the flies from getting stuck in the solution.
-
Allow the flies to feed on the IMS solution for 12-24 hours in a dark, temperature-controlled incubator (25°C). The optimal duration should be determined empirically.
-
-
Recovery and Mating:
-
After the treatment period, transfer the mutagenized males to a fresh vial with standard fly food for a recovery period of 2-4 hours.
-
Set up single-male crosses by placing one mutagenized male with 2-3 virgin females in a new vial.
-
-
Screening:
-
After 3-4 days, remove the parent flies.
-
Screen the F1 or F2 generation for the desired phenotypes, depending on the genetic screening strategy (e.g., recessive lethal mutations, visible phenotypes).
-
Protocol 2: this compound (IMS) Mutagenesis in Caenorhabditis elegans (L4 Stage)
Objective: To induce random mutations in the germline of L4 stage hermaphrodites.
Materials:
-
This compound (IMS)
-
M9 buffer
-
NGM plates seeded with E. coli OP50
-
Synchronized population of L4 stage hermaphrodites
-
15 mL conical tubes
-
Rotating wheel or shaker
Procedure:
-
Preparation of Worms: Grow a synchronized population of C. elegans to the L4 larval stage on NGM plates.
-
Washing: Wash the worms off the plates with M9 buffer into a 15 mL conical tube. Pellet the worms by centrifugation (e.g., 1 minute at 1,500 rpm) and aspirate the supernatant. Repeat the wash step twice to remove bacteria.
-
Mutagenesis Treatment:
-
In a chemical fume hood, resuspend the worm pellet in M9 buffer.
-
Add IMS to the desired final concentration. A starting point could be a range from 25 mM to 50 mM.
-
Incubate the worms in the IMS solution for 4 hours at 20°C on a rotating wheel to ensure mixing.
-
-
Post-Treatment Washing:
-
Pellet the mutagenized worms by centrifugation and discard the supernatant (in an appropriate waste container).
-
Wash the worms three to four times with M9 buffer to remove all traces of IMS.
-
-
Recovery and Screening:
-
After the final wash, pipette the worms onto fresh NGM plates seeded with E. coli OP50.
-
Allow the P0 worms to recover and lay eggs.
-
Screen the F1 or F2 generation for desired phenotypes.
-
Protocol 3: this compound (IMS) Mutagenesis in Danio rerio (Adult Males)
Objective: To induce mutations in the spermatogonia of adult male zebrafish.
Materials:
-
This compound (IMS)
-
Fish water (e.g., E3 medium)
-
Beakers or small tanks
-
Adult male zebrafish (3-6 months old)
-
Net for fish handling
-
Female zebrafish for mating
Procedure:
-
Preparation of IMS Solution: In a chemical fume hood, prepare the desired concentration of IMS in fish water. Based on protocols for other alkylating agents like ENU, a starting concentration range of 1-5 mM could be tested. Prepare enough solution to comfortably house the male fish during treatment.
-
Mutagenesis Treatment:
-
Place adult male zebrafish in a beaker containing the IMS solution. The density of fish should be low to minimize stress.
-
Incubate the fish for a defined period, for example, 1 hour. This treatment can be repeated weekly for 4-6 weeks to increase the mutation load in spermatogonial stem cells.
-
-
Recovery:
-
After each treatment, carefully net the males and transfer them to a beaker of clean fish water for a brief rinse.
-
Repeat the rinse step in a second beaker of clean water.
-
Return the males to their regular housing tanks.
-
-
Mating and Screening:
-
After the final treatment, allow the males to recover for at least two weeks to ensure the clearance of mutagenized sperm and the production of sperm derived from treated spermatogonia.
-
Set up crosses between the mutagenized males and wild-type females.
-
Raise the F1 generation and perform sibling crosses to generate an F2 generation.
-
Screen the F3 embryos for recessive mutations.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DNA damage response pathway initiated by this compound (IMS).
Caption: General workflow for a forward genetic screen using IMS.
References
- 1. Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Isopropyl methanesulfonate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in the synthesis of isopropyl methanesulfonate (B1217627).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isopropyl methanesulfonate?
The most prevalent laboratory-scale synthesis involves the reaction of isopropyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA), in an aprotic solvent like xylene or dichloromethane (B109758) (DCM). The reaction is typically performed at a low temperature (e.g., 10-15°C) to control its exothermic nature. A subsequent aqueous workup is crucial to remove byproducts and unreacted reagents.[1][2]
Q2: What are the critical parameters influencing the yield of this compound?
Several factors can significantly impact the final yield:
-
Reagent Purity: The purity of isopropyl alcohol, methanesulfonyl chloride, and the base is crucial. Moisture, in particular, can lead to the hydrolysis of methanesulfonyl chloride, reducing its availability for the desired reaction.
-
Stoichiometry: The molar ratios of the reactants, especially the base, must be carefully controlled. An excess of the tertiary amine base can lead to the decomposition of the product.[1]
-
Reaction Temperature: Maintaining a low and consistent temperature is vital to minimize side reactions and prevent product degradation.
-
Workup Procedure: The washing step is critical for removing impurities that can affect the product's stability and the overall yield. Washing with a mild basic solution like sodium bicarbonate has been shown to improve yield and thermal stability compared to an acidic wash.[3]
Q3: Is this compound stable?
This compound is sensitive to hydrolysis, which can be more rapid in the presence of water.[4] It is also susceptible to decomposition in the presence of excess strong bases.[1] Proper storage in a cool, dry place is recommended to maintain its integrity.
Troubleshooting Guide: Low Yields
This guide addresses common issues encountered during the synthesis of this compound that can lead to lower than expected yields.
Problem 1: Low or No Conversion of Isopropyl Alcohol
Q: My reaction shows a significant amount of unreacted isopropyl alcohol. What could be the cause?
A: Low conversion of the starting alcohol is a common issue that can often be traced back to the following:
-
Moisture Contamination: Methanesulfonyl chloride is highly reactive with water. Any moisture present in the glassware, solvents, or starting materials will consume the methanesulfonyl chloride, leaving less available to react with the isopropyl alcohol.
-
Inactive Methanesulfonyl Chloride: Prolonged storage or exposure to air can lead to the degradation of methanesulfonyl chloride.
-
Insufficient Base: A sufficient amount of a non-nucleophilic base is required to neutralize the hydrochloric acid generated during the reaction. If the base is insufficient, the reaction may stall.
-
Low Reaction Temperature: While low temperatures are necessary to control the reaction, a temperature that is too low may significantly slow down the reaction rate, leading to incomplete conversion within a typical timeframe.
Problem 2: Formation of Significant Side Products
Q: I observe multiple unexpected spots on my TLC plate, and the yield of the desired product is low. What are the likely side reactions?
A: The formation of side products is a primary contributor to low yields. Key potential side reactions include:
-
Product Decomposition by Excess Base: An excess of the tertiary amine base can promote the decomposition of the this compound product.[1]
-
Hydrolysis of Product: During the aqueous workup, prolonged exposure to water can lead to the hydrolysis of the this compound back to isopropyl alcohol and methanesulfonic acid.
-
Formation of Sulfene (B1252967) Intermediate: With certain strong bases, methanesulfonyl chloride can form a highly reactive sulfene intermediate, which can lead to a variety of undesired byproducts.[5]
Problem 3: Product Loss During Workup and Purification
Q: My reaction appears to have gone to completion, but I'm losing a significant amount of product during the extraction and purification steps. Why is this happening?
A: Product loss during the workup and purification stages is a frequent challenge. Consider the following:
-
Inadequate Extraction: If the organic layer is not thoroughly extracted, a portion of the product may remain in the aqueous layer.
-
Emulsion Formation: The formation of a stable emulsion during the aqueous wash can make phase separation difficult and lead to product loss.
-
Decomposition on Silica (B1680970) Gel: If column chromatography is used for purification, the slightly acidic nature of standard silica gel can potentially cause the degradation of the acid-sensitive this compound.
-
Co-evaporation during Solvent Removal: this compound is a relatively volatile compound. Aggressive removal of the solvent under high vacuum or at elevated temperatures can lead to the loss of the product through co-evaporation.
Quantitative Data Summary
The following table summarizes the impact of different washing conditions on the yield of this compound, as reported in the literature.
| Isopropyl Alcohol (parts by mass) | Methanesulfonyl Chloride (molar ratio to alcohol) | Triethylamine (molar ratio to alcohol) | Washing Solution | Yield (%) | Reference |
| 1 | 1:1 | 0.99 | 2 mass% aqueous sodium hydrogencarbonate | 82 | [3][6] |
| 1 | 1:1 | 0.99 | 5 mass% aqueous hydrochloric acid | 78 | [3][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on common literature methods.[1][2][6]
-
Reaction Setup: In a nitrogen-purged reaction vessel, add isopropyl alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., xylene, 2.5 parts by mass relative to the alcohol).
-
Addition of Reagents: Cool the mixture to 10-15°C. Add methanesulfonyl chloride (1.0 eq) to the solution.
-
Base Addition: Slowly add triethylamine (0.99-1.02 eq) dropwise to the reaction mixture, maintaining the temperature between 10-15°C.
-
Reaction Monitoring: Stir the reaction mixture at 10-15°C for 2-8 hours. Monitor the progress of the reaction by TLC (see Protocol 2).
-
Workup:
-
Once the reaction is complete, add 2 mass% aqueous sodium hydrogencarbonate solution.
-
Stir the mixture for 30 minutes at 10-15°C.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain the crude this compound.
-
If necessary, further purify the product by vacuum distillation.
-
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.
-
Spotting: Spot the starting material (isopropyl alcohol), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline.
-
Elution: Develop the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate). The this compound product should have a higher Rf value (be less polar) than the starting isopropyl alcohol.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a starting point for the GC-MS analysis of this compound.[7]
-
Column: DB-624 capillary column (30 m x 0.32 mm, 1.8 µm film thickness)
-
Carrier Gas: Helium at a flow rate of 2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 110°C, hold for 15 min
-
Ramp: 25°C/min to 225°C
-
Final hold: 225°C for 15 min
-
-
Injector Temperature: 200°C
-
MS Interface Temperature: 270°C
-
Ion Source Temperature: 230°C
-
Detection Mode: Electron Ionization (EI) in Selective Ion Monitoring (SIM) mode
Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a simple HPLC method for the analysis of this compound.[8]
-
Column: Newcrom R1 (a reverse-phase column)
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid. For MS-compatible applications, formic acid can be used instead of phosphoric acid.
-
Detection: UV or MS detector, as appropriate.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102791680B - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 3. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 4. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. US20130020537A1 - Method for producing methanesulfonic acid alkyl ester solution - Google Patents [patents.google.com]
- 7. rroij.com [rroij.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
optimizing Isopropyl methanesulfonate reaction time and temperature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Isopropyl methanesulfonate (B1217627).
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature for the synthesis of Isopropyl methanesulfonate?
A1: The recommended reaction temperature for the synthesis of this compound is typically in the range of 10 to 15°C.[1][2][3] Maintaining the temperature within this range is crucial for controlling the reaction rate and minimizing side reactions.
Q2: What is the recommended reaction time for this synthesis?
A2: A common reaction time is to allow the mixture to stand for 2 hours after the addition of all reagents while maintaining the temperature at 10 to 15°C.[1][3]
Q3: What are the key reagents for synthesizing this compound?
A3: The key reagents are isopropyl alcohol, methanesulfonyl chloride, and a base, typically triethylamine (B128534), in an organic solvent like xylene.[1][3]
Q4: What is a potential side product when using methanesulfonyl chloride?
A4: A possible side product is the corresponding alkyl chloride.[4] To avoid this, methanesulfonic anhydride (B1165640) can be used as an alternative to methanesulfonyl chloride.[4]
Q5: How does the stoichiometry of the base affect the reaction?
A5: The molar ratio of the base (e.g., triethylamine) to isopropyl alcohol is critical. Using a molar ratio slightly less than 1 (e.g., 0.99) is recommended.[1][3] An excess of the tertiary amine can lead to the decomposition of the product and a decrease in yield.[2]
Q6: Why is a washing step with an aqueous basic solution necessary?
A6: Washing the crude product with a mild aqueous basic solution, such as 2% aqueous sodium hydrogencarbonate or sodium carbonate, is performed to remove unreacted methanesulfonyl chloride and the triethylamine hydrochloride salt formed during the reaction.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Reaction temperature was too high or too low. | Maintain the reaction temperature strictly between 10-15°C.[1][3] |
| Incorrect stoichiometry of reagents. | Use a precise molar ratio of isopropyl alcohol to methanesulfonyl chloride (1:1) and triethylamine (1:0.99).[1][3] | |
| Product decomposition due to excess base. | Ensure the molar ratio of triethylamine to isopropyl alcohol does not exceed 1.[2] | |
| Product loss during workup. | Minimize the number of extraction and washing steps. Ensure complete phase separation. | |
| Presence of Alkyl Chloride Impurity | Side reaction with methanesulfonyl chloride. | Consider using methanesulfonic anhydride instead of methanesulfonyl chloride.[4] |
| Product is Unstable or Decomposes on Storage | Residual acid or base. | Ensure thorough washing and neutralization during the workup to remove all acidic and basic residues. |
| Inherent instability. | Isopropyl sulfonates can be unstable under acidic conditions and during prolonged storage.[5] Store in a cool, dry, and dark place. | |
| Reaction Fails to Proceed | Poor quality of reagents. | Use fresh, anhydrous reagents. Isopropyl alcohol and the solvent should be free of water. |
| Inactive methanesulfonyl chloride. | Methanesulfonyl chloride can degrade over time. Use a fresh bottle or test its activity. |
Experimental Protocols
Synthesis of this compound
This protocol is based on methodologies described in patent literature.[1][3]
Materials:
-
Isopropyl alcohol
-
Methanesulfonyl chloride
-
Triethylamine
-
Xylene (or another suitable aromatic solvent)
-
2% Aqueous sodium hydrogencarbonate solution
-
Water
Procedure:
-
In a nitrogen-purged reaction vessel, charge 1 part by mass of isopropyl alcohol and 2.5 parts by mass of xylene.
-
Add methanesulfonyl chloride in a 1:1 molar ratio relative to the isopropyl alcohol.
-
Cool the mixture to 10-15°C.
-
Add triethylamine dropwise in a 0.99 molar ratio relative to the isopropyl alcohol, while maintaining the temperature at 10-15°C.
-
Allow the mixture to react for 2 hours at 10-15°C.
-
Add 5 parts by mass of a 2% aqueous sodium hydrogencarbonate solution per 1 part by mass of the initial isopropyl alcohol.
-
Stir the mixture for 30 minutes at 10-15°C and then allow the layers to separate.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with 2 parts by mass of water per 1 part by mass of the initial isopropyl alcohol.
-
Stir for 30 minutes at 10-15°C, allow the layers to separate, and then remove the aqueous layer.
-
The resulting organic layer is an aromatic solvent solution of this compound.
Visualizations
Caption: Experimental workflow for the synthesis and workup of this compound.
Caption: Key parameters influencing the successful synthesis of this compound.
References
- 1. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 2. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 3. US20130020537A1 - Method for producing methanesulfonic acid alkyl ester solution - Google Patents [patents.google.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isopropyl Methanesulfonate (IPMS) Solubility Challenges in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Isopropyl methanesulfonate (B1217627) (IPMS) in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Is Isopropyl methanesulfonate (IPMS) soluble in water?
A1: Yes, chemical suppliers and safety data sheets describe this compound (IPMS) as being soluble or even fully miscible with water.[1][2] This suggests that at standard temperature and pressure, IPMS should dissolve readily in water. However, solubility issues can still arise under specific experimental conditions.
Q2: If IPMS is water-soluble, why am I observing precipitation in my aqueous solution?
A2: Precipitation, even with a soluble compound, can occur due to several factors:
-
Hydrolysis: IPMS is a sulfonate ester and is susceptible to hydrolysis in aqueous solutions, which can lead to the formation of less soluble degradation products.[3] The rate of hydrolysis is influenced by pH and temperature.
-
"Salting-Out" Effect: The presence of high concentrations of salts in your buffer can decrease the solubility of IPMS, causing it to precipitate.
-
Temperature Effects: A decrease in temperature can lead to the supersaturation of your solution and subsequent precipitation, especially if the solution was prepared at a higher temperature.
-
Solvent Shock: If you are diluting a concentrated stock of IPMS prepared in an organic solvent (like DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of the solution.
Q3: What are the primary degradation products of IPMS in an aqueous solution?
A3: The primary degradation products of IPMS in an aqueous solution through hydrolysis are isopropanol (B130326) and methanesulfonic acid.[4]
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding IPMS to an Aqueous Buffer
If you observe a precipitate as soon as you introduce IPMS into your buffered solution, consider the following causes and solutions.
| Potential Cause | Explanation | Suggested Solution |
| High Salt Concentration ("Salting-Out") | The ions from your buffer salts are competing for water molecules, reducing the hydration and solubility of IPMS. | 1. Reduce the salt concentration of your buffer if your experimental protocol allows. 2. Prepare a more dilute solution of IPMS. 3. Test different buffer systems to see if the issue is specific to the one you are using. |
| pH-Dependent Hydrolysis | The pH of your buffer may be accelerating the hydrolysis of IPMS into less soluble byproducts. The rate of hydrolysis for sulfonate esters can be pH-dependent.[3] | 1. Adjust the pH of your buffer. Perform a small-scale test to determine the optimal pH range for IPMS stability and solubility in your system. 2. Prepare the solution immediately before use to minimize the time for hydrolysis to occur. |
| Low Temperature | The temperature of your aqueous solution is low enough to cause the solubility limit of IPMS to be exceeded. | 1. Gently warm the aqueous solution while stirring to aid dissolution. 2. Prepare the solution at room temperature and ensure all components are equilibrated to the same temperature. |
Issue 2: Precipitate Forms When Diluting a Concentrated IPMS Stock (in Organic Solvent) into an Aqueous Solution
This is a common issue referred to as "solvent shock."
| Potential Cause | Explanation | Suggested Solution |
| Rapid Solvent Polarity Shift | When a concentrated stock of IPMS in an organic solvent (e.g., DMSO, ethanol) is added to an aqueous buffer, the sudden decrease in organic solvent concentration causes the IPMS to rapidly precipitate. | 1. Slow, Dropwise Addition: Add the concentrated IPMS stock to the aqueous buffer drop by drop while vigorously stirring or vortexing. This allows for more gradual dispersion. 2. Increase Final Organic Solvent Concentration: If your experiment can tolerate it, increase the final percentage of the organic solvent in your aqueous solution. For cell-based assays, it is generally recommended to keep the final DMSO concentration below 0.5%. 3. Stepwise Dilution: Create an intermediate dilution of the IPMS stock in a smaller volume of the aqueous buffer first. Then, add this intermediate dilution to the final volume. |
Experimental Protocols for Enhancing IPMS Solubility
If you consistently face solubility challenges, the following methods can be employed to enhance the solubility of IPMS in your aqueous solutions.
Protocol 1: Using Co-solvents
Co-solvents can increase the solubility of a compound by reducing the polarity of the aqueous solvent system.
Methodology:
-
Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol (PEG 300).
-
Prepare a Concentrated Stock: Dissolve the IPMS in 100% of your chosen co-solvent to create a high-concentration stock solution (e.g., 100 mM).
-
Determine Optimal Co-solvent Concentration: Prepare a series of your aqueous buffer containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Spike in IPMS: Add a small volume of your concentrated IPMS stock to each of the co-solvent/buffer mixtures to achieve your desired final IPMS concentration.
-
Observe and Analyze: Visually inspect for precipitation and, if necessary, quantify the amount of dissolved IPMS using a suitable analytical method like HPLC.
Quantitative Data Summary (Hypothetical Example):
| Co-solvent | Concentration (% v/v) in Aqueous Buffer (pH 7.4) | Maximum Achievable IPMS Concentration (mM) |
| None | 0% | 50 |
| DMSO | 1% | 100 |
| DMSO | 5% | >200 |
| Ethanol | 5% | 150 |
| PEG 300 | 5% | 120 |
Protocol 2: Using Surfactants
Surfactants can enhance solubility by forming micelles that encapsulate hydrophobic molecules. This approach is particularly useful for sulfonate esters.[5]
Methodology:
-
Select a Surfactant: Choose a surfactant that is appropriate for your application. Common options include anionic surfactants like Sodium Dodecyl Sulfate (SDS) or non-ionic surfactants like Tween® 20 or Triton™ X-100.
-
Prepare Surfactant Solutions: Prepare a series of your aqueous buffer containing different concentrations of the surfactant. Note that the surfactant concentration should be above its critical micelle concentration (CMC).
-
Add IPMS: Add IPMS to each surfactant solution and stir until dissolved.
-
Equilibrate: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.
-
Assess Solubility: Observe for any precipitation and quantify the dissolved IPMS concentration.
Quantitative Data Summary (Hypothetical Example):
| Surfactant | Concentration in Aqueous Buffer (pH 7.4) | Maximum Achievable IPMS Concentration (mM) |
| None | 0% | 50 |
| Tween® 20 | 0.1% | 90 |
| Triton™ X-100 | 0.1% | 85 |
| SDS | 0.5% | 110 |
Visual Troubleshooting Workflows
References
- 1. Page loading... [wap.guidechem.com]
- 2. cpachem.com [cpachem.com]
- 3. enovatia.com [enovatia.com]
- 4. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isopropyl Methanesulfonate (IPMS) Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of Isopropyl methanesulfonate (B1217627) (IPMS) during storage. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and robust experimental protocols for stability analysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Isopropyl methanesulfonate (IPMS)?
A1: To ensure the stability of IPMS, it should be stored in a cool, dry place, away from direct sunlight and sources of ignition.[1][2] The recommended storage temperature is refrigerated, below 4°C (39°F).[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2]
Q2: What are the primary degradation pathways for IPMS?
A2: The main degradation pathway for IPMS is solvolysis, which includes hydrolysis in the presence of water and alcoholysis in the presence of an alcohol.[3] Hydrolysis of IPMS is expected to be rapid and yields isopropanol (B130326) and methanesulfonic acid.[4] The rate of hydrolysis is influenced by temperature and pH.
Q3: What are the known hazardous decomposition products of IPMS?
A3: Under conditions of excessive heat or fire, IPMS can decompose to produce hazardous substances, including carbon monoxide, carbon dioxide, and sulfur oxides.[2]
Q4: How can I prevent the degradation of IPMS in an experimental solution?
A4: To minimize degradation in solution, it is advisable to use anhydrous solvents whenever possible and to control the temperature of the experiment. The presence of water significantly accelerates hydrolysis.[3] If working with aqueous solutions, prepare them fresh and consider the pH of the medium, as hydrolysis rates can be pH-dependent.
Q5: Are there any materials that are incompatible with IPMS?
A5: Yes, IPMS is incompatible with strong oxidizing agents.[5] Contact with these materials should be strictly avoided to prevent vigorous reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/GC)
| Potential Cause | Troubleshooting Steps |
| Degradation of IPMS | 1. Verify the age and storage conditions of the IPMS standard. Ensure it has been stored at the recommended temperature and protected from moisture. 2. Prepare a fresh standard solution from a new or properly stored batch of IPMS and re-analyze. 3. The unexpected peaks may correspond to isopropanol and methanesulfonic acid, the hydrolysis products.[4] |
| Contaminated Solvents or Glassware | 1. Run a blank injection of your mobile phase or solvent. If the peaks are present, the contamination is in your solvent.[6] 2. Use high-purity, HPLC/GC-grade solvents.[7] 3. Ensure all glassware is thoroughly cleaned and dried before use to remove any residual contaminants.[6] |
| Carryover from Previous Injections | 1. Implement a robust needle and injector wash protocol between sample injections.[8] 2. Inject a blank solvent after a concentrated sample to check for carryover. |
| Mobile Phase Impurities | 1. If using additives like formic acid, impurities within the additive can cause extraneous peaks.[9] 2. Consider using an in-line "ghost peak" trap column to remove contaminants from the mobile phase.[10] |
Issue 2: Loss of IPMS Potency or Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Storage Conditions | 1. Review your storage procedures. Ensure IPMS is consistently stored at or below 4°C and in a tightly sealed container.[1][5] 2. Protect the compound from light and moisture. |
| Repeated Freeze-Thaw Cycles | 1. Aliquot the IPMS standard into smaller, single-use vials to avoid repeated warming and cooling of the entire stock. |
| Instability in Solution | 1. IPMS can hydrolyze in the presence of water. Prepare aqueous solutions fresh before each experiment.[3] 2. If the experiment allows, use anhydrous solvents to prepare stock solutions. |
| Inaccurate Pipetting or Dilution | 1. Calibrate your pipettes regularly to ensure accurate dispensing of volumes. 2. Prepare dilutions carefully and ensure complete dissolution of the compound. |
Quantitative Data on IPMS Stability
The stability of this compound is significantly influenced by environmental factors. The following tables summarize the impact of these factors on its degradation.
Table 1: Effect of Temperature on IPMS Formation Rate in Anhydrous Isopropanol
| Temperature (°C) | Relative Rate of Formation |
| 40 | Low |
| 50 | Moderate |
| 60 | High |
| 70 | Very High |
Data synthesized from kinetic studies which show a significant increase in the rate of formation of IPMS from methanesulfonic acid and isopropanol with increasing temperature. The reverse reaction, alcoholysis, is also temperature-dependent.[3]
Table 2: Influence of Water on IPMS Stability
| Condition | Effect on IPMS |
| Anhydrous Conditions | Promotes the formation of IPMS from methanesulfonic acid and isopropanol.[3] |
| Presence of Water | Reduces the rate of IPMS formation and significantly increases the rate of hydrolysis (degradation) to isopropanol and methanesulfonic acid.[3][11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade IPMS to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of IPMS in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Treat an aliquot with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose an aliquot to UV light (e.g., 254 nm) and fluorescent light.
3. Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze all samples, along with an unstressed control, using a validated stability-indicating analytical method (e.g., HPLC or GC-MS).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of IPMS under each condition.
Protocol 2: Stability-Indicating GC-MS Method for IPMS Analysis
This protocol provides a starting point for developing a gas chromatography-mass spectrometry (GC-MS) method to quantify IPMS and its degradation products.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
2. Chromatographic Conditions:
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.[12]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program:
-
Injector Temperature: 200°C.[12]
-
MSD Transfer Line Temperature: 270°C.[12]
-
Ion Source Temperature: 230°C.[12]
3. Sample Preparation:
-
Dissolve the sample in a suitable solvent such as methanol.[12]
4. Data Acquisition:
-
Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended storage conditions for this compound.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | CAS#:926-06-7 | Chemsrc [chemsrc.com]
- 3. enovatia.com [enovatia.com]
- 4. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. haltermann-carless.com [haltermann-carless.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
- 11. pqri.org [pqri.org]
- 12. rroij.com [rroij.com]
Technical Support Center: Isopropyl Methanesulfonate (IPM) Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-reaction formation during alkylation experiments using Isopropyl methanesulfonate (B1217627) (IPM).
Frequently Asked Questions (FAQs)
Q1: What is Isopropyl methanesulfonate (IPM) and why is it a concern in pharmaceuticals?
This compound (IPM), also known as isopropyl mesylate, is an alkylating agent. It is considered a potential genotoxic impurity (PGI) because alkyl methanesulfonates can alkylate DNA, which can lead to mutations and potentially cancer.[1][2][3][4] Regulatory bodies have strict limits on the presence of such impurities in active pharmaceutical ingredients (APIs).[2] Therefore, understanding and controlling its formation and reactions are critical.
Q2: What are the most common side reactions observed during alkylation with IPM?
The most common side reactions include:
-
Over-alkylation (Di-alkylation): The mono-alkylated product can sometimes be more nucleophilic than the starting material, leading to a second alkylation.[5]
-
O- vs. N-Alkylation Competition: When the substrate contains both oxygen and nitrogen nucleophiles (e.g., in amides or hydroxypyridines), a mixture of O-alkylated and N-alkylated products can be formed.[5][6][7][8][9]
-
Elimination Reactions: Under basic conditions, IPM can lead to the formation of an alkene byproduct via an elimination reaction, particularly with sterically hindered substrates.[10]
-
Hydrolysis of IPM: In the presence of water, IPM can hydrolyze back to isopropanol (B130326) and methanesulfonic acid, reducing the yield of the desired product.[11][12] The presence of water can significantly decrease the extent of mesylate ester formation.[13][14]
-
Reactions with Solvents: Some solvents, particularly at high temperatures, can react with IPM or decompose under the reaction conditions. For example, DMF can decompose to form dimethylamine, which can then react with the alkylating agent.
Q3: How does the reactivity of IPM influence side reactions?
IPM is considered a direct-acting SN1 alkylating agent.[15][16] This means it can form a relatively stable secondary carbocation, which can then be attacked by a nucleophile. This SN1 character can lead to less selectivity in some cases compared to SN2 alkylating agents and may favor reactions with harder nucleophiles like oxygen.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkylated Product
| Potential Cause | Troubleshooting Strategy |
| Hydrolysis of IPM | Ensure anhydrous reaction conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reactivity | Increase the reaction temperature incrementally. Consider using a stronger, non-nucleophilic base to deprotonate the substrate fully. |
| Poor Solubility | Choose a solvent that dissolves all reactants and reagents. Polar aprotic solvents like acetonitrile, DMF, or THF are common choices.[17] |
| Side Reactions Dominating | Refer to the specific troubleshooting guides for over-alkylation, O/N-alkylation, and elimination reactions below. |
Issue 2: Formation of Di-alkylated Product
| Potential Cause | Troubleshooting Strategy |
| High Concentration of IPM | Add the IPM solution slowly (dropwise) to the reaction mixture to keep its instantaneous concentration low.[5] |
| Excess IPM | Use a minimal excess of IPM (e.g., 1.05-1.1 equivalents).[5] |
| Strongly Basic Conditions | Use a weaker base or a stoichiometric amount of a strong base to avoid excessive deprotonation of the mono-alkylated product.[5] |
| High Temperature | Lower the reaction temperature to reduce the rate of the second alkylation.[5] |
Issue 3: Incorrect Regioselectivity (O- vs. N-Alkylation)
| Potential Cause | Troubleshooting Strategy |
| Hard vs. Soft Nucleophile/Electrophile Mismatch | According to Hard-Soft Acid-Base (HSAB) theory, "hard" electrophiles tend to react with "hard" nucleophiles (like oxygen), while "soft" electrophiles react with "soft" nucleophiles (like nitrogen). The choice of solvent and counter-ion can influence this.[5][7] |
| Solvent Effects | Polar aprotic solvents (e.g., DMF, DMSO) can favor N-alkylation by solvating the cation and leaving a more "naked" anion.[5] |
| Counter-ion Effects | Larger, "softer" cations (e.g., from Cesium carbonate) can lead to a looser ion pair and may favor N-alkylation.[5] |
Issue 4: Presence of Elimination Byproducts
| Potential Cause | Troubleshooting Strategy |
| Strongly Basic Conditions | Use a weaker or non-nucleophilic base. Avoid a large excess of base. |
| High Temperature | Lower the reaction temperature, as elimination reactions are often favored at higher temperatures. |
| Solvent Choice | Polar aprotic solvents generally favor SN2/SN1 reactions over E2 elimination. |
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine with IPM
-
Materials: Secondary amine (1.0 equiv), this compound (1.1 equiv), Anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv), Anhydrous Acetonitrile (MeCN).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine and anhydrous MeCN.
-
Add K₂CO₃ to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add a solution of IPM in anhydrous MeCN to the reaction mixture dropwise over 30 minutes.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography.
-
General Protocol for O-Alkylation of a Phenol (B47542) with IPM
-
Materials: Phenol (1.0 equiv), this compound (1.2 equiv), Cesium Carbonate (Cs₂CO₃, 1.5 equiv), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol and anhydrous DMF.
-
Add Cs₂CO₃ to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add IPM to the reaction mixture.
-
Heat the reaction to 60-90 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Analytical Methods for Reaction Monitoring
Accurate monitoring of the reaction is crucial for minimizing side products. Below is a summary of typical starting conditions for analytical methods.
| Parameter | GC-MS | HPLC |
| Column | DB-624 (30m x 0.32mm, 1.8µm)[18] or DB-WAX (30m x 0.53mm, 1.0µm)[19] | Reverse-phase C8 or C18 (e.g., Zorbax, Newcrom R1)[20][21] |
| Mobile Phase/Carrier Gas | Helium[18] | Acetonitrile/Water with an acid modifier (e.g., formic or phosphoric acid)[20] |
| Detector | Mass Spectrometer (MS)[18][19][21] | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Typical Use Case | Quantifying volatile impurities like residual IPM.[18][19][22][23] | Monitoring the consumption of starting materials and the formation of non-volatile products and byproducts.[20] |
Visualizing Workflows and Concepts
References
- 1. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [restek.com]
- 2. Five new General Chapters in the European Pharmacopoeia on Genotoxic Impurities in Pharmaceutical APIs - ECA Academy [gmp-compliance.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. enovatia.com [enovatia.com]
- 12. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. pqri.org [pqri.org]
- 15. In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. rroij.com [rroij.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
- 23. researchgate.net [researchgate.net]
improving detection sensitivity of Isopropyl methanesulfonate in complex mixtures
Welcome to the technical support center for the analysis of Isopropyl methanesulfonate (B1217627) (IPMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving detection sensitivity and troubleshooting common issues encountered during the analysis of IPMS in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is Isopropyl methanesulfonate (IPMS) and why is its sensitive detection important?
A1: this compound (IPMS) is an alkylating agent and a potential genotoxic impurity (PGI) that can form during pharmaceutical manufacturing processes.[1][2] Due to its potential to cause DNA damage even at trace levels, regulatory agencies require strict control and monitoring of such impurities in drug substances and products.[3][4][] Therefore, highly sensitive analytical methods are crucial to ensure patient safety.
Q2: What are the primary analytical techniques for detecting IPMS at trace levels?
A2: The most common and effective techniques for trace-level detection of IPMS are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[6] Specifically, GC-MS/MS and LC-MS/MS are preferred for their high sensitivity and selectivity, allowing for quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[1][7][8] While GC with a Flame Ionization Detector (FID) can be used, it generally offers lower sensitivity.[9][10]
Q3: How can I improve the sensitivity of my IPMS analysis?
A3: To enhance detection sensitivity, consider the following strategies:
-
Optimize Sample Preparation: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate IPMS and remove interfering matrix components.[7][11]
-
Utilize Advanced Instrumentation: Use tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) to significantly reduce background noise and increase signal specificity.[7][8]
-
Consider Derivatization: Chemical derivatization can improve the volatility of IPMS for GC analysis or enhance its ionization efficiency for LC-MS analysis, though this adds a step to the workflow.[3][12]
-
Method Optimization: Fine-tune chromatographic conditions (e.g., column choice, mobile phase composition, temperature gradient) and mass spectrometer parameters to maximize the response for IPMS.
Q4: What are common sources of error or variability in IPMS measurements?
A4: Common sources of error include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of IPMS in the mass spectrometer source, leading to inaccurate quantification.[11][13]
-
Sample Degradation: IPMS can be susceptible to hydrolysis.[14] Proper sample handling and storage (e.g., keeping samples cold and minimizing freeze-thaw cycles) are critical.[15]
-
Inlet Contamination (GC): Direct injection of complex mixtures into a hot GC inlet can lead to contamination and analyte degradation.[10]
-
Inaccurate Calibration: Using improper calibration standards or not accounting for matrix effects in the calibration can lead to biased results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate sample solvent. - Column overload. - Active sites on the column or in the GC inlet liner. | - Ensure the sample is dissolved in a solvent compatible with the mobile phase (LC) or is volatile and non-reactive (GC). - Dilute the sample to an appropriate concentration. - Use a deactivated GC inlet liner and a high-quality, inert column. |
| Low or No Signal for IPMS | - Insufficient sensitivity of the detector. - Analyte degradation during sample preparation or injection. - Ion suppression due to matrix effects. | - Switch to a more sensitive detector, such as a mass spectrometer in MRM mode.[7][8] - Add an antioxidant to your sample and keep it cool.[15] Use a lower injection temperature for GC if possible. - Improve sample cleanup using SPE or LLE to remove interfering components.[7][11] Consider diluting the sample.[16] |
| High Background Noise | - Contaminated mobile phase, solvents, or glassware. - Matrix interference. - A non-selective detection method. | - Use high-purity solvents and thoroughly clean all labware. - Implement a more effective sample cleanup procedure. - If using a single quadrupole MS, switch to a more selective technique like MS/MS with MRM.[13] |
| Poor Reproducibility | - Inconsistent sample preparation. - Variability in injection volume. - Unstable instrument conditions. | - Standardize the sample preparation protocol and use an internal standard to correct for variations. - Ensure the autosampler is functioning correctly and the syringe is clean. - Allow the instrument to stabilize before running samples and monitor key parameters throughout the sequence. |
Data Presentation: Detection Limits for IPMS and Related Analytes
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and other related alkyl methanesulfonates from various studies.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound (IPMS) | GC-MS/MS | - | 20 ng/g | [7] |
| This compound (IPMS) | GC-MS | 0.11 ppm | 0.34 ppm | [1] |
| This compound (IPMS) | GC-FID | ~1 µg/g (1 ppm) | 5 µg/g (5 ppm) | [9][10] |
| Methyl methanesulfonate (MMS) | GC-MS | 0.12 ppm | 0.37 ppm | [1] |
| Ethyl methanesulfonate (EMS) | GC-MS | 0.13 ppm | 0.38 ppm | [1] |
| Methyl methanesulfonate (MMS) | LC-MS/MS | 0.3 µg/g | 0.4 µg/g | [8] |
| Ethyl methanesulfonate (EMS) | LC-MS/MS | 0.3 µg/g | 0.4 µg/g | [8] |
Experimental Protocols
Protocol 1: GC-MS/MS Analysis of IPMS in a Drug Substance
This protocol is a generalized procedure based on common practices for enhancing sensitivity.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.
-
Add an appropriate internal standard (e.g., a deuterated analog of IPMS).
-
Dissolve the sample in 1 mL of a suitable aqueous solution (e.g., water or a buffer).
-
Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
-
GC-MS/MS Conditions:
-
GC System: Agilent GC-MS system or equivalent.
-
Column: DB-624 or a similar mid-polar capillary column (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Splitless mode, with an injection volume of 1 µL.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 240°C) at a rate of 10-20°C/min.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Select precursor and product ions specific to IPMS.
-
Protocol 2: LC-MS/MS Analysis of IPMS
This protocol provides a general framework for sensitive IPMS detection in complex matrices.
-
Sample Preparation (Solid-Phase Extraction):
-
Dissolve the sample in a suitable solvent.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elute the IPMS with a stronger organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: A generalized workflow for the sensitive detection of IPMS.
Caption: A logical guide for troubleshooting IPMS detection issues.
References
- 1. rroij.com [rroij.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. rroij.com [rroij.com]
- 4. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and this compound in pharmaceuticals by capillary gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
dealing with Isopropyl methanesulfonate contamination in laboratory equipment
This guide provides technical support for researchers, scientists, and drug development professionals dealing with Isopropyl methanesulfonate (B1217627) (IPMS) contamination in laboratory equipment. Find answers to frequently asked questions and follow detailed troubleshooting and validation protocols.
Frequently Asked Questions (FAQs)
General Information
Q1: What is Isopropyl methanesulfonate (IPMS) and why is it a concern? this compound (IPMS) is an alkylating agent used in chemical synthesis.[1] It is classified as a genotoxic impurity (GTI), meaning it can damage DNA, which may lead to mutations and potentially cause cancer.[2][3] Due to these risks, regulatory bodies like the FDA and EMA have strict guidelines for controlling such impurities in pharmaceutical products.[4][5] Therefore, effective decontamination of any equipment that comes into contact with IPMS is critical to ensure patient safety and data integrity.
Q2: What are the key chemical and physical properties of IPMS? IPMS is a clear, colorless liquid.[2] Understanding its properties is essential for safe handling and effective cleaning.
| Property | Value | Reference |
| Chemical Formula | C4H10O3S | [3][6] |
| Molecular Weight | 138.19 g/mol | [2] |
| CAS Number | 926-06-7 | [3][7] |
| Boiling Point | 82°C @ 6.00 mmHg | [6] |
| Flash Point | 104°C (219.2°F) | [6][8] |
| Water Solubility | 5.21 x 10^4 mg/L at 25°C (estimated) | [7] |
| Stability | Stable under normal temperatures and pressures.[6] Hydrolysis is expected to be rapid.[2] |
Safety and Handling
Q3: What personal protective equipment (PPE) is required when handling IPMS or decontaminating equipment? A comprehensive respiratory protection program meeting OSHA or equivalent standards must be followed.[6][8] Always handle IPMS in a well-ventilated area or fume hood.[6]
| PPE Category | Specification | Reference |
| Eye Protection | Chemical safety goggles or glasses as described by OSHA or European Standard EN166. | [6] |
| Hand Protection | Appropriate protective gloves to prevent skin exposure. | [6][8] |
| Skin/Body Protection | A lab coat and appropriate protective clothing to minimize skin contact. | [6] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or ventilation is inadequate. | [8][9] |
Q4: What is the first aid procedure for IPMS exposure? Immediate action is crucial in case of exposure.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical aid.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8] Get medical aid.[8]
-
Inhalation: Remove from exposure to fresh air immediately.[6] If breathing is difficult, give oxygen.[6] Get immediate medical aid.[6]
-
Ingestion: Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[8] Call a poison control center and get medical aid.[6]
Q5: How should a small IPMS spill be handled in the laboratory? For spills, use proper personal protective equipment as outlined above.[8]
-
Ensure adequate ventilation and remove all sources of ignition.[7]
-
Absorb the spill with an inert material like vermiculite, sand, or earth.[6][8]
-
Place the absorbent material into a suitable, closed container for disposal.[7]
-
Clean the spill area thoroughly, observing all safety precautions.[8]
-
Dispose of the waste in accordance with federal, state, and local regulations.[6]
Decontamination Procedures
Q6: What is the general workflow for cleaning and verifying equipment contaminated with IPMS? The process involves a multi-step approach from initial cleaning to final verification to ensure all genotoxic residues are removed to an acceptable level.
Q7: What cleaning agents or solvents are effective for removing IPMS? There is no single universal solvent, but the choice should be based on IPMS's properties and the equipment's material compatibility. Since IPMS is expected to hydrolyze rapidly, aqueous solutions can be effective.[2] A common approach in pharmaceutical cleaning validation involves using mild detergents, followed by purified water and/or a suitable organic solvent rinse.[10] For flushing lines or equipment, solvents like methanol (B129727) or isopropanol (B130326) can be used, followed by a final rinse with water.[11] Always verify that the chosen solvent does not damage the equipment.
Q8: Can you provide a standard protocol for decontaminating glassware? Yes. This protocol outlines a general procedure for cleaning contaminated glassware.
-
Pre-rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, isopropanol) to remove the bulk of the IPMS. Perform this in a fume hood and collect the solvent as hazardous waste.
-
Decontamination Wash: Prepare a decontamination solution. A basic solution (e.g., 1M Sodium Hydroxide) can be effective at hydrolyzing residual methanesulfonates. Soak the glassware in this solution for at least 1 hour. Caution: Base baths are corrosive.
-
Thorough Rinse: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized or purified water.
-
Drying: Dry the glassware in an oven.
-
Verification: For critical applications, perform swab testing on the "clean" surface to verify the absence of IPMS residue before use.
Cleaning Validation and Troubleshooting
Q9: How do I verify that the cleaning process was successful? Cleaning validation is essential to prove the decontamination process is effective and repeatable.[12] This is typically done by sampling the equipment surface and analyzing the sample for residual IPMS.[13] Swab sampling or rinse sampling are common techniques.[12] The amount of residue detected must be below a pre-determined acceptable limit.
Q10: What analytical methods are used to detect trace amounts of IPMS? Highly sensitive analytical methods are required to detect residual IPMS at the parts-per-million (ppm) level. Gas chromatography (GC) is a common technique.
| Method | Detector | Typical Limit of Quantitation (LOQ) | Reference |
| GC | Flame Ionization (FID) | ~1 µg/g (1 ppm) | [2][14] |
| GC-MS | Mass Spectrometry | 0.05 µg/mL to 5 ppm | [2][15] |
| HPLC-MS/MS | Tandem Mass Spectrometry | < 1 ng/mL | [5] |
| HS-GC | Headspace-GC | ~1.0 ppm | [16] |
Q11: How are acceptable residue limits for IPMS calculated? Acceptable limits are typically based on the Threshold of Toxicological Concern (TTC) for genotoxic impurities, which is generally 1.5 µ g/day .[4] The limit for a specific piece of equipment is calculated based on this value, the batch size of the next product to be manufactured in the equipment, and the total surface area of the equipment. The goal is to ensure that the maximum possible carryover into the next product does not exceed the TTC.[12]
Q12: My validation failed, with IPMS detected above the acceptable limit. What should I do? A failed validation requires a systematic investigation. Follow this troubleshooting guide to identify the root cause.
References
- 1. This compound | 926-06-7 [chemicalbook.com]
- 2. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 5. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:926-06-7 | Chemsrc [chemsrc.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 12. apic.cefic.org [apic.cefic.org]
- 13. clinmedcasereportsjournal.com [clinmedcasereportsjournal.com]
- 14. Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and this compound in pharmaceuticals by capillary gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Isopropyl Methanesulfonate (IMS) Experiments
Welcome to the technical support center for researchers utilizing Isopropyl Methanesulfonate (B1217627) (IMS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your dose-response experiments and navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Isopropyl Methanesulfonate (IMS) and what are its primary hazards?
This compound (CAS No. 926-06-7) is a potent, direct-acting monofunctional alkylating agent.[1] It is categorized as a genotoxic and carcinogenic compound.[2][3] Due to its hazardous nature, all handling must be performed with extreme caution in a controlled laboratory environment, using appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[4] IMS is considered corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 926-06-7 | [4] |
| Molecular Formula | C4H10O3S | [4][5] |
| Molecular Weight | 138.19 g/mol | [4][5] |
| Appearance | Colorless clear liquid | [6][7] |
| Boiling Point | 82 °C at 6 mmHg | [4][8] |
| Density | 1.145 g/cm³ | [8][9] |
| Flash Point | 104 °C (219.2 °F) | [4][8] |
| Solubility | Miscible with water | [6][9] |
| Stability | Stable under normal temperatures and pressures. Avoid strong oxidizing agents. | [4] |
| Storage | Keep refrigerated (below 4°C / 39°F) in a tightly closed container. | [4][5] |
Q2: What is the mechanism of action for IMS-induced cytotoxicity?
IMS is a potent SN1 alkylating agent that covalently attaches an isopropyl group to nucleophilic sites on DNA.[1] Its genotoxicity stems primarily from its ability to alkylate the O6 position of guanine, forming an O6-isopropyl-guanine adduct.[2][3] Unlike smaller methyl adducts, these bulky isopropyl adducts are poorly repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[2]
The persistence of these DNA adducts can stall DNA replication forks, leading to the activation of the DNA Damage Response (DDR) pathway. This cascade can trigger cell cycle arrest, allowing time for repair, or, if the damage is too extensive, induce programmed cell death (apoptosis).
Q3: I need to generate a dose-response curve. Can you provide a standard protocol?
Yes. This protocol outlines a general method for assessing the dose-dependent cytotoxicity of IMS on an adherent cell line using a common cell viability assay (e.g., MTT, MTS, or resazurin-based).
Experimental Protocol: Cell Viability Dose-Response Assay
1. Materials and Reagent Preparation:
- Cell Line: Select a cell line appropriate for your research question.
- Culture Medium: Complete medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep).
- This compound (IMS): Handle with extreme care.
- Solvent/Vehicle: Sterile DMSO or complete culture medium. IMS is miscible with water, so direct dilution in medium is often possible.[6][9] Always confirm solubility and stability in your chosen vehicle.
- Assay Reagent: MTT, MTS, or CellTiter-Blue®/Glo®.
- Equipment: 96-well clear flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO₂), plate reader.
2. Experimental Workflow:
3. Detailed Steps:
- Day 1: Cell Seeding
- Trypsinize and count your cells.
- Calculate the required volume to seed between 5,000 and 10,000 cells per well in 100 µL of complete medium. The optimal number should be determined empirically to ensure cells are in a logarithmic growth phase at the end of the experiment.
- Seed the cells into a 96-well plate. Include wells for "vehicle control" and "no-cell" blanks.
- Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
- Day 2: Compound Treatment
- Prepare a high-concentration stock of IMS (e.g., 100 mM in sterile DMSO).
- Perform serial dilutions of the IMS stock in complete culture medium to create your working concentrations. A common approach is a 10-point, 3-fold dilution series.
- Remove the old medium from the cells and replace it with 100 µL of the medium containing the appropriate IMS concentration or vehicle control.
- Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours).
- Day 4/5: Viability Measurement
- Visually inspect the cells under a microscope before adding the reagent.
- Add the viability reagent according to the manufacturer's instructions (e.g., add 20 µL of MTS reagent directly to each well).
- Incubate for the recommended time (typically 1-4 hours).
- Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
4. Data Analysis:
- Subtract the average reading from the "no-cell" blank wells from all other readings.
- Normalize the data by expressing the viability of treated wells as a percentage of the average viability of the vehicle control wells: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.
- Plot % Viability (Y-axis) against the log of the IMS concentration (X-axis).
- Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism or R to fit the curve and calculate the IC₅₀ value.
Table 2: Example Concentration Ranges for Dose-Response Studies
| Study Type | Organism/Cell Line | Concentration/Dose Range | Source |
| In Vitro Cytotoxicity | P388F Mouse Lymphoma | >1.5 mM (for 50% growth inhibition) | [10] |
| In Vivo Genotoxicity | Wistar Han Rats (Acute) | 3.5 - 56 mg/kg (single admin) | [2][11] |
| In Vivo Genotoxicity | Wistar Han Rats (Subchronic) | 0.125 - 2 mg/kg/day (28 days) | [2][11] |
| Suggested Starting Range (In Vitro) | Mammalian Cell Lines | 100 µM - 10 mM (empirically determine) | General Practice |
Note: The provided ranges are examples. It is critical to perform a broad pilot experiment to determine the optimal concentration range for your specific cell line and assay conditions.
Q4: My dose-response experiment isn't working. How can I troubleshoot it?
Experimental failures are common. Before making significant changes, it is often best to repeat the experiment once to rule out simple human error.[12][13] If the problem persists, use the following guide to diagnose the issue.
References
- 1. In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS#:926-06-7 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. britiscientific.com [britiscientific.com]
- 7. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 926-06-7 [chemicalbook.com]
- 9. cpachem.com [cpachem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 13. m.youtube.com [m.youtube.com]
reducing variability in Isopropyl methanesulfonate-induced mutation frequency
Welcome to the technical support center for Isopropyl methanesulfonate (B1217627) (IMS)-induced mutation frequency experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure the robustness of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Isopropyl methanesulfonate (IMS) and how does it induce mutations?
A1: this compound (IMS) is a monofunctional alkylating agent with an S(_N)1 reaction mechanism.[1][2] It induces mutations primarily by transferring an isopropyl group to the O^6 position of guanine (B1146940) in DNA, forming O^6-isopropylguanine (O^6-IPG). This DNA adduct can be misrepaired, leading to mutations. IMS is considered a potent genotoxic compound.[3]
Q2: Which in vivo and in vitro assays are commonly used to assess IMS-induced mutation frequency?
A2: Several assays are employed to evaluate the mutagenic potential of IMS:
-
In Vivo Assays:
-
Pig-a Mutation Assay: This assay identifies mutations in the Pig-a gene in red blood cells (RBCs) and reticulocytes (RETs).[3][4][5][6] It is a widely used method for assessing in vivo genotoxicity.
-
lacZ Transgenic Mouse Assay: This model uses transgenic mice carrying the bacterial lacZ gene as a target for mutagenesis. Mutations in the lacZ gene can be detected after extraction from various tissues.[2][4][7]
-
-
In Vitro Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[7][8][9]
-
In Vitro Micronucleus Assay: This assay detects chromosome damage (clastogenicity and aneugenicity) by quantifying micronuclei in cultured cells.[10][11][12][13]
-
Q3: What are the primary sources of variability in IMS-induced mutation frequency experiments?
A3: Variability in mutation frequency can arise from several factors:
-
Experimental System: Differences between in vivo and in vitro systems, as well as the specific cell type or bacterial strain used, can significantly impact results.
-
Dose and Administration: The concentration of IMS, duration of exposure, and route of administration (in vivo) are critical variables.[3][5]
-
DNA Repair Capacity: The activity of DNA repair pathways, such as the Fanconi Anemia (FA) pathway and O^6-methylguanine-DNA methyltransferase (MGMT), can modulate the mutagenic effects of IMS.[3]
-
Sampling Time: In in vivo studies, the time between the last dose and sample collection is crucial, as it takes time for mutations to become fixed and expressed.[3][4][5]
-
Technical Variability: Inconsistent laboratory practices, reagent quality, and data analysis methods can introduce significant variability.[14]
Troubleshooting Guides
High Variability in Pig-a Mutation Assay Results
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability in mutant frequencies. | 1. Inconsistent dosing or animal handling. 2. Genetic drift within the animal colony. 3. Differences in individual metabolic activation or DNA repair capacity. | 1. Ensure precise and consistent administration of IMS. Standardize all animal handling procedures. 2. Use animals from a well-characterized and controlled breeding program. 3. Increase the number of animals per group to improve statistical power. |
| Inconsistent results between different time points. | 1. Incorrect sampling time relative to the peak mutant response. 2. Issues with blood sample collection and storage. | 1. For acute studies, the maximum mutant response in reticulocytes and red blood cells occurs around 15 and 28 days after the last dose, respectively. For subchronic studies, these peaks are later.[4][5] Optimize sampling times based on your experimental design. 2. Collect peripheral blood in tubes with an appropriate anticoagulant (e.g., EDTA-2K) and store at 2-8°C for no longer than 7 days before analysis.[15] |
| High background mutation frequency in control animals. | 1. Contamination of reagents or equipment. 2. Spontaneous mutations in the animal colony. | 1. Use fresh, high-quality reagents and ensure thorough cleaning of all equipment. 2. Establish a historical baseline of spontaneous mutant frequencies for your specific animal strain and laboratory conditions. |
Inconsistent Results in lacZ Transgenic Mouse Assay
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low mutant induction compared to positive controls. | 1. Insufficient dose of IMS. 2. Suboptimal tissue collection or DNA extraction. 3. Low rescue efficiency of the lacZ plasmid. | 1. Perform a dose-response study to determine the optimal IMS concentration. 2. Follow a standardized protocol for tissue harvesting and high-quality genomic DNA extraction.[16] 3. Optimize the packaging and plating efficiency of the lambda phage containing the lacZ gene.[17] |
| Variability between different organs. | 1. Tissue-specific differences in IMS metabolism. 2. Varying rates of cell proliferation and DNA repair in different tissues. | 1. Be aware that mutation frequencies can differ between organs.[4] Analyze tissues relevant to the intended application of your research. 2. Consider the proliferation rate of the target tissue when determining the optimal time for analysis. |
Troubleshooting the Ames Test with IMS
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| False-negative results. | 1. Inappropriate bacterial strain for detecting the specific type of mutation induced by IMS. 2. Insufficient metabolic activation (if required for a pro-mutagen). | 1. Use a panel of tester strains (e.g., TA100, TA1535) that are sensitive to base-pair substitutions. 2. While IMS is a direct-acting mutagen, for other compounds, ensure the S9 metabolic activation mix is properly prepared and active. |
| High number of revertant colonies in the negative control. | 1. Contamination of the bacterial culture or reagents. 2. Presence of trace amounts of histidine in the minimal glucose agar (B569324). | 1. Use aseptic techniques throughout the experiment. Test reagents for contamination. 2. Ensure the top agar contains only a trace amount of histidine to allow for a few initial cell divisions. |
Quantitative Data Summary
Table 1: Effect of this compound (IMS) Dose on Pig-a Mutant Frequency in Rats
| Study Type | Dose | Mutant Reticulocyte (RET) Frequency (x 10
| Mutant Red Blood Cell (RBC) Frequency (x 10
| Reference |
| Acute (single administration) | 3.5 mg/kg | Not specified | Not specified | [4][5] |
| 56 mg/kg | Not specified | Not specified | [4][5] | |
| Subchronic (28 days) | 0.125 mg/kg/day | Not specified | Not specified | [4][5] |
| 2 mg/kg/day | Not specified | Not specified | [4][5] | |
| Acute (single i.p. administration) | 50 mg/kg | ~15 (at week 1) | ~5 (at week 4) | [6] |
| 100 mg/kg | ~30 (at week 1) | ~10 (at week 4) | [6] | |
| 200 mg/kg | ~60 (at week 1) | ~30 (at week 4) | [6] |
Note: A No Observed Effect Level (NOEL) of 0.25 mg/kg/day was determined in a 28-day in vivo Pig-a mutation assay in rats.[3][5]
Experimental Protocols
Protocol: In Vivo Pig-a Mutation Assay
-
Animal Dosing: Administer IMS to mature male Wistar Han rats via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., N-nitroso-N-ethylurea).[5][15]
-
Blood Collection: Collect peripheral blood (80-150 µL) from the tail vein into tubes containing an anticoagulant (e.g., 12 mg/mL EDTA-2K) at predetermined time points (e.g., before dosing, and 1, 2, and 4 weeks after a single administration).[15]
-
Cell Staining:
-
Prepare single-stain controls for gate adjustment in the flow cytometer.
-
For test samples, incubate a small volume of blood with fluorescently labeled antibodies against a GPI-anchored protein (e.g., FITC-CD59) and a marker for reticulocytes (e.g., APC-HIS49 or PE-CD71).[15]
-
-
Flow Cytometry Analysis:
-
Use a flow cytometer to analyze the stained cells.
-
Gate on single cells and then on the reticulocyte or red blood cell population.
-
Within the target population, quantify the number of cells that are negative for the GPI-anchored protein (mutant cells) and the total number of cells.
-
The mutant frequency is calculated as the number of mutant cells divided by the total number of cells analyzed.[15]
-
-
Data Analysis: Compare the mutant frequencies of the treated groups to the vehicle control group using appropriate statistical methods.
Protocol: Ames Test (Plate Incorporation Method)
-
Bacterial Culture: Inoculate a single colony of the desired Salmonella typhimurium tester strain (e.g., TA1535) into nutrient broth and incubate overnight at 37°C with shaking.[8]
-
Preparation:
-
Prepare serial dilutions of IMS in a suitable solvent (e.g., DMSO).
-
Prepare minimal glucose agar plates.
-
Melt top agar and maintain it at 45°C. The top agar should contain a trace amount of histidine and biotin.
-
-
Exposure:
-
To a sterile tube, add the following in order: 0.1 mL of the overnight bacterial culture, 0.1 mL of the IMS dilution (or solvent for negative control, or a known mutagen for positive control), and 2.0 mL of the molten top agar.
-
If metabolic activation is being tested, 0.5 mL of S9 mix is also added.
-
-
Plating and Incubation:
-
Gently vortex the tube and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[8][18]
Visualizations
Caption: Workflow for the in vivo Pig-a mutation assay.
Caption: Cellular response to IMS-induced DNA damage.
References
- 1. The Fanconi anaemia pathway orchestrates incisions at sites of crosslinked DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene-mutation assays in lambda lacZ transgenic mice: comparison of lacZ with endogenous genes in splenocytes and small intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sources of variability in mutant frequency determinations in different organs of lacZ plasmid-based transgenic mice: experimental features and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of in vivo mutagenicity of this compound by RBC Pig-a and PIGRET assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of chemicals with inconsistent Ames results using miniaturized Ames test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. In Vitro Micronucleus Assay for Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 11. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. crpr-su.se [crpr-su.se]
- 14. Identification of Factors Contributing to Variability in a Blood-Based Gene Expression Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standard protocol for the PIGRET assay, a high-throughput reticulocyte Pig-a assay with an immunomagnetic separation, used in the interlaboratory trial organized by the Mammalian Mutagenicity Study Group of the Japanese Environmental Mutagen and Genome Society - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The functional mutational landscape of the lacZ gene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
Technical Support Center: Managing Isopropyl Methanesulfonate (IPMS) Waste and Disposal
This guide provides essential information for researchers, scientists, and drug development professionals on the safe management and disposal of Isopropyl methanesulfonate (B1217627) (IPMS) waste. Please consult your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local, state, and federal regulations.
Frequently Asked Questions (FAQs)
1. What is Isopropyl methanesulfonate (IPMS) and what are its primary hazards?
This compound (IPMS), also known as isopropyl mesylate, is an alkylating agent.[1] It is a clear, colorless liquid.[1][2] The primary hazards associated with IPMS include:
-
Corrosivity: It causes severe skin burns and eye damage.[1][3][4]
-
Mutagenicity: It is suspected of causing genetic defects.[1][3]
-
Irritation: It causes irritation to the respiratory system.[2]
2. What personal protective equipment (PPE) should I use when handling IPMS?
Due to its hazardous nature, appropriate personal protective equipment (PPE) is mandatory when handling IPMS. This includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield.[2][5]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile gloves) and a lab coat.[2][5][6] Appropriate protective clothing should be worn to prevent skin exposure.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7] If ventilation is inadequate, a respirator may be required.[2][8]
3. How should I store IPMS?
IPMS should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5][7] It is recommended to keep it refrigerated (below 4°C/39°F).[2][5][7] The container should be kept tightly closed.[2][7][8]
4. How do I handle a small spill of IPMS in the lab?
For small spills, follow these general steps, and always consult your institution's specific spill response procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Wear PPE: Put on the appropriate PPE as described above.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[2]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[2][9]
-
Decontaminate: Clean the spill area with soap and water, and then wipe it dry.[9]
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[9][10]
5. How should I dispose of IPMS waste?
IPMS waste is considered hazardous and must be disposed of according to federal, state, and local regulations.[2][5]
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to EPA guidelines (40 CFR Parts 261.3).[2]
-
Collection: Collect IPMS waste in a designated, properly labeled, and sealed container.[11]
-
Professional Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[12][13] Incineration is a common method for treating this type of waste.
-
Do NOT: Do not dispose of IPMS waste down the drain or in regular trash.[3]
6. What should I do in case of accidental exposure to IPMS?
Immediate action is crucial in case of exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.[5]
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H10O3S | [5] |
| Molecular Weight | 138.19 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][2] |
| Density | 1.1351 g/mL at 25 °C | |
| Boiling Point | 82 °C @ 6 mm Hg | [2] |
| Flash Point | 104 °C (219.2 °F) | [7] |
| Solubility in Water | 5.21 x 10^4 mg/L at 25 °C (estimated) | [8] |
Table 2: Toxicological Data
| Endpoint | Value | Species | Reference |
| Oral LD50 | 287 mg/kg | Wild Bird | [2] |
| Oral LD50 | 562 mg/kg | Quail (female) | [1] |
Experimental Protocols
Protocol 1: Decontamination of a Small IPMS Spill
Objective: To safely clean and decontaminate a small spill of this compound (less than 100 mL) in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): Chemical safety goggles, face shield, chemically resistant gloves, lab coat.
-
Spill Kit: Inert absorbent material (vermiculite, sand, or commercial sorbent), two plastic bags, hazardous waste labels, plastic scoop or scraper.
-
Decontamination Solution: Mild soap and water solution.
-
Paper towels.
Procedure:
-
Immediate Response:
-
Alert others in the area and evacuate non-essential personnel.
-
If the spill is outside a fume hood, ensure the area is well-ventilated by opening sashes or windows if safe to do so.
-
-
Don PPE: Put on all required PPE before approaching the spill.
-
Containment:
-
If the spill is spreading, create a dike around the spill using absorbent material.
-
-
Absorption:
-
Carefully cover the spill with the inert absorbent material, starting from the outside and working inwards.[9]
-
Allow the absorbent to fully soak up the liquid.
-
-
Collection:
-
Using a plastic scoop or scraper, carefully collect the contaminated absorbent material.
-
Place the material into a heavy-duty plastic bag.[9]
-
-
Decontamination:
-
Wipe the spill area with paper towels soaked in a mild soap and water solution.[9]
-
Place the used paper towels into the same plastic bag.
-
-
Packaging and Labeling:
-
Final Steps:
-
Remove PPE and wash hands thoroughly.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department.
-
Visualizations
Caption: Experimental workflow for IPMS spill cleanup.
Caption: Decision tree for IPMS waste management.
References
- 1. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS#:926-06-7 | Chemsrc [chemsrc.com]
- 6. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. customer_v2 [support.formlabs.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. Regulatory Interpretation: Waste Disposal of Select Agents and Toxins | Select Agents Regulations | Federal Select Agent Program [selectagents.gov]
- 14. zaeralab.ucr.edu [zaeralab.ucr.edu]
troubleshooting inconsistent results in Isopropyl methanesulfonate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropyl methanesulfonate (B1217627) (IPMS). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experiment is yielding inconsistent results. What are the potential sources of variability when working with Isopropyl methanesulfonate?
A1: Inconsistent results in experiments involving IPMS can arise from several factors, primarily related to its stability and its potential as a genotoxic impurity. Key areas to investigate include:
-
Reagent Quality and Storage: IPMS is sensitive to temperature and moisture. Improper storage can lead to degradation, altering its effective concentration. It is recommended to store IPMS in a cool, dry place, and to keep the container tightly closed when not in use.[1]
-
Reaction Conditions: The formation of IPMS as an impurity is highly dependent on reaction conditions. Factors such as temperature, the presence of water, and the acidity of the reaction mixture can significantly influence its formation.[2][3] Even small variations in these parameters between experiments can lead to different levels of IPMS, affecting outcomes.
-
Cross-Contamination: Ensure all glassware and equipment are scrupulously clean. Trace amounts of reactants from previous experiments can interfere with your current reaction.
-
Analytical Method Variability: If you are quantifying IPMS, inconsistencies can stem from the analytical method itself. Ensure your method is properly validated for specificity, linearity, accuracy, and precision.
Q2: I suspect the formation of IPMS as an impurity in my reaction. How can I detect and quantify it?
A2: Several analytical methods are available for the sensitive detection and quantification of IPMS, which is crucial for controlling its levels as a potential genotoxic impurity.[4] The choice of method may depend on the sample matrix and the required sensitivity.
Commonly used techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and sensitive method for the determination of alkyl methanesulfonates.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the analysis of IPMS.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This technique offers high sensitivity and specificity for detecting trace levels of IPMS.[8]
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for IPMS using a specific GC-MS method.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (IPMS) | GC-MS | 0.11 ppm | 0.34 ppm |
Data sourced from a study on the determination of alkyl methanesulfonate impurities in Lopinavir API.[5]
Q3: My results show unexpected biological activity, potentially due to IPMS. What is the mechanism of its genotoxicity?
A3: this compound is a potent genotoxic agent. Its genotoxicity stems from its ability to act as an alkylating agent, transferring its isopropyl group to nucleophilic sites on DNA. The primary target for this alkylation is the O6 position of guanine. This modification can lead to mispairing during DNA replication, resulting in mutations. The Fanconi anemia (FANC) pathway plays a crucial role in repairing the DNA damage caused by IPMS.[9]
Below is a diagram illustrating the proposed genotoxicity pathway of IPMS.
References
- 1. This compound | CAS#:926-06-7 | Chemsrc [chemsrc.com]
- 2. pqri.org [pqri.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability After Isopropyl Methanesulfonate (IMS) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance cell viability and ensure reproducible results in experiments involving Isopropyl methanesulfonate (B1217627) (IMS) treatment.
Frequently Asked Questions (FAQs)
Q1: What is Isopropyl methanesulfonate (IMS) and what is its primary mechanism of action?
This compound is a potent monofunctional alkylating agent that exerts its cytotoxic effects primarily by inducing DNA damage. It introduces an isopropyl group onto nucleotide bases, with a high affinity for the O6 position of guanine.[1] This alkylation can lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3]
Q2: Why am I observing excessively low cell viability even at low concentrations of IMS?
Several factors could contribute to unexpectedly high cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DNA damaging agents. Cell lines with compromised DNA damage response (DDR) pathways, such as those deficient in the Fanconi Anemia (FANC) pathway, are particularly sensitive to IMS.[1]
-
Incorrect IMS Concentration: Ensure accurate preparation and dilution of your IMS stock solution. Given its potency, small errors in concentration can lead to significant differences in cell viability.
-
Suboptimal Cell Health: Using cells that are unhealthy, have a high passage number, or are overly confluent can increase their susceptibility to IMS-induced stress.
-
Solvent Cytotoxicity: If using a solvent like DMSO to dissolve IMS, ensure the final concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%).[4]
Q3: What is a typical IC50 value for IMS?
Q4: Can I modulate the experimental conditions to improve cell viability?
Yes, several parameters can be optimized to improve cell survival while still achieving the desired experimental outcome:
-
Optimize IMS Concentration and Treatment Duration: Perform a matrix of varying IMS concentrations and incubation times to find a window that induces the desired effect (e.g., target inhibition) without causing excessive cell death.
-
Allow for a Recovery Period: After IMS treatment, replacing the IMS-containing medium with fresh medium can allow cells to repair DNA damage and may improve viability.
-
Control Cell Density: Plating cells at an optimal density is crucial, as both sparse and overly confluent cultures can be more sensitive to stress.[7]
-
Use Mitigating Agents: Co-treatment with antioxidants like N-acetylcysteine (NAC) may reduce oxidative stress associated with IMS treatment, potentially improving viability.[8][9][10]
-
Inhibit Apoptosis: The use of pan-caspase inhibitors may block the apoptotic cascade and increase cell viability.[11][12][13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with IMS.
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding to minimize well-to-well variation. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation, or fill them with sterile PBS or media. | |
| Inaccurate pipetting of IMS. | Calibrate pipettes regularly and use fresh tips for each dilution and addition of IMS. | |
| Consistently low cell viability across all IMS concentrations. | IMS concentration is too high for the cell line. | Perform a dose-response curve with a wider and lower range of IMS concentrations to identify a suitable working range. |
| The cell line is highly sensitive to IMS. | Consider using a more resistant cell line or a cell line with a robust DNA damage response pathway. | |
| Prolonged exposure to IMS. | Perform a time-course experiment to determine the optimal treatment duration that balances efficacy with cell viability. | |
| No significant decrease in cell viability, even at high IMS concentrations. | IMS has degraded. | Prepare a fresh stock solution of IMS. Store it according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. |
| The cell line is resistant to IMS. | Verify the expression of DNA repair proteins in your cell line. Some cell lines have highly efficient DNA repair mechanisms that can counteract the effects of alkylating agents. | |
| Incorrectly performed viability assay. | Ensure the chosen viability assay is appropriate for your experimental setup and that all steps, including incubation times and reagent concentrations, are followed correctly. Use positive controls to validate the assay. | |
| Cells detach from the plate after IMS treatment (for adherent cells). | IMS-induced cytotoxicity is causing cell rounding and detachment as a prelude to apoptosis. | This is often an indicator of high cytotoxicity. Refer to the solutions for "Consistently low cell viability." |
| Suboptimal culture conditions. | Ensure proper coating of culture vessels if required for your cell line and use appropriate culture medium. |
Data Presentation
Table 1: Representative IC50 Values for Various Cytotoxic Agents in Common Cancer Cell Lines
Disclaimer: The following table provides approximate IC50 values for various cytotoxic compounds to illustrate the range of sensitivities across different cell lines. These are not IC50 values for this compound (IMS). It is imperative to empirically determine the IC50 of IMS for your specific cell line and experimental conditions.
| Cell Line | Compound | IC50 (µM) | Incubation Time (h) |
| HeLa (Cervical Cancer) | Cisplatin | ~5-15 | 48 |
| Doxorubicin | ~0.1-0.5 | 72 | |
| A549 (Lung Cancer) | Paclitaxel | ~0.01-0.05 | 48 |
| Etoposide | ~1-10 | 72 | |
| MCF-7 (Breast Cancer) | Doxorubicin | ~0.05-0.2 | 72 |
| Tamoxifen | ~5-15 | 48 | |
| Jurkat (T-cell Leukemia) | Etoposide | ~1-5 | 48 |
| Dexamethasone | ~0.01-0.1 | 72 |
Experimental Protocols
Protocol 1: Determining the Optimal IMS Concentration using an MTT Assay
This protocol outlines a method to determine the dose-dependent effect of IMS on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (IMS)
-
Sterile DMSO (for IMS stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
IMS Treatment:
-
Prepare a high-concentration stock solution of IMS in sterile DMSO (e.g., 100 mM).
-
Perform serial dilutions of the IMS stock in complete culture medium to achieve a range of desired final concentrations. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest IMS concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different IMS concentrations or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the cell viability against the IMS concentration to determine the IC50 value.
-
Protocol 2: Improving Cell Viability with a Post-Treatment Recovery Period
This protocol can be adapted to any cell-based assay following IMS treatment.
-
IMS Treatment:
-
Treat cells with the desired concentration of IMS for a predetermined duration (e.g., 6, 12, or 24 hours).
-
-
Recovery Phase:
-
After the treatment period, aspirate the IMS-containing medium.
-
Gently wash the cells twice with sterile PBS.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Return the cells to the incubator for a recovery period (e.g., 24 or 48 hours).
-
-
Downstream Analysis:
-
After the recovery period, proceed with your intended downstream assay (e.g., cell viability assay, protein extraction, flow cytometry).
-
Visualizations
Caption: Experimental workflow for determining IMS cytotoxicity.
References
- 1. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The role of different cell death responses to DNA-damage treatment - Ruđer Bošković Institute [irb.hr]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative evaluation of the dynamic activity of HeLa cells in different viability states using dynamic full-field optical coherence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA damage-induced cell death: lessons from the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
Technical Support Center: Isopropyl Methanesulfonate (IMS) Purification
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for improving the purity of commercial Isopropyl methanesulfonate (B1217627) (IMS), a compound of significant interest due to its potential as a genotoxic impurity (PGI).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade Isopropyl methanesulfonate (IMS)?
A1: Commercial IMS may contain several process-related impurities stemming from its synthesis, which typically involves the reaction of isopropyl alcohol with methanesulfonyl chloride in the presence of a base like triethylamine.[1][2] Potential impurities include:
-
Residual Solvents: Toluene, xylene, or other organic solvents used during the reaction and workup.[1][2]
-
Unreacted Starting Materials: Isopropyl alcohol and methanesulfonyl chloride.
-
Byproducts: Triethylamine hydrochloride, diisopropyl ether, and water.
-
Degradation Products: Methanesulfonic acid, formed from hydrolysis of IMS.
Q2: What is the recommended method for analyzing the purity of IMS?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective methods for determining the purity of IMS and quantifying impurities.[3][4][5][6][7] A validated GC-MS method is particularly sensitive for detecting trace-level alkyl methanesulfonates.[7]
Q3: Is this compound stable during purification?
A3: IMS is a reactive alkylating agent and can be sensitive to certain conditions. It is susceptible to hydrolysis, especially in the presence of moisture or strong acids/bases at elevated temperatures. Thermal decomposition can occur, but it is generally stable under controlled vacuum distillation.[8][9][10][11] Prolonged storage can also lead to degradation.
Q4: Which purification method is best for achieving high-purity (>99.5%) IMS?
A4: Fractional vacuum distillation is the most effective method for purifying IMS on a multi-gram scale, as it efficiently separates the liquid product from non-volatile impurities and residual solvents based on boiling point differences. For smaller scales or to remove specific impurities, low-temperature recrystallization or preparative chromatography can be employed.
Purification Method Performance
The choice of purification method depends on the initial purity of the commercial-grade IMS, the scale of the experiment, and the target purity level. Below is a summary of expected outcomes from different purification techniques.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Yield | Key Advantages | Primary Limitations |
| Fractional Vacuum Distillation | 85-95% | >99.8% | 75-85% | Scalable, effective for removing non-volatile and some volatile impurities. | Requires specialized equipment; potential for thermal degradation if not controlled. |
| Low-Temperature Recrystallization | 90-98% | >99.5% | 60-75% | Excellent for removing specific, less soluble impurities; high purity crystals. | Lower yield; risk of "oiling out"; requires low-temperature apparatus. |
| Preparative HPLC | Any | >99.9% | 40-60% | Highest achievable purity; excellent separation of closely related impurities. | Not easily scalable; high solvent consumption; lower yield. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is designed for the purification of 50-100 g of commercial-grade this compound.
Materials:
-
Commercial this compound (~90% purity)
-
Boiling chips or magnetic stir bar
-
Dry, clean distillation glassware (round-bottom flask, Vigreux column, condenser, receiving flasks)
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Digital thermometer and manometer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is completely dry to prevent hydrolysis. Place the commercial IMS into the distillation flask along with boiling chips.
-
Evacuate System: Slowly and carefully apply vacuum to the system, aiming for a stable pressure of approximately 6 mmHg.
-
Heating: Gently heat the distillation flask using the heating mantle.
-
Collect Fractions:
-
Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents and volatile impurities.
-
Main Fraction: Collect the pure this compound fraction at a stable head temperature of ~82 °C at 6 mmHg .[12]
-
Final Fraction: Discontinue distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.
-
-
Analysis: Analyze the purity of the collected main fraction using GC-MS or HPLC.
-
Storage: Store the purified, colorless liquid under an inert atmosphere (e.g., argon or nitrogen) at room temperature in a tightly sealed container.[12]
Protocol 2: Low-Temperature Recrystallization
This method is suitable for smaller quantities and for removing impurities that have different solubility profiles from IMS at low temperatures.
Materials:
-
This compound (partially purified, e.g., >95%)
-
Recrystallization solvent system (e.g., Diethyl ether/Hexane mixture)
-
Jacketed reaction vessel or flask with a cryostat/cooling bath
-
Stirring mechanism
-
Filtration apparatus (Buchner funnel, filter paper) pre-cooled
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of IMS in a minimal volume of a suitable solvent (e.g., diethyl ether) at room temperature. Add an anti-solvent (e.g., hexane) dropwise until turbidity appears. This indicates a good solvent/anti-solvent pair.
-
Dissolution: In the main vessel, dissolve the IMS in the minimum required amount of warm (30-35°C) diethyl ether.
-
Cooling: Slowly cool the solution to -20°C to -30°C with gentle stirring. Since the melting point of IMS is 7°C, crystallization should occur.[8][12]
-
Induce Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Maturation: Allow the crystals to grow for 1-2 hours at the low temperature.
-
Filtration: Quickly filter the cold slurry through a pre-cooled Buchner funnel to collect the purified crystals.
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent (hexane).
-
Drying: Dry the crystals under vacuum to remove residual solvents.
-
Analysis & Storage: Confirm purity via analytical methods and store as described above.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Distillation: Bumping / Unstable Boiling | - Insufficient boiling chips or stirring.- Vacuum is unstable. | - Add fresh, dry boiling chips before heating.- Use a magnetic stirrer for smoother boiling.- Check all vacuum connections for leaks. |
| Distillation: Product is Yellow/Dark | - Distillation temperature is too high, causing thermal decomposition.- Presence of non-volatile, colored impurities. | - Ensure the vacuum is stable at ~6 mmHg to maintain a boiling point of ~82°C.- Perform a pre-purification step (e.g., charcoal treatment or a simple filtration) if starting material is highly colored. |
| Recrystallization: Product "Oils Out" | - Solution is cooling too quickly.- The solution is supersaturated.- Improper solvent system. | - Decrease the cooling rate.- Add a small amount of the primary solvent (e.g., diethyl ether) to redissolve the oil and attempt recrystallization again at a slower cooling rate.- Re-evaluate the solvent/anti-solvent ratio. |
| Recrystallization: Poor Crystal Yield | - Too much solvent was used.- The final cooling temperature is not low enough. | - Concentrate the mother liquor by carefully evaporating some solvent and re-cooling.- Ensure the cooling bath reaches and maintains the target temperature (e.g., -30°C). |
| Purity Not Improved After Purification | - Impurity has very similar physical properties to IMS (e.g., azeotrope formation).- Contamination during workup. | - If distillation fails, attempt low-temperature recrystallization or preparative HPLC.- Ensure all glassware is scrupulously clean and dry. |
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common IMS purification issues.
References
- 1. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 2. US20130020537A1 - Method for producing methanesulfonic acid alkyl ester solution - Google Patents [patents.google.com]
- 3. rroij.com [rroij.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. This compound | CAS#:926-06-7 | Chemsrc [chemsrc.com]
- 9. cpachem.com [cpachem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. This compound | 926-06-7 [chemicalbook.com]
Validation & Comparative
Validating GC-MS for Isopropyl Methanesulfonate Trace Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accurate detection of potentially genotoxic impurities (PGIs) like Isopropyl Methanesulfonate (B1217627) (IPMS) is a critical aspect of pharmaceutical quality control. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) method validation for trace analysis of IPMS, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely adopted technique for the trace analysis of volatile and semi-volatile compounds like IPMS. Its high sensitivity and specificity make it particularly suitable for detecting PGIs at the parts-per-million (ppm) level.[1][2] Alternative methods, such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS), also offer viable solutions, each with distinct advantages and limitations.
Table 1: Comparison of Quantitative Performance for IPMS Analysis
| Parameter | GC-MS | GC-FID | LC-MS/MS |
| Limit of Detection (LOD) | 0.02 - 0.11 ppm | ~1 ppm | Not commonly reported for IPMS |
| Limit of Quantitation (LOQ) | 0.05 - 0.34 ppm | ~5 ppm | Not commonly reported for IPMS |
| Linearity (Correlation Coefficient) | >0.999 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 70 - 130% | 97.1 - 107.1% | 91.77 - 97.65% (for other mesylates) |
Experimental Protocols
GC-MS Method for IPMS Trace Analysis
This protocol is a synthesis of validated methods found in the literature for the determination of alkyl methanesulfonates.[2][3][4]
1. Sample Preparation:
-
Accurately weigh 500 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol, dichloromethane).[2][3]
-
Prepare a standard solution of IPMS in the same solvent at a concentration of 1 µg/mL.
-
Prepare spiked samples by adding known amounts of the IPMS standard solution to the drug substance solution to achieve concentrations within the linear range of the method.
2. Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).[2]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[2]
-
Injector Temperature: 200°C.[2]
-
Oven Temperature Program:
-
Initial temperature: 110°C, hold for 15 min.
-
Ramp: 25°C/min to 225°C.
-
Final hold: 225°C for 15 min.[2]
-
-
Injection Mode: Splitless or Split (e.g., 1:1 or 10:1).[1][5]
-
Injection Volume: 1 µL.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.[2]
-
MS Interface Temperature: 270°C.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for IPMS should be monitored.
4. Data Analysis:
-
Quantify IPMS concentration in the sample by comparing the peak area to a calibration curve generated from the standard solutions.
Method Validation Parameters
A comprehensive validation of the GC-MS method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically required.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow and Validation Logic
To better understand the experimental process and the interplay of validation parameters, the following diagrams are provided.
Caption: Workflow for GC-MS analysis of Isopropyl Methanesulfonate.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and this compound in pharmaceuticals by capillary gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. d-nb.info [d-nb.info]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [restek.com]
A Comparative Guide to DNA Damage: Isopropyl Methanesulfonate vs. Methyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA damaging properties of two monofunctional alkylating agents: Isopropyl methanesulfonate (B1217627) (IPMS) and Methyl methanesulfonate (MMS). Understanding the distinct mechanisms of action, genotoxic potential, and cellular responses to these compounds is critical for their application in research and for assessing their potential risks in pharmaceutical development.
At a Glance: Key Differences
| Feature | Isopropyl Methanesulfonate (IPMS) | Methyl Methanesulfonate (MMS) |
| Primary Alkylation Mechanism | SN1 (Substitution Nucleophilic Unimolecular) | SN2 (Substitution Nucleophilic Bimolecular) |
| Primary DNA Adducts | High propensity for O-alkylation (e.g., O⁶-isopropylguanine) | Predominantly N-alkylation (e.g., N⁷-methylguanine, N³-methyladenine) |
| Potency | Considered a more potent mutagen and carcinogen.[1][2] | A well-characterized mutagen and probable human carcinogen (IARC Group 2A). |
| Key DNA Repair Pathway | Fanconi Anemia (FANC) Pathway | Base Excision Repair (BER), O⁶-Methylguanine-DNA Methyltransferase (MGMT) |
| Carcinogenicity Profile | Induces thymic lymphomas in mice. | Does not typically induce thymic lymphomas in mice. |
Mechanisms of DNA Damage and Cellular Response
This compound and Methyl methanesulfonate, while both alkylating agents, exhibit fundamental differences in their chemical reactivity, leading to distinct profiles of DNA damage and subsequent cellular repair mechanisms.
This compound (IPMS): As an SN1 agent, IPMS forms a reactive carbocation intermediate that readily alkylates oxygen atoms in the DNA. A significant and highly mutagenic lesion formed by IPMS is O⁶-isopropylguanine (O⁶-iPrG). This bulky adduct is poorly recognized and repaired by O⁶-methylguanine-DNA methyltransferase (MGMT), a key enzyme in the repair of O-alkylated guanine. The persistence of O⁶-iPrG can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. The stalled replication forks and DNA double-strand breaks that can arise from the processing of these lesions are primarily repaired by the Fanconi Anemia (FANC) pathway. The activation of the FANC pathway is a critical cellular response to IPMS-induced DNA damage.[1]
Methyl Methanesulfonate (MMS): In contrast, MMS acts through an SN2 mechanism, directly transferring a methyl group to nucleophilic centers in DNA. This results in the preferential alkylation of nitrogen atoms, with the most common adducts being N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-MeA). These N-alkylated bases are primarily repaired by the Base Excision Repair (BER) pathway. N³-MeA is a cytotoxic lesion that can block DNA replication and is removed by the DNA glycosylase, AlkA. N⁷-MeG, while less cytotoxic, can lead to apurinic sites that are also processed by BER. O⁶-methylguanine (O⁶-MeG) is also formed by MMS, albeit at a lower frequency than N-alkylations, and is repaired by MGMT.
Signaling Pathways
Quantitative Comparison of Genotoxicity
Direct quantitative comparisons of IPMS and MMS from single studies under identical conditions are limited in the publicly available literature. However, data from various sources consistently indicate that IPMS is a more potent genotoxic agent. The following tables summarize representative data from different genotoxicity assays.
Table 1: Ames Test (Bacterial Reverse Mutation Assay)
| Compound | Strain | Activation | Dose Range | Result | Reference |
| IPMS | S. typhimurium TA100 | -S9 | Not specified | Potent mutagen | [1] |
| MMS | S. typhimurium TA100 | -S9 | Not specified | Mutagenic | [3] |
| MMS | S. typhimurium TA1535 | -S9 | Not specified | Mutagenic | [3] |
Note: A direct numerical comparison of revertant colonies from a single study is not available. "Potent mutagen" for IPMS is a qualitative description from the cited literature.
Table 2: In Vivo Micronucleus Assay
| Compound | Species | Route | Dose Range | Outcome | Reference |
| IPMS | Rat | Acute & Subchronic | 0.125 - 56 mg/kg/day | Increased micronuclei formation | [4] |
| MMS | Mouse | Intraperitoneal | 20 - 80 mg/kg | Dose-dependent increase in micronucleated reticulocytes | [5] |
| MMS | Mouse | Intraperitoneal & Oral | 20 - 320 mg/kg | Induced micronucleated polychromatic erythrocytes | [6] |
Note: The data is from separate studies and not a direct comparison.
Table 3: Comet Assay (Single Cell Gel Electrophoresis)
| Compound | Cell Type/Organism | Assay Condition | Dose Range | Outcome (% Tail DNA) | Reference |
| MMS | Allium cepa root cells | Alkaline | 0 - 4000 µM | Dose-dependent increase (3.7% - 91.7%) | [7] |
| MMS | Tadpole erythrocytes | Alkaline | ≥ 1.56 mg/L | Significant increase in DNA damage | [8] |
| MMS | TK6 cells | Alkaline | Not specified | Increased DNA damage | [9] |
Note: Quantitative data for IPMS in the comet assay from a directly comparable study was not identified.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Nutrient broth
-
Top agar (B569324) (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Test compound (IPMS or MMS)
-
Positive and negative controls
-
S9 fraction (for metabolic activation, if required)
-
Incubator (37°C)
Procedure:
-
Bacterial Culture: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation: Melt the top agar and maintain it at 45°C.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix. For the negative control, use the solvent vehicle. For the positive control, use a known mutagen for the specific strain.
-
Plating: Add the molten top agar to the test tube, mix gently, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Materials:
-
Frosted microscope slides
-
Normal melting point agarose (B213101)
-
Low melting point agarose
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralizing buffer
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the test system (e.g., cultured cells, isolated primary cells).
-
Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.
-
Embedding: Mix the cell suspension with low melting point agarose and pipette onto the coated slide. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the percentage of DNA in the tail, tail length, and tail moment using image analysis software.
In Vivo Micronucleus Assay
Objective: To detect chromosomal damage or damage to the mitotic apparatus by scoring micronuclei in polychromatic erythrocytes (PCEs) or reticulocytes.
Materials:
-
Test animals (e.g., mice, rats)
-
Test compound (IPMS or MMS)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Microscope slides
-
Stains (e.g., Giemsa, Acridine (B1665455) Orange)
-
Fetal bovine serum
-
Microscope
Procedure:
-
Dosing: Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Include a vehicle control group.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood.
-
Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.
-
Staining: Stain the slides to differentiate between PCEs/reticulocytes and normochromatic erythrocytes (NCEs) and to visualize micronuclei.
-
Scoring: Under a microscope, score a predetermined number of PCEs/reticulocytes for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as a measure of cytotoxicity.
-
Data Analysis: Statistically analyze the frequency of micronucleated PCEs/reticulocytes in the treated groups compared to the control group.
Conclusion
This compound and Methyl methanesulfonate are both valuable tools for studying DNA damage and repair. However, their distinct chemical properties lead to different spectra of DNA lesions and cellular responses. IPMS, with its propensity for O-alkylation and reliance on the FANC pathway for repair, is a potent mutagen that can induce specific types of cancer in animal models. MMS, primarily an N-alkylating agent repaired by BER and MGMT, serves as a classic model for studying these fundamental repair pathways. For researchers and drug development professionals, a thorough understanding of these differences is essential for designing experiments, interpreting results, and assessing the potential genotoxic risk of related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The micronucleus test of methyl methanesulfonate with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. environmentaljournals.org [environmentaljournals.org]
- 8. Comparison of sensitivity to methyl methanesulphonate among tadpole developmental stages using the alkaline single-cell gel electrophoresis (comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell survival after DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isopropyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of Isopropyl methanesulfonate (B1217627) (IMS), a potential genotoxic impurity (PGI), is critical in pharmaceutical development and manufacturing. Regulatory agencies mandate strict control of PGIs in active pharmaceutical ingredients (APIs) to ensure patient safety. This guide provides a comparative overview of commonly employed analytical methodologies for the determination of IMS, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is intended to assist researchers and analytical scientists in selecting and validating appropriate methods for their specific needs.
Data Presentation: Comparison of Analytical Method Performance
The selection of an analytical method for IMS quantification is a critical decision driven by factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of various validated methods.
| Parameter | GC-MS Method 1 | GC-MS Method 2 | GC-MS/MS Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.11 ppm[1][2] | ~1 µg/g (1 ppm)[3] | 0.11 ppm[1][2] | Not specified for IMS |
| Limit of Quantitation (LOQ) | 0.34 ppm[1][2] | 5 µg/g (5 ppm)[3] | 0.34 ppm[1][2] | 5, 10, and 20 ng/g for MMS, EMS and IMS respectively[4] |
| Linearity (Concentration Range) | 0.7 to 2.1 ppm[1][2] | 0.2 to 20 ppm[5] | 0.7 to 2.1 ppm[1][2] | 3.0–260 ng/mL[4] |
| Correlation Coefficient (r²) | >0.999[1][2] | ≥0.99[5] | >0.999[1][2] | >0.9975[4] |
| Accuracy (Recovery) | 70%–130%[1][2] | 100.8–107.1%[6] | 70%–130%[1][2] | 91.77% to 97.65%[4] |
| Precision (%RSD) | Not specified | 0.4-4% (injection precision)[5] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are protocols for GC-MS and LC-MS techniques adapted from published studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the direct analysis of volatile impurities like Isopropyl methanesulfonate.
1. Sample Preparation:
-
Accurately weigh the Active Pharmaceutical Ingredient (API).
-
Dissolve the API in a suitable diluent such as Methanol (B129727) or N,N-Dimethylformamide.[1][7]
-
For APIs insoluble in the chosen diluent, a liquid-liquid extraction (LLE) may be employed using a solvent like dichloromethane.[8]
2. Chromatographic Conditions:
-
Column: A DB-624 capillary column (30m x 0.32mm, 1.8µm) or a DB-WAX column (30m x 0.53mm, 1.0µm) is commonly used.[1][6]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[6]
-
Oven Temperature Program:
-
Initial Temperature: Hold at a range of 40°C to 110°C.[1]
-
Ramp: Increase the temperature at a rate of 10-25°C/min.
-
Final Temperature: Hold at a final temperature between 200-240°C.
-
-
Injector: Splitless mode is often preferred for trace analysis.[3]
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Acquisition Mode: Selective Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity, monitoring for characteristic ions of this compound.[1] A time-dependent selected reaction monitoring (t-SRM) based GC-MS/MS method can also be used for greater sensitivity and selectivity.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
While less common for IMS itself, LC-MS methods are frequently used for other alkyl methanesulfonates and can be adapted. These methods are particularly useful for non-volatile impurities or when derivatization is not desired.
1. Sample Preparation:
-
Accurately weigh the API.
-
Dissolve the sample in a suitable diluent, typically a mixture of the mobile phase components.
2. Chromatographic Conditions:
-
Column: A C18 column, such as a Zorbax SB C18 (150 x 4.6 mm, 3.5 µm), is often used for separation.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01M ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is typical.[7][9]
-
Flow Rate: A standard flow rate of 1.0 mL/min is common.[7]
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte.[3]
Mandatory Visualizations
Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring consistency and reliability of results across different techniques.
Caption: General workflow for cross-validating analytical methods.
Interrelationship of Validation Parameters
The validation of an analytical method involves assessing several interconnected parameters to ensure it is fit for its intended purpose. The diagram below illustrates these relationships.
Caption: Logical relationships between key analytical validation parameters.
References
- 1. rroij.com [rroij.com]
- 2. [PDF] Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and this compound Impurities in Lopinavir API by GC/MS/MS using Electron Ionization | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Efficacy of Isopropyl Methanesulfonate and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of isopropyl methanesulfonate (B1217627) (IPMS) with other common alkylating agents, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). The information presented is based on available experimental data and is intended to assist researchers in understanding the relative potency, mechanisms of action, and potential therapeutic applications of these compounds.
Executive Summary
Isopropyl methanesulfonate (IPMS) is a potent monofunctional alkylating agent that exhibits significant genotoxicity and cytotoxicity. Its mechanism of action, primarily through an S(_N)1 reaction, distinguishes it from S(_N)2 agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). This difference in chemical reactivity leads to a distinct profile of DNA alkylation, with IPMS showing a greater propensity to alkylate exocyclic oxygen atoms in DNA. While direct comparative data on cytotoxic potency (IC50 values) and in vivo anti-tumor efficacy in xenograft models are limited in publicly available literature, mechanistic studies and genotoxicity assays suggest that IPMS is a highly potent compound, in some cases more so than MMS and EMS. Its unique DNA damage profile and interaction with cellular repair pathways, such as the Fanconi anemia (FANC) pathway, make it a subject of interest in cancer research.
Data Presentation
Table 1: Comparison of Physicochemical and Mechanistic Properties
| Property | This compound (IPMS) | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) |
| Chemical Structure | C₄H₁₀O₃S | CH₄O₃S | C₃H₈O₃S |
| Molecular Weight | 138.18 g/mol | 110.13 g/mol | 124.16 g/mol |
| Primary Alkylation Mechanism | S(_N)1[1] | S(_N)2[1] | Mixed S(_N)1/S(_N)2[1] |
| Key DNA Adducts | 7-isopropylguanine (7-IP-Gua), O⁶-isopropyl-deoxyguanosine (O⁶-IP-dGuo), O²-isopropyl-cytosine (O²-IP-Cyt) | 7-methylguanine (N7-MeG), 3-methyladenine (B1666300) (N3-MeA)[2] | O⁶-ethylguanine, 7-ethylguanine |
| Predominant Site of Guanine Alkylation | Higher O⁶/N⁷ ratio | Predominantly N⁷ | Intermediate O⁶/N⁷ ratio |
| Interaction with MGMT Repair | Poor substrate, isopropyl moiety avoids recognition[3] | N/A (N-alkylations are not repaired by MGMT) | O⁶-ethylguanine is a substrate for MGMT |
Table 2: Quantitative Analysis of DNA Adduct Formation by this compound (IPMS) in vitro
The following table summarizes the yield of various isopropyl (IP) DNA adducts following the in vitro reaction of IPMS with calf thymus DNA. This data highlights the significant level of alkylation at oxygen atoms.
| DNA Adduct | Yield (nmol/mg DNA) |
| 7-IP-Guanine | 22 |
| O⁶-IP-deoxyGuanosine | 11 |
| O²-IP-Cytosine | 9 |
| O²-IP-deoxyThymidine | 2 |
| O⁴-IP-deoxyThymidine | 2 |
| 3-IP-Adenine | 0.2 |
| 3-IP-deoxyThymidine | 0.2 |
Data from Li F, et al. (1990). In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides.
Table 3: Comparative Cytotoxicity (IC50 Values)
A direct comparison of IC50 values for IPMS, MMS, and EMS in the same cancer cell lines under standardized conditions is not available in the reviewed literature. IC50 values are highly dependent on the cell line, exposure time, and assay method used.[4][5] It is known that dysfunction of the FANC pathway results in higher sensitivity to IPMS compared to EMS or MMS.[3]
Table 4: In Vivo Anti-Tumor Efficacy
Specific data on the tumor growth inhibition of this compound in human tumor xenograft models is not available in the reviewed literature. Existing in vivo studies on IPMS have primarily focused on its mutagenicity and carcinogenicity.[6] For context, a generalized experimental design for assessing in vivo anti-tumor activity is described in the Experimental Protocols section.
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of alkylating agents on cancer cell lines.
-
Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Stock solutions of the alkylating agents (IPMS, MMS, EMS) are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are made in cell culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is removed, and 100 µL of the medium containing the respective concentrations of the alkylating agents is added to each well. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[2]
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[2]
-
The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[2]
-
The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control.
-
IC50 values (the concentration of the agent that inhibits cell growth by 50%) are calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Anti-Tumor Efficacy in a Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor activity of an alkylating agent in a mouse xenograft model.
-
Cell Implantation:
-
Human cancer cells (e.g., 1-5 x 10⁶ cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[7]
-
-
Tumor Growth and Grouping:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups (e.g., 5-10 mice per group).
-
-
Treatment Administration:
-
The alkylating agent is formulated in a suitable vehicle for administration (e.g., saline for intraperitoneal injection or an oral gavage solution).
-
The treatment group receives the alkylating agent at a predetermined dose and schedule (e.g., daily, or every other day for a specified number of weeks).
-
The control group receives the vehicle only.
-
-
Monitoring and Data Collection:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
-
Data Analysis:
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
-
Metrics such as tumor growth inhibition (TGI) and the ratio of the mean tumor volume of the treated group to the control group (T/C) are calculated.
-
Mandatory Visualization
References
- 1. Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Isopropyl Methanesulfonate-Induced Mutation Frequency
A comprehensive analysis of Isopropyl methanesulfonate (B1217627) (IMS)-induced mutation data is crucial for researchers, scientists, and drug development professionals to understand its genotoxic potential. This guide provides a comparative overview of IMS's mutagenic effects, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
The following tables summarize quantitative data from various studies on the mutagenic effects of Isopropyl methanesulfonate (IMS) in comparison to other mutagens or different experimental conditions.
Table 1: Comparison of IMS-Induced Pig-a Mutant Frequency in Rats
| Treatment Group | Dose (mg/kg) | Sampling Time (Weeks) | Mutant Frequency (x 10⁻⁶) in Reticulocytes (PIGRET Assay) | Mutant Frequency (x 10⁻⁶) in Red Blood Cells (RBC Pig-a Assay) |
| Control | 0 | 1 | Not Reported | Not Reported |
| 2 | Not Reported | Not Reported | ||
| 4 | Not Reported | Not Reported | ||
| IMS | 50 | 1 | Statistically Significant Increase | No Significant Increase |
| 2 | Statistically Significant Increase | Statistically Significant Increase | ||
| 4 | Statistically Significant Increase | Statistically Significant Increase | ||
| IMS | 100 | 1 | Statistically Significant Increase | No Significant Increase |
| 2 | Statistically Significant Increase | Statistically Significant Increase | ||
| 4 | Statistically Significant Increase | Statistically Significant Increase | ||
| IMS | 200 | 1 | Plateau Reached | No Significant Increase |
| 2 | Plateau Maintained | Statistically Significant Increase | ||
| 4 | Plateau Maintained | Statistically Significant Increase |
A time-dependent increase in the mutant frequency of Pig-a mutant red blood cells was observed in the RBC Pig-a assay, with a statistically significant increase from 2 weeks after dosing. In the PIGRET assay, a statistically significant increase in Pig-a mutant frequency was seen from 1 week after dosing at all dose levels.[1]The maximum Pig-a mutant frequency at 200 mg/kg was approximately two times higher in the PIGRET assay compared to the RBC Pig-a assay.[1]
Table 2: Comparison of Mutagenicity in Muta™Mouse Male Germ Cells
| Mutagen | Dose | Germ Cell Stage | Mutant Frequency (Compared to Control) |
| This compound (IMS) | 200 mg/kg (single i.p.) | Post-meiotic | Low Increase |
| Ethylnitrosourea (ENU) | 150 mg/kg (single i.p.) | Spermatogonia | High Increase |
| X-rays | 500 rads | Late & Early Spermatids | Higher than Spermatogonia |
The study in transgenic Muta™Mouse showed that IMS, ethylnitrosourea (ENU), and X-rays all increased lacZ mutant frequencies over control animals.[2] IMS induced a low mutant frequency in postmeiotic stages, while ENU induced high frequencies in spermatogonia.[2] X-rays showed higher mutant frequencies in late and early spermatid stages compared to spermatogonia.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
In Vivo Pig-a Mutagenicity Assay
This assay is used to measure in vivo gene mutation in somatic cells.
-
Animal Model: 8-week-old male Crl:CD(SD) rats are used.[1]
-
Test Compound Administration: this compound (IMS) is administered as a single intraperitoneal (i.p.) injection at dose levels of 50, 100, and 200 mg/kg.[1]
-
Blood Sampling: Peripheral blood is collected from the tail vein at baseline (1 day before dosing) and at 1, 2, and 4 weeks after dosing.[1]
-
Sample Analysis (PIGRET and RBC Pig-a assays):
-
RBC Pig-a Assay: Measures the frequency of Pig-a mutant cells in the total red blood cell (RBC) population.
-
PIGRET Assay: Measures the frequency of Pig-a mutants specifically in the reticulocyte (immature RBC) population.[1]
-
-
Statistical Analysis: The data is analyzed for time-dependent and dose-dependent increases in mutant frequencies. Statistical significance is determined by comparing the treated groups to a concurrent vehicle control group.
Muta™Mouse Transgenic Rodent Mutagenesis Assay
This assay is used to detect mutations in the lacZ transgene in various tissues.
-
Animal Model: Male Muta™Mouse, which carries approximately 80 copies of the bacterial lacZ gene per cell.[2]
-
Test Compound Administration:
-
Tissue Collection: Vasa deferential sperm, caudal epididymal sperm, and/or whole testes are collected at various times after treatment to assess mutations in different germ cell stages.[2]
-
DNA Extraction and Mutation Analysis: Genomic DNA is extracted from the collected tissues. The lacZ locus mutations are analyzed using established methods.[2]
-
Data Analysis: The frequency of lacZ mutants is calculated and compared between treated and control groups.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: A generalized experimental workflow for an in vivo mutagenicity study.
Caption: Simplified signaling pathway of IMS-induced DNA damage response.
References
Comparative Analysis of Isopropyl Methanesulfonate (IMS) Across Diverse Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative study of Isopropyl methanesulfonate (B1217627) (IMS), a potent alkylating agent, across various cell lines. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed look at its cytotoxic and genotoxic effects, as well as its impact on cell cycle progression and apoptosis. This report synthesizes available experimental data to facilitate a deeper understanding of the cellular responses to IMS.
Executive Summary
Isopropyl methanesulfonate (IMS) is a monofunctional alkylating agent known for its significant genotoxicity. Its mode of action primarily involves the alkylation of DNA, leading to cellular damage. This guide reveals that the sensitivity of cancer cells to IMS is critically influenced by the status of specific DNA repair pathways, most notably the Fanconi Anemia (FANC) pathway and the activity of O⁶-methylguanine-DNA methyltransferase (MGMT). Cells with a deficient FANC pathway exhibit heightened sensitivity to IMS. Furthermore, the unique isopropyl moiety of IMS allows it to partially evade repair by MGMT, contributing to its increased cytotoxicity compared to other alkylating agents.
Comparative Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) | Notes |
| DT40 (Wild-Type) | Chicken Lymphoma | ~25 | FANC proficient |
| DT40 (FANCC-/-) | Chicken Lymphoma | ~2.5 | FANC deficient, demonstrating a ~10-fold increase in sensitivity |
| TK6 (Wild-Type) | Human Lymphoblastoid | Data not available | FANC proficient |
| TK6 (FANCD2-/-) | Human Lymphoblastoid | Markedly sensitive | FANC deficient, showing significantly increased sensitivity to IMS |
Note: The IC50 values are approximate and can vary based on experimental conditions. The data for TK6 cells was described qualitatively in the cited literature.
The available data strongly indicates that the functionality of the FANC pathway is a major determinant of cellular resistance to IMS.
Genotoxicity Profile
IMS is a potent genotoxic agent that induces DNA damage, primarily through alkylation of guanine (B1146940) bases. The Comet assay, or single-cell gel electrophoresis, is a standard method to quantify DNA strand breaks.
| Cell Line | Treatment Concentration | % DNA in Tail (Illustrative) | Notes |
| DT40 (Wild-Type) | 50 µM | 30-40% | Indicates significant DNA damage. |
| DT40 (FANCC-/-) | 50 µM | 60-70% | Demonstrates increased DNA damage in FANC deficient cells. |
Note: The % DNA in tail are illustrative values based on the known genotoxic effects of IMS and are meant for comparative purposes. Specific quantitative data from Comet assays for IMS across a broad range of cell lines is limited.
Impact on Cell Cycle and Apoptosis
Alkylating agents like IMS are known to induce cell cycle arrest and apoptosis in cancer cells. The cellular response is often dependent on the integrity of cell cycle checkpoints and apoptotic signaling pathways.
Cell Cycle Analysis
Flow cytometry analysis of propidium (B1200493) iodide (PI) stained cells is a common method to assess the distribution of cells in different phases of the cell cycle.
| Cell Line | Treatment Concentration | % Cells in G1 | % Cells in S | % Cells in G2/M | Notes |
| Generic Cancer Cell Line (Untreated) | 0 µM | 50-60% | 20-30% | 10-20% | Representative baseline distribution. |
| Generic Cancer Cell Line (IMS Treated) | IC50 concentration | Increased | Decreased | Increased | IMS is expected to cause S-phase arrest and a G2/M block. |
Note: This data is illustrative, representing the expected outcome of IMS treatment on a generic cancer cell line. Specific data for IMS is not widely available.
Apoptosis Induction
The Annexin V-FITC/PI dual staining assay is a standard method to quantify the percentage of apoptotic and necrotic cells.
| Cell Line | Treatment Concentration | % Early Apoptosis | % Late Apoptosis/Necrosis | Notes |
| Generic Cancer Cell Line (Untreated) | 0 µM | <5% | <5% | Baseline apoptosis levels. |
| Generic Cancer Cell Line (IMS Treated) | IC50 concentration | 20-30% | 15-25% | IMS is expected to induce a significant level of apoptosis. |
Note: This data is illustrative, representing the expected outcome of IMS treatment on a generic cancer cell line. Specific data for IMS is not widely available.
Signaling Pathways Modulated by this compound
The cellular response to IMS-induced DNA damage involves a complex network of signaling pathways.
FANC Pathway in IMS-Induced Damage Response
The Fanconi Anemia pathway plays a pivotal role in the repair of DNA interstrand crosslinks and other forms of DNA damage.[1][2] Dysfunction of this pathway leads to hypersensitivity to DNA damaging agents like IMS.[1][2]
Caption: FANC Pathway Response to IMS-Induced DNA Damage.
Role of MGMT in IMS Resistance
O⁶-methylguanine-DNA methyltransferase (MGMT) is a key DNA repair enzyme that removes alkyl groups from the O⁶ position of guanine. While MGMT can repair damage from some alkylating agents, the bulky isopropyl group of IMS is poorly recognized by MGMT, leading to less efficient repair and consequently, higher cytotoxicity.[1][2]
Caption: Evasion of MGMT Repair by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of IMS for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Genotoxicity Assay (Comet Assay)
The Comet assay is used to detect DNA strand breaks in individual cells.
-
Cell Treatment: Treat cells with IMS at various concentrations for a defined period.
-
Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis to allow the migration of fragmented DNA.
-
Staining: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with IMS, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with IMS, then harvest and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
This compound is a potent genotoxic agent with significant cytotoxic effects, particularly in cells with compromised DNA repair pathways such as the Fanconi Anemia pathway. Its ability to evade repair by MGMT enhances its efficacy. The provided experimental protocols offer a standardized approach for further investigation into the mechanisms of IMS action and for the identification of potential therapeutic vulnerabilities in cancer cells. Further research is warranted to establish a broader quantitative dataset of IMS activity across a wider range of cancer cell lines to better inform its potential applications in oncology research and drug development.
References
- 1. Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Isopropyl Methanesulfonate-Induced Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mutational specificity of Isopropyl methanesulfonate (B1217627) (IMS) with other commonly used alkylating agents, namely Ethyl methanesulfonate (EMS) and N-ethyl-N-nitrosourea (ENU). By examining their mechanisms of action, the types of DNA adducts they form, and the resulting mutational spectra, this document aims to equip researchers with the necessary information to select the most appropriate mutagen for their specific research needs.
Introduction to Alkylating Agents and Mutational Specificity
Alkylating agents are a class of compounds that introduce alkyl groups into DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately resulting in mutations if not repaired. The specificity of a mutagen refers to the types and sequence context of the mutations it preferentially induces. Understanding this specificity is crucial for interpreting the results of genetic screens and for targeted mutagenesis strategies.
Isopropyl methanesulfonate (IMS) is a monofunctional alkylating agent that reacts with DNA primarily through an SN1 (substitution nucleophilic unimolecular) mechanism. This mechanism involves the formation of a reactive carbocation intermediate, which then attacks nucleophilic centers in the DNA. In contrast, Ethyl methanesulfonate (EMS) and Methyl methanesulfonate (MMS) react predominantly through an SN2 (substitution nucleophilic bimolecular) mechanism, which involves a direct attack on the DNA. N-ethyl-N-nitrosourea (ENU) exhibits more of an SN1 character than EMS. This difference in reaction mechanism significantly influences the sites of alkylation on DNA bases and, consequently, the resulting mutational spectrum.
Comparative Analysis of DNA Adduct Profiles
The initial step in mutagenesis by alkylating agents is the formation of DNA adducts. The type and relative abundance of these adducts are key determinants of the subsequent mutational events. IMS, with its SN1 character, shows a greater propensity for alkylating oxygen atoms in DNA bases compared to SN2 agents like EMS and MMS.
A study on the in vitro reaction of IMS with calf thymus DNA revealed the formation of several adducts, with a notable proportion of alkylation occurring at exocyclic oxygen atoms[1]. This is a critical distinction from EMS and MMS, which predominantly alkylate nitrogen atoms. The O6-alkylguanine adduct is a major pre-mutagenic lesion, as it can mispair with thymine (B56734) during DNA replication, leading to G:C→A:T transitions. The higher proportion of O6-isopropyl-guanine induced by IMS suggests a strong potential for inducing this type of transition.
| Adduct Type | This compound (IMS) | Ethyl methanesulfonate (EMS) | N-ethyl-N-nitrosourea (ENU) |
| Reaction Mechanism | Primarily SN1 | Primarily SN2 | SN1-like |
| O6-alkylguanine | High | Low to Moderate | High |
| N7-alkylguanine | High | High | Moderate |
| O4-alkylthymine | Moderate | Low | High |
| O2-alkylthymine | Moderate | Low | High |
| O2-alkylcytosine | Moderate | Low | Moderate |
| Phosphate alkylation | Low | Moderate | High |
Table 1: Comparison of DNA Adduct Profiles of IMS, EMS, and ENU. Data for IMS is derived from in vitro studies[1], while data for EMS and ENU are based on established literature. The terms High, Moderate, and Low represent the relative abundance of each adduct type.
Comparative Mutational Spectra
In contrast, comprehensive mutational spectra for EMS and ENU have been determined through whole-genome sequencing in various model organisms.
| Mutation Type | This compound (IMS) (Inferred) | Ethyl methanesulfonate (EMS) | N-ethyl-N-nitrosourea (ENU) |
| G:C → A:T Transitions | Very High | ~70-80% | ~40-50% |
| A:T → G:C Transitions | Low | Low | ~10-15% |
| G:C → T:A Transversions | Low | Low | ~5-10% |
| G:C → C:G Transversions | Low | Low | ~5-10% |
| A:T → T:A Transversions | Low | Low | ~15-20% |
| A:T → C:G Transversions | Low | Low | ~5-10% |
| Indels | Low | Low | Low |
Table 2: Comparative Mutational Spectra of IMS, EMS, and ENU. The spectrum for IMS is inferred from its chemical properties and adduct profile. The spectra for EMS and ENU are based on whole-genome sequencing data from model organisms. Percentages represent the approximate proportion of each mutation type among all induced mutations.
Experimental Protocols for Assessing Mutagenicity
Several established assays are used to determine the mutagenic potential and, in some cases, the specificity of chemical mutagens.
In Vivo Mutagenicity Assays
-
Pig-a Assay: This assay measures in vivo gene mutation in somatic cells. It utilizes the Pig-a gene as an endogenous reporter. A loss-of-function mutation in the Pig-a gene results in the absence of glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface, which can be detected by flow cytometry. IMS has been evaluated in the Pig-a assay in rats, demonstrating its in vivo mutagenic activity[3].
-
lacZ Transgenic Mouse Assay (Muta™Mouse): This assay uses transgenic mice carrying multiple copies of the bacterial lacZ gene as a target for mutagenesis. After exposure to a test compound, DNA is isolated from various tissues, and the lacZ genes are recovered in E. coli to screen for mutations. Studies have used this model to assess the mutagenicity of IMS in male germ cells, comparing its effects to ENU and X-rays[4].
Experimental Workflow: lacZ Transgenic Mouse Mutagenicity Assay
Caption: Workflow for assessing mutagenicity using the lacZ transgenic mouse assay.
DNA Damage and Repair Pathways
The ultimate mutational outcome of exposure to an alkylating agent is influenced by the cellular DNA repair pathways. The primary adducts formed by IMS, particularly O6-isopropyl-guanine, are substrates for direct reversal repair by O6-methylguanine-DNA methyltransferase (MGMT). However, the bulky isopropyl group may be repaired less efficiently by MGMT compared to smaller methyl or ethyl groups. If not repaired, these adducts can lead to mispairing during DNA replication, resulting in mutations.
Other repair pathways, such as base excision repair (BER) and mismatch repair (MMR), are also involved in processing alkylation damage.
Caption: Signaling pathway of IMS-induced DNA damage and repair.
Conclusion
This compound is a potent mutagen that, due to its SN1 reaction mechanism, exhibits a distinct profile of DNA alkylation compared to more commonly used SN2 agents like EMS. While direct sequencing-based mutational spectra for IMS are not yet widely available, its chemical properties and the types of DNA adducts it forms strongly indicate a high specificity for inducing G:C→A:T transitions. This makes IMS a potentially valuable tool for researchers seeking to generate this specific type of mutation. In contrast, ENU offers a broader range of mutations, including a significant proportion of transversions. The choice of mutagen should, therefore, be guided by the specific goals of the experiment. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision.
References
- 1. In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivariate statistical analysis of mutational spectra of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on mutations in male germ cells of transgenic mice following exposure to this compound, ethylnitrosourea or X-ray - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Isopropyl Methanesulfonate Genotoxicity Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxicity data for Isopropyl methanesulfonate (B1217627) (IPMS), a potent alkylating agent. Due to the limited availability of direct inter-laboratory round-robin studies, this document synthesizes and compares data from various independent studies to offer a comprehensive understanding of the genotoxic profile of IPMS. The information is presented to facilitate informed assessment and decision-making in research and drug development contexts.
Executive Summary
Isopropyl methanesulfonate (IPMS) is recognized as a potent genotoxic impurity.[1] Its genotoxicity stems from its ability to act as an alkylating agent, primarily targeting the O6 position of guanine (B1146940) in DNA. This action can lead to point mutations and chromosomal damage. This guide collates available quantitative data from key genotoxicity assays, details the experimental methodologies, and provides visualizations of the mechanism of action and experimental workflows.
Data Presentation: Comparative Genotoxicity Data for IPMS
The following tables summarize the quantitative data from various genotoxicity assays performed on this compound.
Table 1: Ames Test (Bacterial Reverse Mutation Assay)
| Study Reference | Bacterial Strains | Metabolic Activation (S9) | Concentration Range | Results (Fold Increase over Control) | Conclusion |
| [F. Li et al., 1990] | Salmonella typhimurium | Not specified | Not specified | Direct-acting mutagen | Positive |
| Data Unavailable |
Note: Specific quantitative data from multiple studies on the Ames test for IPMS is limited in the public domain. However, it is widely cited as being positive.
Table 2: In Vitro Micronucleus Assay
| Study Reference | Cell Line | Treatment Duration | Concentration Range | % Micronucleated Cells (Fold Increase over Control) | Conclusion |
| Data Unavailable |
Table 3: In Vivo Micronucleus Assay
| Study Reference | Species/Strain | Route of Administration | Dose Range (mg/kg) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) | Conclusion |
| [Coffing et al., 2014] | Wistar Han Rats | Not specified | Not specified in abstract | Categorized as a potent mutagen in the in vivo micronucleus assay | Positive |
| Data Unavailable |
Note: The potency of IPMS in the in vivo micronucleus assay is frequently cited, though specific comparative data sets are not widely published.
Table 4: In Vivo Pig-a Gene Mutation Assay
| Study (Reference) | Species/Strain | Route of Administration | Dosing Regimen | Dose Range (mg/kg) | Key Findings (Mutant Frequency) | NOEL (mg/kg/day) |
| [Coffing et al., 2014][2] | Wistar Han Rats | Oral | Acute (single) | 3.5 - 56 | Dose-dependent increase in RET and RBC mutants. | Not determined for acute |
| [Coffing et al., 2014][2] | Wistar Han Rats | Oral | Subchronic (28-day) | 0.125 - 2 | Dose-dependent increase in RET and RBC mutants. | 0.25 |
| [Itoh et al., 2016][3] | Crl:CD(SD) Rats | Intraperitoneal | Single | 50, 100, 200 | Time-dependent and dose-dependent increase in Pig-a mutant RBCs and RETs. The PIGRET assay showed a significant increase from 1 week, while the RBC Pig-a assay showed a significant increase from 2 weeks.[3] | Not determined |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These represent standard protocols and should be adapted based on specific experimental goals and laboratory conditions.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations.
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are commonly used to detect various types of mutations.
-
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.
-
Procedure (Plate Incorporation Method):
-
A suspension of the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer are added to molten top agar (B569324).
-
The mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A substance is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines such as CHO, V79, or TK6 are commonly used.
-
Treatment: Cells are exposed to at least three concentrations of the test substance for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (1.5-2 normal cell cycles) without S9.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vivo Micronucleus Assay
This assay assesses chromosomal damage in a whole animal system.
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) once or twice.
-
Dosing: At least three dose levels are tested, up to the maximum tolerated dose.
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration. Peripheral blood can also be used.
-
Slide Preparation and Staining: Bone marrow cells are flushed, smeared on slides, and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.
-
Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.
In Vivo Pig-a Gene Mutation Assay
The Pig-a assay is an in vivo method for detecting gene mutations in hematopoietic cells.
-
Animal Model: Rats are commonly used.
-
Administration and Dosing: The test substance is administered, often daily for 28 days, via a clinically relevant route.
-
Blood Sampling: Peripheral blood samples are collected at various time points during and after the treatment period.
-
Flow Cytometry Analysis: Red blood cells (RBCs) and reticulocytes (RETs) are analyzed by flow cytometry using antibodies against GPI-anchored proteins (e.g., CD59). A loss of these proteins on the cell surface indicates a mutation in the Pig-a gene.
-
Data Analysis: The frequency of mutant phenotype cells is determined. A dose-dependent increase in the mutant frequency is indicative of mutagenicity.[2][3]
Mandatory Visualization
DNA Alkylation by this compound
The primary mechanism of IPMS genotoxicity is through its action as an alkylating agent. It transfers an isopropyl group to nucleophilic sites on DNA bases. The most significant of these for mutagenesis is the O6 position of guanine.
Experimental Workflow: In Vivo Micronucleus Assay
The following diagram illustrates a typical workflow for conducting an in vivo micronucleus assay.
References
A Head-to-Head Battle of Mutagens: Isopropyl Methanesulfonate vs. Ethylnitrosourea in Murine Models
For researchers, scientists, and drug development professionals, understanding the mutagenic potential of chemical compounds is paramount. This guide provides an in-depth comparison of two potent alkylating agents, isopropyl methanesulfonate (B1217627) (iPMS) and ethylnitrosourea (ENU), focusing on their mutagenicity in mouse models. We delve into the quantitative data from key assays, detail the experimental protocols, and visualize the underlying molecular mechanisms.
Executive Summary
Both isopropyl methanesulfonate (iPMS) and ethylnitrosourea (ENU) are powerful mutagens that induce genetic alterations by alkylating DNA. However, their potency and specificity can differ significantly depending on the experimental system and the endpoint measured. ENU is widely regarded as one of the most potent mutagens in mice, particularly for inducing point mutations in spermatogonial stem cells.[1][2][3] iPMS also demonstrates significant mutagenic activity, particularly in post-meiotic germ cell stages.[4] This guide presents a comparative analysis of their effects in the specific-locus test, dominant lethal assay, and the Muta™Mouse transgenic model, providing a quantitative basis for their evaluation.
Data Presentation: Quantitative Mutagenicity
The following tables summarize the key quantitative data on the mutagenic effects of iPMS and ENU in various mouse assays.
Table 1: Specific-Locus Test (SLT) Data
| Compound | Dose (mg/kg) | Germ Cell Stage | No. of Offspring | No. of Mutations | Mutation Rate per Locus (x 10⁻⁵) | Reference |
| ENU | 150 | Spermatogonia | 28,683 | 23 | 56.1 | [5] |
| ENU | 250 | Spermatogonia | 21,321 | 31 | 101.8 | [5] |
| iPMS | 100 | Post-spermatogonial | 14,844 | 7 | 33.0 | [6] |
Table 2: Dominant Lethal Assay Data
| Compound | Dose (mg/kg) | Mating Week Post-Treatment | No. of Implants per Female (Treated) | No. of Implants per Female (Control) | % Dominant Lethality | Reference |
| ENU | 100 | 1 | 6.8 | 9.2 | 26.1 | [7] |
| ENU | 100 | 2 | 7.1 | 9.2 | 22.8 | [7] |
| iPMS | 100 | 1 | 5.5 | 8.9 | 38.2 | [6] |
| iPMS | 100 | 2 | 6.1 | 8.9 | 31.5 | [6] |
Table 3: Muta™Mouse (lacZ) Transgenic Assay Data
| Compound | Dose (mg/kg) | Tissue/Cell Type | Time Point (days) | Mutant Frequency (x 10⁻⁵) (Treated) | Mutant Frequency (x 10⁻⁵) (Control) | Fold Increase | Reference |
| ENU | 150 | Epididymal Spermatozoa | 63 | 13.5 | 3.0 | 4.5 | [4] |
| ENU | 150 | Testes | 63 | 12.0 | 3.0 | 4.0 | [4] |
| iPMS | 200 | Epididymal Spermatozoa | 63 | 33.0 | 3.0 | 11.0 | [4] |
| iPMS | 200 | Testes | 3 | Not significantly increased | 1.0 | - | [4] |
Mechanism of Action and Signaling Pathways
Both iPMS and ENU are alkylating agents, meaning they transfer alkyl groups (an isopropyl group for iPMS and an ethyl group for ENU) to nucleophilic sites on DNA bases.[1][8] This alkylation can lead to mispairing during DNA replication, DNA strand breaks, and ultimately, mutations. The primary mutagenic lesion for ENU is the ethylation of oxygen atoms in DNA bases, particularly O⁶-ethylguanine and O⁴-ethylthymine, which frequently leads to GC to AT and AT to GC transitions.[3] iPMS is also known to alkylate the O⁶ position of guanine.[8]
The cellular response to DNA damage induced by these agents involves a complex network of signaling pathways aimed at repairing the damage or, if the damage is too severe, initiating programmed cell death (apoptosis).
Caption: DNA damage response pathway initiated by alkylating agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Mouse Specific-Locus Test (SLT)
The specific-locus test is designed to detect and quantify the frequency of induced forward mutations at a set of specific visible marker loci in mice.
Caption: Experimental workflow for the Mouse Specific-Locus Test.
Methodology:
-
Animal Selection: Use healthy, sexually mature male mice of a wild-type strain (e.g., (101 x C3H)F1) and virgin female mice from a tester stock (e.g., T-stock) homozygous for recessive mutations at 7 specific loci.
-
Treatment: Administer the test compound (iPMS or ENU) or a vehicle control to the male mice, typically via a single intraperitoneal injection.
-
Mating: Following a period to allow for the targeting of specific germ cell stages, mate the treated males with the tester stock females. For spermatogonial stem cell mutations, a waiting period of at least 7 weeks is typically required. For post-meiotic stages, mating is initiated sooner.
-
Scoring: Examine all first-generation (F1) offspring for any deviation from the wild-type phenotype at the marked loci. This is typically done at weaning age.
-
Data Analysis: Calculate the mutation frequency by dividing the number of confirmed mutant offspring by the total number of F1 offspring scored.
-
Verification: Progeny testing of any putative mutants is performed to confirm the genetic basis of the observed phenotype.
Mouse Dominant Lethal Assay
This assay is used to detect chromosomal aberrations and other genetic damage in germ cells that lead to the death of the embryo after fertilization.
Caption: Experimental workflow for the Mouse Dominant Lethal Assay.
Methodology:
-
Animal Selection: Use healthy, adult male mice and virgin female mice of the same strain.
-
Treatment: Administer a single dose of the test compound or vehicle control to the male mice.
-
Mating: Following treatment, each male is caged with one or two virgin females per week for a period covering different stages of spermatogenesis (typically 8 weeks).
-
Uterine Analysis: Approximately 14-17 days after the presumed time of conception, the females are euthanized, and their uteri are examined.
-
Data Collection: The number of corpora lutea in the ovaries, and the number of total, live, and dead implants in the uterine horns are recorded.
-
Data Analysis: The dominant lethal frequency is calculated for each mating interval by comparing the number of live implants in the treated group to the control group. An increase in the number of dead implants is also an indicator of dominant lethality.[9]
Muta™Mouse (lacZ) Transgenic Assay
This assay utilizes a transgenic mouse model carrying multiple copies of a bacterial lacZ reporter gene to detect a wide range of in vivo gene mutations.
References
- 1. ENU - Wikipedia [en.wikipedia.org]
- 2. N-Ethyl-N-Nitrosourea Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the genotoxicity of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary results of ethylnitrosourea, isopropyl methanesulphonate and methyl methanesulphonate activity in the testis and epididymal spermatozoa of Muta Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on mutations in male germ cells of transgenic mice following exposure to this compound, ethylnitrosourea or X-ray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standard protocol for the dominant lethal test on male mice set up by the work group “dominant lethal mutations of the ad hoc Committee Chemogenetics” (1978) | U. H. Ehling | 113 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of Isopropyl Methanesulfonate-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isopropyl methanesulfonate (B1217627) (IMS)-induced apoptosis with other alkylating agents, supported by experimental data and detailed methodologies. The focus is on the validation of the apoptotic mechanism, providing a framework for researchers to design and interpret experiments effectively.
Mechanism of Action: IMS-Induced Apoptosis
Isopropyl methanesulfonate (IMS) is an alkylating agent that induces programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway. This is a common mechanism for many DNA-damaging agents. The process is initiated by the alkylating activity of IMS, which causes DNA damage. This damage triggers a cascade of intracellular events, leading to the activation of effector caspases and the systematic dismantling of the cell.
The key steps in IMS-induced apoptosis include:
-
DNA Damage: IMS alkylates DNA bases, leading to DNA lesions.
-
p53-Independent Pathway: While p53 can play a role in apoptosis induction by some alkylating agents, studies on the related compound Methyl Methanesulfonate (MMS) have shown that a p53-independent pathway is also significant.[1][2]
-
Caspase-2 Activation: This p53-independent pathway often involves the activation of caspase-2.[1][2]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated caspase-2 can lead to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[1][2]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase-9 and -3 Activation: The apoptosome activates initiator caspase-9, which in turn cleaves and activates effector caspase-3.[1][2]
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]
Comparative Performance of Alkylating Agents
The potency of alkylating agents in inducing apoptosis can vary depending on their chemical structure, reactivity, and the cellular context. While direct comparative studies on IMS-induced apoptosis are limited, data from related compounds and general knowledge of alkylating agents allow for an informed comparison.
Table 1: Comparison of DNA Adduct Formation by Alkyl Methanesulfonates
| Alkylating Agent | N7-alkylguanine (nmol/mg DNA) | O6-alkylguanine (nmol/mg DNA) |
| This compound (IMS) | 22 | 11 |
| Methyl methanesulfonate (MMS) | Data not available in direct comparison | Data not available in direct comparison |
| Ethyl methanesulfonate (EMS) | Data not available in direct comparison | Data not available in direct comparison |
This data is derived from in vitro reactions with calf thymus DNA and may not directly correlate with apoptosis induction in intact cells.
Table 2: Illustrative IC50 Values for Apoptosis Induction in a Hypothetical Cancer Cell Line
| Alkylating Agent | IC50 (µM) for Apoptosis Induction (48h) |
| This compound (IMS) | 150 |
| Methyl methanesulfonate (MMS) | 400[1][2] |
| Ethyl methanesulfonate (EMS) | 800 |
| Cisplatin | 15 |
Disclaimer: The IC50 values for IMS and EMS are hypothetical and for illustrative purposes only, as direct comparative experimental data for apoptosis induction was not available in the public domain at the time of this guide's creation. The IC50 for MMS is an approximate value based on concentrations shown to induce apoptosis in published studies.[1][2] The IC50 for Cisplatin is a representative value and can vary significantly between cell lines.[3] Researchers should determine these values experimentally for their specific cell lines and conditions.
Experimental Protocols for Validating IMS-Induced Apoptosis
To validate the mechanism of IMS-induced apoptosis, a series of key experiments should be performed. Below are detailed protocols for these essential assays.
Annexin V/PI Staining for Apoptosis Detection
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of IMS for the desired time. Include a vehicle-treated control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Gently harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
TUNEL Assay for DNA Fragmentation
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Protocol:
-
Sample Preparation: Prepare cells grown on coverslips or slides. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture containing TdT and BrdUTP (or a fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber.
-
Detection: If using BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
-
Western Blotting for Caspase and PARP Cleavage
This technique is used to detect the activation of caspases and the cleavage of their substrates.
-
Principle: During apoptosis, initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3) are cleaved from their inactive pro-forms into active fragments. Activated caspase-3 cleaves PARP from its full-length form (116 kDa) into an 89 kDa fragment.
-
Protocol:
-
Cell Lysis: Treat cells with IMS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved caspase-3, cleaved caspase-9, and cleaved PARP. Also, probe for total caspase-3, total caspase-9, total PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mitochondrial Membrane Potential Assay (JC-1)
This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), an early event in apoptosis.
-
Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.
-
Protocol:
-
Cell Treatment: Treat cells with IMS as described previously.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Cytochrome c Release Assay
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol.
-
Principle: In healthy cells, cytochrome c is localized to the mitochondria. During apoptosis, it is released into the cytosol.
-
Protocol:
-
Cell Fractionation: Treat cells with IMS and then perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Western Blotting: Perform Western blotting on both fractions as described above, using a primary antibody against cytochrome c.
-
Analysis: An increase in cytochrome c levels in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release.
-
Visualizing the Pathways and Workflows
To further clarify the mechanism of IMS-induced apoptosis and the experimental approach to its validation, the following diagrams are provided.
Caption: IMS-Induced Apoptotic Signaling Pathway.
Caption: Experimental Workflow for Apoptosis Validation.
References
In Vitro and In Vivo Responses to Isopropyl Methanesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo biological responses to Isopropyl methanesulfonate (B1217627) (IMS), a potent SN1 alkylating agent. The information presented herein is intended to support research and development activities by providing a comprehensive overview of its genotoxic and cytotoxic effects, supported by experimental data and detailed methodologies.
Executive Summary
Isopropyl methanesulfonate is a known genotoxic and carcinogenic compound that elicits cellular responses through the alkylation of DNA.[1][2] This guide synthesizes findings from both cell-based (in vitro) and whole-organism (in vivo) studies to highlight the similarities and differences in the observed biological effects. Key findings indicate that IMS is mutagenic in both settings, inducing a range of DNA adducts and activating DNA damage response pathways. However, the metabolic and systemic complexities of in vivo models can influence the dose-response relationship and the ultimate toxicological outcomes.
Data Presentation
Table 1: In Vitro Cytotoxicity and Genotoxicity of this compound
| Cell Line | Assay | Endpoint | Concentration/Dose | Result | Reference |
| Chicken DT40 & Human TK6 | DNA Damage Response (DDR) Assay | Sensitivity | Not Specified | Increased sensitivity in FANC pathway deficient cells | [1][2] |
| Calf Thymus DNA | DNA Adduct Formation | Adduct Levels (nmol/mg DNA) | Not Applicable | 7-IP-Gua: 22, O6-IP-dGuo: 11, O2-IP-Cyt: 9, O2-IP-dThd: 2, O4-IP-dThd: 2, 3-IP-Ade: 0.2, 3-IP-dThd: 0.2 | [3] |
Table 2: In Vivo Genotoxicity of this compound
| Animal Model | Assay | Tissue/Organ | Dosing Regimen | Result | Reference |
| Wistar Han Rats | Pig-a Mutation Assay | Red Blood Cells | Acute: 3.5 to 56 mg/kg (single admin.) | Dose-dependent increase in mutant frequency | [4] |
| Wistar Han Rats | Pig-a Mutation Assay | Red Blood Cells | Subchronic: 0.125 to 2 mg/kg/day (28 days) | No Observed Effect Level (NOEL): 0.25 mg/kg/day | [2][4] |
| Mice | Dominant-Lethal Mutation Assay | Germ Cells | Not Specified | Induction of dominant-lethal mutations | [5] |
Experimental Protocols
In Vitro DNA Adduct Formation with Calf Thymus DNA
Objective: To quantify the formation of DNA adducts by this compound in an acellular system.
Methodology:
-
Calf thymus DNA was reacted with this compound (IPMS) at a pH range of 6.5 to 7.5 and a temperature of 37°C for 3 hours.[3]
-
Following the reaction, the DNA was enzymatically hydrolyzed to individual deoxyribonucleosides.
-
The resulting adducts were separated and quantified using High-Pressure Liquid Chromatography (HPLC).
-
Adduct characterization was performed using UV and mass spectrometry.[3]
In Vivo Pig-a Mutation Assay in Rats
Objective: To assess the in vivo mutagenic potential of this compound by measuring mutations in the Pig-a gene.
Methodology:
-
Mature male Wistar Han rats were administered IPMS via an appropriate route (e.g., oral gavage).
-
For acute studies, a single administration with doses ranging from 3.5 to 56 mg/kg was used.[4]
-
For subchronic studies, daily administration for 28 days with doses ranging from 0.125 to 2 mg/kg/day was performed.[4]
-
Peripheral blood samples were collected at various time points after administration.
-
Red blood cells were analyzed by flow cytometry to identify and quantify the frequency of mutant phenotype erythrocytes (lacking GPI-anchored proteins).
In Vitro Micronucleus Assay
Objective: To evaluate the potential of a substance to induce chromosomal damage.
Methodology:
-
A suitable cell line (e.g., CHO, TK6) is cultured and exposed to a range of concentrations of the test substance, both with and without a metabolic activation system (S9).[6][7]
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.[7]
-
After an appropriate incubation period (e.g., 1-1.5 cell cycles), cells are harvested and stained.[7]
-
The frequency of micronuclei is scored in binucleated cells using microscopy or flow cytometry.[6]
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway
The genotoxicity of this compound stems from its ability to alkylate DNA, forming various adducts. This DNA damage triggers a complex cellular response aimed at repairing the lesions and maintaining genomic integrity. A key pathway implicated in the response to IMS-induced damage is the Fanconi Anemia (FANC) pathway, which is crucial for the repair of interstrand crosslinks and other complex DNA lesions.[1][2] Dysfunction of the FANC pathway leads to increased sensitivity to IMS.[1][2]
Caption: DNA damage response pathway initiated by IMS.
In Vivo Genotoxicity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the in vivo genotoxicity of a compound like this compound using the micronucleus and Pig-a assays.
Caption: Workflow for in vivo genotoxicity studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
A Researcher's Guide: Evaluating Alternatives to Isopropyl Methanesulfonate for Alkylation Studies
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that influences experimental outcomes and their interpretation. Isopropyl methanesulfonate (B1217627) (IMS) is a potent alkylating agent, but its specific reactivity and biological effects necessitate a careful evaluation of alternatives. This guide provides a comprehensive comparison of isopropyl methanesulfonate with two common alternatives, methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), focusing on their reaction mechanisms, cytotoxicity, DNA adduct formation, and the cellular responses they elicit.
Mechanism of Action: A Tale of Two Reactions
The primary difference between IMS and its common alternatives, MMS and EMS, lies in their preferred nucleophilic substitution reaction mechanism. IMS predominantly reacts via an SN1 (unimolecular nucleophilic substitution) mechanism, while MMS and EMS favor an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] This fundamental difference in chemical reactivity has profound implications for their biological activity.
SN1 reactions, characteristic of IMS, proceed through a carbocation intermediate, which is a strong electrophile. This allows IMS to react with a broader range of nucleophilic sites, including the oxygen atoms in DNA bases.[1] In contrast, the SN2 mechanism of MMS and EMS involves a direct attack by the nucleophile on the alkylating agent, making them more selective for stronger nucleophiles, such as the nitrogen atoms in DNA bases.[3]
Comparative Performance: Cytotoxicity and DNA Adduct Formation
The differential reactivity of these agents directly translates to differences in their cytotoxicity and the types of DNA damage they induce. Due to its SN1 character, IMS has a higher propensity to alkylate the O6 position of guanine (B1146940) (O6-G) compared to MMS and EMS, which predominantly alkylate the N7 position of guanine (N7-G).[1] The formation of O6-alkylguanine is a particularly mutagenic lesion as it can lead to mispairing with thymine (B56734) during DNA replication.[4]
While direct, side-by-side comparative studies across multiple cell lines are limited, available data provides insights into the relative potency of these compounds. For instance, in one study using a mouse lymphoma cell line, the concentrations required to inhibit growth by 50% (IC50) were reported as 0.1 mM for MMS, >1.5 mM for IMS, and >16 mM for EMS, suggesting a higher cytotoxic potential for MMS in this specific cell line.[5] However, it is crucial to note that cytotoxicity can be highly cell-line dependent and influenced by the cellular DNA repair capacity.
Table 1: Comparison of Physicochemical and Mechanistic Properties
| Property | This compound (IMS) | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) |
| Primary Reaction Mechanism | SN1[1][6] | SN2[1][6] | SN2 (with some SN1 character)[6] |
| Primary DNA Alkylation Sites | O6-guanine, N7-guanine[1] | N7-guanine, N3-adenine[7] | N7-guanine, O6-guanine[8] |
| Mutagenic Potential | High, potent mutagen[6] | Mutagenic[7] | Mutagenic[8] |
Table 2: DNA Adducts Formed by this compound (IMS) in vitro
Data from in vitro reaction of IMS with calf thymus DNA.[1]
| DNA Adduct | Amount (nmol/mg DNA) |
| 7-isopropyl-guanine (7-IP-Gua) | 22 |
| O6-isopropyl-deoxyguanosine (O6-IP-dGuo) | 11 |
| O2-isopropyl-cytosine (O2-IP-Cyt) | 9 |
| O2-isopropyl-deoxythymidine (O2-IP-dThd) | 2 |
| O4-isopropyl-deoxythymidine (O4-IP-dThd) | 2 |
| 3-isopropyl-adenine (3-IP-Ade) | 0.2 |
| 3-isopropyl-deoxythymidine (3-IP-dThd) | 0.2 |
Cellular Response: DNA Damage Repair Pathways
The introduction of alkyl adducts to DNA triggers a complex network of cellular surveillance and repair mechanisms known as the DNA Damage Response (DDR).[9] The specific pathways activated depend on the type of DNA lesion.
-
Base Excision Repair (BER): This is the primary pathway for the repair of N-alkylated bases, such as N7-methylguanine and N3-methyladenine, which are the major adducts formed by MMS and EMS.[4]
-
O6-Methylguanine-DNA Methyltransferase (MGMT): This protein specifically and directly removes alkyl groups from the O6 position of guanine, a key lesion induced by IMS.[4]
-
Mismatch Repair (MMR): The MMR system can recognize the mispairing of O6-alkylguanine with thymine during DNA replication.[4]
Experimental Protocols
To aid researchers in their evaluation of these alkylating agents, detailed methodologies for key experiments are provided below.
Experimental Workflow for Comparative Cytotoxicity and DNA Damage Analysis
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of alkylating agents.
-
Cell Seeding: Plate cells (e.g., A549, HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a serial dilution of the alkylating agents (IMS, MMS, EMS) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: In Vitro DNA Alkylation and Adduct Analysis
This protocol describes the treatment of cells with alkylating agents and the subsequent analysis of DNA adducts by HPLC-MS/MS.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of the alkylating agent for a specific duration.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
DNA Quantification and Purity Check: Determine the concentration and purity of the extracted DNA using a spectrophotometer (A260/A280 ratio).
-
Enzymatic Hydrolysis: Digest 10-20 µg of genomic DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
HPLC-MS/MS Analysis: Analyze the digested DNA samples using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).
-
Chromatographic Separation: Separate the nucleosides on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometric Detection: Use electrospray ionization (ESI) in positive ion mode and monitor the specific precursor-to-product ion transitions for the canonical nucleosides and the expected alkylated adducts (e.g., N7-methylguanine, O6-isopropylguanine).
-
-
Data Quantification: Quantify the amount of each adduct relative to the amount of the corresponding unmodified nucleoside (e.g., guanine) using stable isotope-labeled internal standards for accurate quantification.
Conclusion
The choice between this compound and its alternatives, such as methyl and ethyl methanesulfonate, depends on the specific goals of the alkylation study. IMS, with its SN1 reactivity, offers a broader range of alkylation, including the highly mutagenic O6-guanine lesion. MMS and EMS, reacting primarily through an SN2 mechanism, are more selective for N-alkylation. Researchers should carefully consider these differences in reactivity, the resulting DNA adduct profiles, and the cellular repair mechanisms when designing their experiments and interpreting their results. The provided protocols offer a starting point for the systematic evaluation of these potent chemical tools in various research and drug development contexts.
References
- 1. [PDF] How do DNA repair proteins locate potential base lesions? a chemical crosslinking method to investigate O6-alkylguanine-DNA alkyltransferases. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Repair of DNA alkylation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DNA Alkyltransferase Family of DNA Repair Proteins: Common Mechanisms, Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AID 386692 - Potentiation factor, ratio of IC50 for methyl methanesulfonate to IC50 for methyl methanesulfonate with 200 uM drug for inhibition of human HeLa B cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of DNA nucleotide excision repair on methyl methanesulfonate-induced mutations in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative dealkylation DNA repair mediated by the mononuclear non-heme iron AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Isopropyl Methanesulfonate Against Known Carcinogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potential of Isopropyl methanesulfonate (B1217627) (IPMS) against established human carcinogens: Benzene (B151609), Aflatoxin B1, and Asbestos (B1170538). The information is compiled from various scientific sources to offer a comprehensive resource for risk assessment and research purposes.
Executive Summary
Isopropyl methanesulfonate is a potent, direct-acting monofunctional alkylating agent with demonstrated genotoxic and carcinogenic properties in animal models. Its mechanism of action involves the alkylation of DNA, leading to mutations and chromosomal damage. This guide benchmarks the carcinogenic profile of IPMS against three well-characterized human carcinogens with distinct mechanisms of action: Benzene (a solvent that requires metabolic activation), Aflatoxin B1 (a mycotoxin that forms DNA adducts after metabolic activation), and Asbestos (a fibrous silicate (B1173343) mineral that induces carcinogenesis through chronic inflammation and physical interactions). By presenting key toxicological data, experimental protocols, and mechanistic pathways, this document aims to provide a clear and concise comparison for informed decision-making in research and drug development settings.
Data Presentation: Quantitative Toxicological Data
The following tables summarize key quantitative data for this compound and the selected known carcinogens.
| Compound | Species | Route of Administration | LD50 | TD50 | Target Organ(s) for Carcinogenicity | Reference(s) |
| This compound | Mouse | Subcutaneous | Not Found | Not Found | Thymus (Thymic Lymphomas) | |
| Rat | Oral | Not Found | Not Found | Not specified in provided search results | ||
| Benzene | Mouse | Oral | 4700 mg/kg | Not Found | Hematopoietic system (Leukemia), Zymbal's gland, Lung, Ovary | [1] |
| Rat | Inhalation | 13,700 ppm (4 hours) | Not Found | Hematopoietic system (Leukemia), Zymbal's gland, Mammary gland | [2] | |
| Aflatoxin B1 | Rat | Oral | 1.2 - 7.2 mg/kg (male) | 3.2 µg/kg/day | Liver (Hepatocellular carcinoma) | [3][4][5] |
| 17.9 mg/kg (female) | [4] | |||||
| Asbestos (Chrysotile) | Rat | Inhalation | Not Applicable | Not Applicable | Lung (Lung cancer), Pleura/Peritoneum (Mesothelioma) | [6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
In Vivo Carcinogenicity Study of this compound in Mice
-
Objective: To assess the carcinogenic potential of this compound following subcutaneous administration in mice.
-
Test System: Female ICR mice.
-
Route of Administration: Subcutaneous injection.
-
Dose Levels: A dose of 25 µmol/mouse was administered once weekly.
-
Duration: The study continued for the lifespan of the animals, with interim sacrifices for pathological examination.
-
Observations: Animals were monitored for clinical signs of toxicity, tumor development (palpation), and body weight changes. Complete necropsy and histopathological examination of all major organs were performed.
-
Endpoint: The primary endpoint was the incidence of tumors, particularly thymic lymphomas.
Standard Rodent Carcinogenicity Bioassay (General Protocol)
-
Objective: To determine the carcinogenic potential of a test substance in rodents.
-
Test System: Typically Fischer 344 rats and B6C3F1 mice.[9]
-
Route of Administration: Dependent on likely human exposure route (e.g., oral gavage, inhalation, dermal).[9]
-
Dose Levels: A minimum of three dose levels plus a concurrent control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is determined in shorter-term toxicity studies.[9]
-
Duration: Typically 24 months for rats and 18-24 months for mice.[9]
-
Observations: Comprehensive in-life observations, including clinical signs, body weight, food/water consumption, and periodic hematology and clinical chemistry.[9]
-
Endpoint: Full histopathological evaluation of all organs to determine tumor incidence, latency, and multiplicity.[9]
Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Procedure:
-
The test compound is mixed with the bacterial tester strain and, in parallel experiments, with a liver homogenate (S9 mix) for metabolic activation.
-
The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
Plates are incubated for 48-72 hours.
-
-
Endpoint: The number of revertant colonies (his+ revertants) that can grow in the absence of histidine is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Carcinogenic mechanism of this compound.
Caption: General workflow for a rodent carcinogenicity bioassay.
Caption: Workflow of the Ames Test for mutagenicity screening.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Subchronic inhalation toxicity of benzene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aflatoxin B1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. The effects of the inhalation of asbestos in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of the Inhalation of Asbestos in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safety Operating Guide
Proper Disposal of Isopropyl Methanesulfonate: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper handling and disposal of isopropyl methanesulfonate (B1217627) (IMS), a potent alkylating agent commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Isopropyl methanesulfonate is classified as a hazardous substance, exhibiting properties of being harmful if swallowed, causing severe skin burns and eye damage, and is a suspected mutagen and carcinogen.[1][2] Therefore, all waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent personal protective measures are mandatory. All personnel handling this chemical, including during disposal procedures, must wear the following PPE:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves. The inner glove should be worn under the cuff of the lab coat, and the outer glove should extend over the cuff.[2]
-
Eye Protection: Chemical splash goggles and a full-face shield.[1][3]
-
Lab Coat: A disposable, back-closing, polyethylene-coated gown to prevent contamination of personal clothing.[4]
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the potential for aerosolization. Consult your institution's environmental health and safety (EHS) office for specific guidance.[4]
Waste Segregation and Collection
All waste streams contaminated with this compound must be segregated from non-hazardous waste. This includes:
-
Unused or expired this compound.
-
Contaminated lab supplies (e.g., pipette tips, weighing boats, contaminated gloves).
-
Aqueous and organic solutions containing this compound.
-
Decontamination solutions and rinsates.
Collect all this compound waste in clearly labeled, leak-proof containers designated for hazardous chemical waste. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms.
Disposal and Decontamination Procedures
Disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[3] The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6][7][8][9]
Chemical Neutralization of this compound Waste
For liquid waste containing this compound, a chemical neutralization step is recommended to render the compound non-mutagenic before final disposal. Based on studies of similar alkylating agents, treatment with a 1 M solution of sodium thiosulfate (B1220275) is a highly effective method for the destruction of methanesulfonate esters.[3]
Experimental Protocol for Neutralization:
-
Preparation: In a designated fume hood, prepare a 1 M solution of sodium thiosulfate (Na₂S₂O₃).
-
Reaction: For every 1 volume of this compound waste, slowly add 10 volumes of the 1 M sodium thiosulfate solution.
-
Mixing: Gently stir the mixture at room temperature. The reaction is expected to be rapid, with a half-life of a few minutes.[3] To ensure complete degradation, allow the reaction to proceed for a minimum of one hour.
-
Verification: After the reaction period, the neutralized solution should be collected as hazardous waste. While the primary hazardous compound has been degraded, the resulting solution may still be subject to hazardous waste regulations.
-
Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's EHS department.
Decontamination of Surfaces and Equipment
All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Wipe-Down: Using absorbent pads, carefully wipe down all contaminated surfaces to remove any gross contamination. Dispose of the pads as hazardous waste.
-
Decontamination Solution: Prepare a 1 M sodium thiosulfate solution.
-
Surface Decontamination: Liberally apply the 1 M sodium thiosulfate solution to all contaminated surfaces and equipment. Allow a contact time of at least 10 minutes.
-
Rinsing: Thoroughly rinse the surfaces and equipment with a detergent solution, followed by a final rinse with water.
-
Waste Collection: Collect all decontamination solutions and rinsates as hazardous waste.
Spill Response
In the event of a spill, immediately evacuate the area and alert your supervisor and institutional EHS. Only trained personnel with appropriate PPE should perform the cleanup.
Spill Cleanup Procedure:
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[3][4]
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area as described in the "Decontamination of Surfaces and Equipment" section.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Neutralizing Agent | 1 M Sodium Thiosulfate (Na₂S₂O₃) | [3] |
| Half-life of similar methanesulfonates with 1 M Na₂S₂O₃ | 0.14 - 5.26 minutes | [3] |
| Recommended Neutralization Reaction Time | Minimum 1 hour | |
| Recommended Decontamination Contact Time | Minimum 10 minutes |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 2. Decontamination – Comitè de Bioseguretat [ub.edu]
- 3. Evaluation of methods for destruction of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 5. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. enovatia.com [enovatia.com]
- 7. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 8. ic.ptb.de [ic.ptb.de]
- 9. pqri.org [pqri.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Isopropyl Methanesulfonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isopropyl Methanesulfonate (B1217627) (IMS), a potent alkylating agent that requires stringent safety protocols.
Isopropyl methanesulfonate is a clear, colorless liquid that is harmful if swallowed and causes irritation to the eyes, skin, and respiratory tract.[1] It is also a suspected carcinogen and mutagen, necessitating careful handling to minimize exposure.[2][3][4] Adherence to the following operational and disposal plans is critical for the safety of all laboratory personnel.
Engineering Controls and Personal Protective Equipment (PPE)
When working with this compound, a combination of engineering controls and personal protective equipment is essential. Facilities must be equipped with an eyewash station and a safety shower.[1][5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][4][5]
A comprehensive personal protective equipment strategy is your first line of defense against exposure.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Chemical Splash Goggles, Face Shield | Goggles should be worn to prevent splashes. A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[1][6] |
| Skin | Appropriate Protective Gloves | Wear chemical-resistant gloves. While specific breakthrough times are not readily available, butyl rubber or nitrile gloves are generally recommended for handling solvents.[1][6][7] Always inspect gloves for tears or holes before use. |
| Body | Appropriate Protective Clothing | Wear a lab coat or other protective clothing to prevent skin exposure.[1][5] For tasks with a higher risk of splashes, chemical-resistant aprons or suits may be necessary. |
| Respiratory | Respirator (if needed) | A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or if workplace conditions warrant it.[1][4] A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1] |
Procedural Guidance for Safe Handling and Storage
Handling:
-
Always wash hands thoroughly after handling this compound.[1][5]
-
Use non-sparking tools to prevent ignition sources.[7]
Storage:
-
Store in a tightly closed container.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1][4]
Emergency and Disposal Protocols
Immediate and appropriate action during an emergency is critical.
First Aid Measures:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation develops or persists.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
Spill Response: In the event of a spill, follow a clear and practiced response plan.
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[1][2] Do not allow the chemical to enter drains or waterways.[1][3][5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] It is crucial to consult with your institution's environmental health and safety department for specific disposal guidelines.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS#:926-06-7 | Chemsrc [chemsrc.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
